molecular formula C6H7NS B145848 3-Aminothiophenol CAS No. 22948-02-3

3-Aminothiophenol

Cat. No.: B145848
CAS No.: 22948-02-3
M. Wt: 125.19 g/mol
InChI Key: KFFUEVDMVNIOHA-UHFFFAOYSA-N
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Description

3-Aminothiophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H7NS and its molecular weight is 125.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Aminobenzenethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminobenzenethiol
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InChI

InChI=1S/C6H7NS/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KFFUEVDMVNIOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00177488
Record name 3-Aminobenzenethiol
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Molecular Weight

125.19 g/mol
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CAS No.

22948-02-3
Record name 3-Aminothiophenol
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Foundational & Exploratory

3-Aminothiophenol chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Aminothiophenol: Core Chemical and Physical Properties for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 22948-02-3) is an organosulfur compound featuring both an amino (-NH2) and a thiol (-SH) functional group attached to a benzene (B151609) ring at the meta positions.[1] This bifunctionality makes it a versatile intermediate and building block in organic synthesis.[2] Its ability to participate in a wide array of chemical reactions allows for the creation of complex molecular structures, making it particularly valuable in the development of pharmaceuticals and electronic materials.[2][3] In the pharmaceutical industry, this compound serves as a starting material for the synthesis of various drugs, including potential antibiotics and antivirals.[3] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and potential applications for professionals in research and drug development.

Chemical and Physical Properties

The core properties of this compound are summarized in the tables below, providing a clear reference for laboratory use.

Table 1: General and Physical Properties
PropertyValueSource(s)
Appearance Pale yellow to brown liquid[4][5]
Molecular Formula C6H7NS[4][6]
Molecular Weight 125.19 g/mol [4][6][7]
Density 1.179 g/mL at 25 °C[4]
Melting Point 97 °C (Note: Some sources list a melting point range of 37-42°C, which may refer to a different isomer or impure sample)[4][5]
Boiling Point 80 °C at 16 mmHg; 180-190 °C at 16 Torr[4][5]
Flash Point 79 °C (174.2 °F) - closed cup[4]
Water Solubility Soluble[4][5]
Refractive Index n20/D 1.656[4]
pKa 6.75 ± 0.10 (Predicted)[4]
Table 2: Identifiers and Spectroscopic Data
IdentifierValueSource(s)
CAS Number 22948-02-3[4][6]
EC Number 245-344-4[5]
PubChem CID 31577[7]
SMILES Nc1cccc(S)c1
InChI 1S/C6H7NS/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2
UV-VIS Spectra Data available in the NIST Mass Spectrometry Data Center[7]
Mass Spectrum m/z 3rd Highest: 80[7]

Reactivity and Applications

The dual functionality of this compound governs its chemical reactivity and wide range of applications. The thiol group is nucleophilic and readily undergoes oxidation, while the amino group provides a site for acylation, alkylation, and diazotization reactions.

Applications in Drug Development and Organic Synthesis:
  • Pharmaceutical Intermediate : It is a valuable intermediate in the production of antibiotics, antivirals, and other therapeutic agents due to its ability to form nitrogen-containing compounds.[3]

  • Drug Delivery Systems : Its chemical properties may be leveraged in drug delivery systems to enhance the bioavailability and efficacy of pharmaceuticals.[3]

  • Benzothiazole Synthesis : 2-Aminothiophenol, an isomer, is a known precursor to benzothiazoles, which are bioactive compounds and commercial dyes.[8] this compound can be expected to participate in similar condensation reactions.

  • Conductive Polymers : In the electronics industry, it is a potential candidate for synthesizing electronic materials like conductive polymers and organic semiconductors.[3]

  • Monolayer Formation : It has been used to form a polyaniline-analog monolayer on gold surfaces by anchoring through the thiol moiety.[4]

Experimental Protocols

While specific, detailed experimental protocols are proprietary and vary by application, general methodologies for the synthesis and handling of this compound can be outlined.

General Synthesis via Reduction of a Nitro Precursor

A common route to aminothiophenols involves the reduction of a corresponding nitro-substituted precursor. The synthesis of related aminothiophenols often starts with an o-chloronitrobenzene derivative which is reacted with a sulfide (B99878) source.[9]

Reaction Scheme: A plausible, though generalized, synthesis could involve the reduction of 3-nitrothiophenol.

Materials:

  • 3-Nitrothiophenol (or a suitable precursor)

  • Reducing agent (e.g., Tin(II) chloride, Sodium hydrosulfide)

  • Appropriate solvent (e.g., ethanol, water)

  • Acid or base for pH adjustment and workup

Procedure:

  • The nitro-containing starting material is dissolved in a suitable solvent.

  • The reducing agent is added, often portion-wise, while controlling the reaction temperature.

  • The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This typically involves filtration to remove any solids, followed by extraction with an organic solvent.

  • The product is isolated from the organic phase, often by removing the solvent under reduced pressure.

  • Purification is typically achieved by vacuum distillation.[9]

General experimental workflow for synthesis and purification.

Logical Relationships and Reactivity

The unique properties of this compound stem from the interplay of its two functional groups, which opens up diverse synthetic pathways.

// Central Node main [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, pos="0,0!"];

// Functional Groups amine [label="Amino Group (-NH2)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; thiol [label="Thiol Group (-SH)", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,1.5!"];

// Reactions acylation [label="Acylation / Alkylation", pos="-4,-1!"]; condensation [label="Condensation Reactions", pos="0,-2.5!"]; oxidation [label="Oxidation (e.g., to Disulfide)", pos="4,-1!"];

// Applications pharma [label="Pharmaceuticals", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,-4!"]; polymers [label="Conductive Polymers", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,-4!"];

// Edges main -> amine [label=" has"]; main -> thiol [label=" has"];

amine -> acylation [dir=back]; thiol -> oxidation [dir=back]; main -> condensation;

acylation -> pharma; condensation -> pharma; condensation -> polymers; oxidation -> polymers; }

Logical relationship of functional groups to applications.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling in a laboratory setting.[10]

Hazard Classifications:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][10]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7][10]

  • Flammability: Combustible liquid.[10]

Precautionary Measures:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily accessible.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[10][11] A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded.[10]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from heat, sparks, and open flames.[4][5][10] It should be stored under nitrogen.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

In case of exposure, immediate medical attention is required. For skin or eye contact, rinse immediately with plenty of water for at least 15 minutes.[10] If inhaled, move the person to fresh air. If swallowed, do NOT induce vomiting.

References

An In-depth Technical Guide to 3-Aminothiophenol (CAS: 22948-02-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminothiophenol, also known as 3-mercaptoaniline, is an aromatic organosulfur compound with the chemical formula C₆H₇NS. Its unique bifunctionality, possessing both an amino (-NH₂) and a thiol (-SH) group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and relevant experimental protocols, tailored for professionals in research and drug development. The presence of reactive amine and thiol moieties allows for its use in the synthesis of a wide array of heterocyclic compounds, polymers, and as a surface modification agent in materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in different chemical environments and for designing experimental procedures.

PropertyValueReference
CAS Number 22948-02-3N/A
Molecular Formula C₆H₇NSN/A
Molecular Weight 125.19 g/mol N/A
Appearance Light yellow liquid[1]
Odor Stench[1]
Density 1.179 g/mL at 25 °C[2]
Boiling Point 123-125 °C at 8 mmHg[3]
Refractive Index (n20/D) 1.656[2]
Flash Point 79 °C (174.2 °F) - closed cup[1][4]
Solubility Soluble in organic solvents.[5]
pKa 6.75 ± 0.10 (Predicted)[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.

Spectroscopy TypeKey Features and Observations
¹H NMR Data available on SpectraBase.
¹³C NMR Data available on SpectraBase.
Mass Spectrometry (GC-MS) m/z top peak: 125; m/z 2nd highest: 80; m/z 3rd highest: 81.
Infrared (IR) Spectroscopy Vapor phase IR spectra are available from various sources.
Raman Spectroscopy Data available on SpectraBase.

Synthesis of this compound: Experimental Protocol

A common route for the synthesis of this compound involves the preparation of 3-nitrobenzenesulfonyl chloride followed by its reduction.

Part 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

Principle: This procedure involves the chlorosulfonation of nitrobenzene (B124822).

Materials:

  • Nitrobenzene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice-water

  • Sodium hydrogen carbonate solution

Procedure:

  • To 521.0 g (4.4 mol) of chlorosulfonic acid, add 123.1 g (1.0 mol) of nitrobenzene dropwise over 4 hours, maintaining the temperature at 112 °C.[7]

  • Stir the mixture at this temperature for an additional 4 hours.[7]

  • Cool the mixture to 70 °C and add 110.0 g (0.92 mol) of thionyl chloride dropwise over 2 hours.[7]

  • Continue stirring at 70 °C until the evolution of gas ceases.[7]

  • Cool the reaction mixture and pour it into ice-water at 5 °C.[7]

  • Filter the precipitated 3-nitrobenzenesulfonyl chloride and wash it with water and then with a sodium hydrogen carbonate solution.[7]

Part 2: Reduction of 3-Nitrobenzenesulfonyl Chloride to this compound

Principle: This step involves the reduction of the sulfonyl chloride and the nitro group. A general method for the reduction of benzenesulfonyl chlorides using zinc dust and sulfuric acid is adapted here.

Materials:

  • 3-Nitrobenzenesulfonyl chloride (from Part 1)

  • Concentrated sulfuric acid

  • Zinc dust (90%)

  • Cracked ice

  • Calcium chloride

Procedure:

  • In a 12-L round-bottomed flask, prepare a cold solution by placing 7.2 kg of cracked ice and adding 2.4 kg (1300 cc) of concentrated sulfuric acid. Maintain the temperature between -5°C and 0°C using an ice-salt bath.[5]

  • With mechanical stirring, gradually introduce the 3-nitrobenzenesulfonyl chloride into the cold sulfuric acid solution over 30 minutes.[5]

  • Add 1.2 kg of 90% zinc dust in portions, ensuring the temperature does not rise above 0°C. This should take about 30 minutes.[5]

  • After the addition of zinc dust is complete, continue stirring for one hour, keeping the temperature at 0°C.[5]

  • Remove the cooling bath and allow the reaction mixture to warm up. The reaction is complete when the yellow intermediate disappears and the product separates as a dark oil. This may take four to seven hours.[5]

  • Perform steam distillation to isolate the this compound.[5]

  • Separate the product from the aqueous layer, dry it with calcium chloride, and then perform fractional distillation under reduced pressure to obtain the pure product.[5]

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research and development:

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic activities.[8] Its ability to form nitrogen-containing compounds makes it a useful intermediate in the production of antibiotics and antivirals.[8]

  • Materials Science: The thiol group has a strong affinity for gold and other noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs).[3][9] These SAMs can be used to modify surface properties for applications in sensors, electronics, and biocompatible coatings.

  • Electronics: this compound is a potential candidate for the synthesis of conductive polymers and organic semiconductors, which are crucial for developing next-generation electronic devices.[8]

Experimental Protocol: Formation of a Self-Assembled Monolayer (SAM) on a Gold Substrate

Principle: This protocol describes the formation of a SAM of this compound on a gold surface through the spontaneous chemisorption of the thiol group.

Materials:

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Rinse the substrate extensively with deionized water and then with ethanol. Dry the substrate under a stream of dry nitrogen.

  • Thiol Solution Preparation: Prepare a 1-5 mM solution of this compound in 200 proof ethanol. For amine-terminated thiols, adjust the pH of the solution to ~12 by adding a few drops of concentrated ammonium hydroxide to ensure the amine group is deprotonated. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Self-Assembly: Immerse the clean, dry gold substrate into the thiol solution using clean tweezers. To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with dry nitrogen gas. Seal the container.

  • Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer assembly times generally lead to more ordered monolayers.

  • Rinsing and Drying: Remove the substrate from the solution with tweezers and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules. Dry the substrate with a gentle stream of dry nitrogen.

  • Post-Assembly Cleaning (Optional): To remove any physisorbed material, place the substrate in a container with fresh ethanol and sonicate for 1-3 minutes. Rinse again with ethanol and dry with nitrogen.

Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride cluster_part2 Part 2: Reduction to this compound Nitrobenzene Nitrobenzene Reaction1 Chlorosulfonation (112 °C) Nitrobenzene->Reaction1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Reaction1 Reaction2 Reaction (70 °C) Reaction1->Reaction2 ThionylChloride Thionyl Chloride ThionylChloride->Reaction2 Precipitation Precipitation in Ice-Water Reaction2->Precipitation Product1 3-Nitrobenzenesulfonyl Chloride Precipitation->Product1 Product1_ref 3-Nitrobenzenesulfonyl Chloride Reduction Reduction (-5 to 0 °C) Product1_ref->Reduction SulfuricAcid Conc. H₂SO₄ (in Ice) SulfuricAcid->Reduction ZincDust Zinc Dust ZincDust->Reduction SteamDistillation Steam Distillation Reduction->SteamDistillation FinalProduct This compound SteamDistillation->FinalProduct

Caption: Synthesis workflow for this compound.

SAM_Formation_Workflow Start Start CleanSubstrate Clean Gold Substrate (Piranha Etch, Rinse, Dry) Start->CleanSubstrate PrepareSolution Prepare 1-5 mM this compound Solution in Ethanol (pH ~12) CleanSubstrate->PrepareSolution Immerse Immerse Substrate in Thiol Solution PrepareSolution->Immerse Incubate Incubate for 24-48 hours (N₂ Atmosphere) Immerse->Incubate RinseDry Rinse with Ethanol and Dry with N₂ Incubate->RinseDry Sonicate Optional: Sonicate in fresh Ethanol RinseDry->Sonicate End SAM-Coated Substrate RinseDry->End Without Sonication FinalRinse Final Rinse and Dry Sonicate->FinalRinse FinalRinse->End

Caption: Experimental workflow for SAM formation.

References

3-Aminothiophenol molecular structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Aminothiophenol

Abstract

This compound (3-ATP), a bifunctional aromatic compound, serves as a critical building block in organic synthesis and a model molecule in surface science and nanotechnology. Its distinct chemical behavior is dictated by the interplay between the amino (-NH₂) and thiol (-SH) functional groups positioned meta on a benzene (B151609) ring. This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and spectroscopic properties of this compound. It integrates theoretical data from computational studies with experimental findings to offer a detailed resource for researchers, scientists, and professionals in drug development. Key geometric parameters, vibrational modes, and spectroscopic signatures are summarized, alongside generalized experimental and computational protocols.

General Molecular Properties

This compound, also known as 3-aminobenzenethiol, is a liquid at room temperature with the chemical formula C₆H₇NS.[1] Its fundamental properties are crucial for its application and handling.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference
IUPAC Name 3-aminobenzenethiol[1][2]
Synonyms m-Aminothiophenol, 3-Mercaptoaniline[1]
CAS Number 22948-02-3[1][3][4]
Molecular Formula C₆H₇NS[1][2]
Molecular Weight 125.19 g/mol [1][3]
Density 1.179 g/mL at 25 °C
Refractive Index (n20/D) 1.656

Molecular Structure and Geometry

The molecular architecture of this compound is centered on a benzene ring, which imparts a largely planar geometry to the core structure. The amino and thiol substituents, however, have rotational freedom and specific orientations that define the molecule's overall conformation and reactivity.

Covalent Structure

The molecule consists of a phenyl group substituted with an amino group at carbon C1 and a thiol group at carbon C3. The numbering convention used for discussion is illustrated in the diagram below.

Figure 1: Molecular structure and atom numbering of this compound.

Molecular Geometry and Bonding Parameters

Table 2: Calculated Bond Lengths for this compound

BondTypical Calculated Length (Å)Bond Type
C-C (aromatic)1.39 - 1.41Aromatic
C-H (aromatic)1.08 - 1.09Covalent Single
C-N~1.40Covalent Single
N-H~1.01Covalent Single
C-S~1.78Covalent Single
S-H~1.34Covalent Single

Note: These values are representative and derived from DFT calculations on similar aromatic amine and thiol compounds, as specific experimental data for 3-ATP is not published. Small variations occur depending on the computational method.[7][8][9][10]

Table 3: Calculated Bond Angles for this compound

AngleTypical Calculated Value (°)
C-C-C (ring)118 - 121
C-C-N~120
C-C-S~120
H-N-H~109
C-S-H~96

Note: Bond angles are based on DFT optimizations of related molecules. The geometry around the sp² hybridized ring carbons is trigonal planar, while the geometry at the nitrogen atom is trigonal pyramidal and at the sulfur atom is bent.[6][7][9]

Spectroscopic Characterization and Bonding Analysis

Spectroscopic techniques are essential for confirming the structure of 3-ATP and probing the nature of its chemical bonds.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy identifies the characteristic frequencies at which different bonds in the molecule vibrate. These frequencies serve as fingerprints for the functional groups present. DFT calculations are frequently used to assign these experimental vibrational modes.[11][12][13]

Table 4: Key Vibrational Frequencies and Assignments for this compound

Frequency Range (cm⁻¹)Vibrational Mode AssignmentFunctional Group
3300 - 3500N-H symmetric & asymmetric stretchingAmino (-NH₂)
2550 - 2600S-H stretching (ν S-H)Thiol (-SH)
1590 - 1620N-H scissoring (bending)Amino (-NH₂)
1450 - 1600C=C aromatic ring stretchingPhenyl Ring
1250 - 1350C-N stretching (ν C-N)Aryl-Amine
1000 - 1100Ring breathing modesPhenyl Ring
650 - 750C-S stretching (ν C-S)Aryl-Sulfide

Note: Frequencies are approximate and can shift based on the molecular environment (gas, liquid, solid) and intermolecular interactions like hydrogen bonding.[2][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Although a complete, published spectrum for 3-ATP is not available, expected chemical shifts can be predicted based on data from analogous compounds like aniline (B41778) and thiophenol.[16][17][18]

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusPredicted Chemical Shift (ppm)Assignment Notes
¹H6.5 - 7.2Aromatic protons (H2, H4, H5, H6). Complex splitting pattern expected.
¹H~4.5 - 5.5Amine protons (-NH₂). Broad signal, position is solvent-dependent.
¹H~3.0 - 4.0Thiol proton (-SH). Sharp singlet, position is concentration-dependent.
¹³C145 - 150C1 (Carbon attached to -NH₂).
¹³C130 - 135C3 (Carbon attached to -SH).
¹³C115 - 130C2, C4, C5, C6 (Other aromatic carbons).

Note: Predicted shifts are relative to TMS and can vary significantly with the choice of deuterated solvent.

Theoretical and Computational Analysis

Modern computational chemistry provides powerful tools for understanding molecular structure and properties at an electronic level.

Quantum Chemical Calculations

Density Functional Theory (DFT) is the most common method for modeling this compound. A typical workflow involves selecting a functional (e.g., B3LYP, ωB97X-D) and a basis set (e.g., 6-311+G(d,p)) to perform calculations.[19][20] These calculations can predict molecular geometry, vibrational frequencies, and electronic properties with high accuracy.[21][22][23]

DFT_Workflow A Define Input Structure (this compound coordinates) B Select Computational Method - Functional (e.g., B3LYP) - Basis Set (e.g., 6-311+G(d,p)) A->B Setup C Perform Geometry Optimization (Find lowest energy structure) B->C Execute D Perform Frequency Calculation C->D Use optimized geometry E Analyze Output Data D->E Post-process F Optimized Geometry (Bond lengths, angles) E->F G Vibrational Spectra (IR/Raman frequencies) E->G H Electronic Properties (HOMO/LUMO, Charges) E->H

Figure 2: A logical workflow for calculating molecular properties using DFT.

Experimental Protocols

The characterization of this compound relies on standardized experimental and computational procedures.

General Synthesis Protocol

A common laboratory-scale synthesis of aminothiophenols involves the reduction of the corresponding nitrobenzenesulfonyl chloride or a related nitro-sulfur compound.

  • Starting Material : 3-Nitrobenzenesulfonyl chloride is dissolved in a suitable solvent.

  • Reduction : A strong reducing agent, such as zinc dust in an acidic medium (e.g., sulfuric acid), is added portion-wise while controlling the temperature.

  • Hydrolysis : The intermediate is hydrolyzed, often under basic conditions, to cleave the sulfonyl group and yield the thiol.

  • Neutralization and Extraction : The reaction mixture is carefully neutralized to precipitate the product. The crude this compound is then extracted using an organic solvent (e.g., diethyl ether).

  • Purification : The final product is purified by distillation under reduced pressure or by column chromatography.

Raman Spectroscopy Protocol

Acquiring a Raman spectrum of 3-ATP involves the following steps:[24][25]

  • Sample Preparation : A small amount of liquid this compound is placed in a quartz cuvette or glass capillary tube. For solid-state analysis, the sample can be pressed into a pellet.

  • Instrumentation : A Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm) is used.[26]

  • Data Acquisition :

    • The laser is focused onto the sample. Laser power is typically kept low (e.g., 5-10 mW) to prevent sample degradation or fluorescence.[27]

    • The scattered light is collected at a 90° or 180° (backscattering) angle.

    • A high-resolution grating disperses the light onto a CCD detector.

    • Spectra are collected over a specific wavenumber range (e.g., 200 - 4000 cm⁻¹) with an appropriate integration time (e.g., 10-60 seconds) and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Processing : The resulting spectrum is baseline-corrected and calibrated using a known standard (e.g., silicon).

DFT Calculation Protocol

A typical DFT protocol for geometry optimization and frequency analysis using a program like Gaussian is as follows:[28][29]

  • Input File Creation :

    • An initial molecular structure (e.g., from a molecule builder) is specified in Cartesian or Z-matrix format.

    • The route section is defined with keywords. For an optimization and frequency calculation, this would be #p opt freq B3LYP/6-311+G(d,p).

    • The charge (0) and spin multiplicity (1 for a singlet state) are specified.

  • Execution : The calculation is submitted to a high-performance computing cluster. The software iteratively solves the Kohn-Sham equations to find the geometry that minimizes the electronic energy.

  • Analysis :

    • Convergence Check : The output file is checked to ensure the optimization converged successfully.

    • Frequency Analysis : The output is checked for imaginary frequencies. A true energy minimum will have zero imaginary frequencies.

    • Data Extraction : Optimized bond lengths, angles, and calculated vibrational frequencies with their corresponding IR and Raman intensities are extracted from the output file.

References

Navigating the Terrain of 3-Aminothiophenol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the handling of reactive chemical compounds is a daily reality that demands precision, caution, and a thorough understanding of the material's properties. 3-Aminothiophenol, a versatile intermediate in organic synthesis, is one such compound that requires stringent safety protocols. This in-depth technical guide provides a comprehensive overview of the safety data for this compound, outlines detailed handling procedures, and presents critical information in a clear and accessible format to ensure a safe laboratory environment.

Core Safety and Hazard Information

This compound is classified as a hazardous substance, and it is imperative to be fully aware of its potential risks before handling. The compound is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause severe skin burns and eye damage.[1][2] The following tables summarize the key quantitative data from its Safety Data Sheet (SDS).

Physical and Chemical Properties
PropertyValueSource
CAS Number 22948-02-3[1]
Molecular Formula C₆H₇NS[3]
Molecular Weight 125.19 g/mol [3][4]
Appearance Pale yellow to brown liquid[2]
Boiling Point 180-190 °C @ 16 Torr[2]
Flash Point 79 °C / 174.2 °F[1][5]
Density 1.2 ± 0.1 g/cm³[2]
Vapor Pressure 0.00929 mmHg at 25°C[2]
GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral4DangerH302: Harmful if swallowed
Acute Toxicity, Dermal4DangerH312: Harmful in contact with skin
Acute Toxicity, Inhalation4DangerH332: Harmful if inhaled
Skin Corrosion/Irritation1B/1CDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damage

Source:[1][2][4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A critical first line of defense is the consistent and correct use of personal protective equipment.

PPE TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]
Engineering Controls

Proper ventilation and laboratory setup are essential for minimizing exposure.

ControlRequirement
Ventilation Use only outdoors or in a well-ventilated area.[2] Ensure adequate ventilation, especially in confined areas.[1]
Safety Equipment Ensure that eyewash stations and safety showers are close to the workstation location.[1]
Storage

Correct storage conditions are crucial to maintain the stability of this compound and prevent hazardous reactions.

ConditionRequirement
General Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][6] Store locked up.[2]
Incompatible Materials Keep away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[1][2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor/physician.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1]
Accidental Release Measures

In case of a spill, the following steps should be taken:

  • Evacuate: Evacuate unnecessary personnel from the area.[7]

  • Ventilate: Ensure adequate ventilation of the area.[7]

  • Contain: Contain the spill with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1][8]

  • Collect: Collect the absorbed material into a suitable, closed container for disposal.[1][8]

  • Clean: Clean the affected area thoroughly.

  • Decontaminate: Decontaminate any equipment used in the cleanup.

Logical Workflow for Handling this compound

To provide a clear and logical sequence of operations for handling this compound, the following workflow diagram has been generated.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_transfer Transfer Chemical in Fume Hood prep_hood->handle_transfer handle_weigh Weighing handle_transfer->handle_weigh emergency_spill Spill Occurs handle_transfer->emergency_spill handle_use Use in Reaction cleanup_decon Decontaminate Glassware handle_use->cleanup_decon emergency_exposure Personal Exposure handle_use->emergency_exposure handle_weigh->handle_use cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_store Store Securely cleanup_waste->cleanup_store emergency_spill->cleanup_waste Follow Spill Protocol emergency_exposure->prep_sds Follow First-Aid in SDS

Caption: This diagram illustrates the logical workflow for the safe handling of this compound, from preparation to cleanup, including emergency response pathways.

Experimental Protocol Considerations

While specific experimental protocols will vary depending on the research application, the following general guidelines should be observed when working with this compound:

  • Inert Atmosphere: Due to its thiol group, this compound can be sensitive to oxidation. For reactions requiring high purity or sensitive reagents, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The compound is a combustible liquid.[1] Reactions should be conducted with appropriate temperature control to avoid overheating and potential ignition.

  • Quenching and Work-up: When quenching reactions involving this compound, be mindful of its reactivity with acids and oxidizing agents.[1] The work-up procedure should be designed to safely neutralize any reactive species.

  • Waste Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Do not flush into the sewer system.[1]

By adhering to the information and protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible scientific practice.

References

Spectroscopic Profile of 3-Aminothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminothiophenol (CAS No: 22948-02-3), a versatile intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound provides critical insights into its molecular structure, functional groups, and electronic properties. While comprehensive experimental datasets are distributed across various sources, this guide consolidates key spectral features into the following tables for ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of this compound. The tables below present the predicted ¹H and ¹³C NMR chemical shifts. These values are based on computational models and analysis of structurally similar compounds, providing a reliable reference for spectral interpretation.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-27.0 - 7.2Triplet (t)~1.5 - 2.0 (meta)
H-46.6 - 6.8Doublet of Doublets (dd)~7.5 - 8.0 (ortho), ~1.0 - 1.5 (meta)
H-57.1 - 7.3Triplet (t)~7.5 - 8.0 (ortho)
H-66.8 - 7.0Doublet of Doublets (dd)~7.5 - 8.0 (ortho), ~1.0 - 1.5 (meta)
-NH₂3.5 - 4.5Broad Singlet (br s)-
-SH3.3 - 3.8Singlet (s)-

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact positions of -NH₂ and -SH protons are concentration and solvent dependent and may exchange with deuterium (B1214612) in deuterated solvents.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-SH)128 - 132
C-2115 - 119
C-3 (-NH₂)145 - 149
C-4114 - 118
C-5129 - 133
C-6120 - 124

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within the this compound molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch (asymmetric)3427Medium
N-H Stretch (symmetric)3348Medium
Aromatic C-H Stretch3048Medium-Weak
S-H Stretch2553Weak
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-N Stretch1350 - 1250Medium
C-S Stretch700 - 600Weak
C-H Bending (out-of-plane)900 - 675Strong

Data is based on experimental findings for neat liquid samples.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly those involving the aromatic system. Specific experimental data for this compound is not widely published. However, based on its structure and data from similar aromatic amines and thiols, the following characteristics can be expected.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

Solvent Expected λmax 1 (nm) Expected λmax 2 (nm) Electronic Transition
Ethanol (B145695) / Methanol~240 - 260~290 - 310π → π*

Note: These are estimated values. The exact absorption maxima and molar absorptivity are dependent on the solvent used.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of TMS as an internal standard (0 ppm).

  • Instrumentation : Utilize a Fourier Transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Apply a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon environment.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 30-45° pulse angle.

    • Set a relaxation delay of 2-5 seconds.

    • Co-add a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid) : As this compound is a liquid at room temperature, it can be analyzed as a thin film. Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr). Carefully place a second salt plate on top to create a thin, uniform liquid film.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum : First, run a background scan with no sample in the beam path to record the spectrum of the atmospheric water and CO₂.

  • Sample Spectrum : Place the prepared salt plate assembly into the sample holder of the spectrometer.

  • Acquisition :

    • Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

    • Set the resolution to 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation : Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or methanol). From the stock solution, prepare a dilute solution (e.g., in the range of 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction : Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument across the desired wavelength range.

  • Sample Measurement : Empty the sample cuvette and rinse it with the dilute sample solution before filling it with the sample solution. Place the sample cuvette back into the sample beam path.

  • Acquisition :

    • Scan the sample over a wavelength range of approximately 200 to 400 nm.

    • The instrument will record the absorbance at each wavelength.

  • Data Analysis : Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Visualization of Spectroscopic Workflow and Analysis

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between different techniques in elucidating the structure of this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Obtain this compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV Acq_NMR Acquire NMR Spectrum (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Acq_UV Acquire UV-Vis Spectrum Prep_UV->Acq_UV Process_Data Process Raw Data (FT, Baseline Correction) Acq_NMR->Process_Data Acq_IR->Process_Data Acq_UV->Process_Data Peak_Assign Peak Assignment & Interpretation Process_Data->Peak_Assign Structure_Confirm Structure Elucidation & Confirmation Peak_Assign->Structure_Confirm

Caption: Workflow for Spectroscopic Analysis.

Structural_Elucidation Structural Information from Spectroscopy for this compound cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information Molecule This compound (C₆H₇NS) NMR NMR (¹H and ¹³C) Molecule->NMR IR Infrared (IR) Molecule->IR UV UV-Vis Molecule->UV Info_NMR Carbon-Hydrogen Framework - Number of unique protons/carbons - Connectivity (J-coupling) - Chemical environment NMR->Info_NMR Info_IR Functional Groups - N-H (amine) - S-H (thiol) - Aromatic C-H - Aromatic C=C IR->Info_IR Info_UV Electronic Properties - Conjugated π system - Electronic transitions (π → π*) UV->Info_UV

References

The Solubility Profile of 3-Aminothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Aminothiophenol (3-ATP), a crucial chemical intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document collates available solubility data, presents a general experimental protocol for solubility determination, and illustrates the workflow for such an analysis.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. It is a fundamental physicochemical property that influences a substance's bioavailability, reaction kinetics, and ease of handling in a laboratory or industrial setting. Factors affecting solubility include the chemical nature of both the solute (this compound) and the solvent, temperature, and pH.

Solubility Data for this compound

Quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some predicted values have been reported. The available data is summarized in the table below.

SolventTemperature (°C)SolubilityData Type
WaterNot SpecifiedSoluble[1][2][3][4]Qualitative
Water254.09 mg/mLPredicted[5]
Organic SolventsNot SpecifiedSolubleQualitative
Basic WaterNot SpecifiedSolubleQualitative

Comparative Solubility Data: 3-Aminophenol

Due to the limited quantitative data for this compound, solubility data for the structurally similar compound 3-Aminophenol is presented below for comparative purposes. This can provide researchers with a useful reference point for solvent selection.

SolventTemperature (°C)Solubility
Hot WaterNot SpecifiedFreely Soluble
Cold WaterNot SpecifiedSoluble in 40 parts
Amyl AlcoholNot SpecifiedFreely Soluble
EthanolNot SpecifiedVery Soluble
Ethyl EtherNot SpecifiedVery Soluble
TolueneNot SpecifiedSoluble
BenzeneNot SpecifiedSlightly Soluble
Dimethyl SulfoxideNot SpecifiedSlightly Soluble
Petroleum EtherNot SpecifiedVery Slightly Soluble

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected solvent(s)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification of Dissolved Solute:

    • Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a pre-validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start: Excess 3-ATP + Known Volume of Solvent equilibration Equilibration at Constant Temperature (e.g., 24-48h) start->equilibration settling Settling of Excess Solid equilibration->settling sampling Withdraw Supernatant settling->sampling filtration Filtration (e.g., 0.45 µm) sampling->filtration dilution Dilution of Saturated Solution filtration->dilution analysis Quantitative Analysis (e.g., HPLC, UV-Vis) dilution->analysis calculation Calculate Solubility (mg/mL or mol/L) analysis->calculation end End: Solubility Data calculation->end

Caption: Workflow for the experimental determination of solubility.

References

A Technical Guide to the Synthesis and Purification of 3-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminothiophenol (3-ATP), a key bifunctional aromatic compound, serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its unique structure, featuring both an amine and a thiol group in a meta-arrangement, allows for diverse chemical modifications, making it an indispensable intermediate in organic synthesis. This technical guide provides an in-depth overview of the principal synthetic routes to this compound, offering detailed experimental protocols for each method. Furthermore, it outlines effective purification techniques to achieve high-purity 3-ATP suitable for demanding applications. Quantitative data for each synthetic pathway is systematically presented to allow for a comparative assessment of efficiency and yield.

Introduction

This compound (CAS: 22948-02-3), also known as 3-mercaptoaniline, is an aromatic organosulfur compound of significant interest in medicinal chemistry and materials science. The presence of a nucleophilic thiol group and a versatile amino group on the same aromatic ring enables its participation in a wide array of chemical transformations. This dual reactivity is leveraged in the construction of complex heterocyclic systems, including benzothiazoles, which are prevalent scaffolds in many biologically active molecules. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in downstream applications. This guide details the most common and effective methods for its synthesis and subsequent purification.

Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound. The choice of a particular method often depends on the availability of starting materials, scalability, and desired purity of the final product. The most prominent routes are:

  • Reduction of 3,3'-Dinitrodiphenyl Disulfide: A reliable two-step method involving the synthesis of the disulfide intermediate followed by its reduction.

  • Reaction of 3-Chloronitrobenzene with a Sulfide (B99878) Reagent: A direct approach to introduce the thiol group.

  • Diazotization of 3-Nitroaniline followed by Xanthate Hydrolysis: A classic route for the introduction of a thiol group onto an aromatic ring.

Method 1: Reduction of 3,3'-Dinitrodiphenyl Disulfide

This method is a robust and widely used approach that proceeds in two main stages: the synthesis of 3,3'-dinitrodiphenyl disulfide from 3-chloronitrobenzene, followed by its reduction to this compound.

cluster_0 Step 1: Disulfide Formation cluster_1 Step 2: Reduction A 3-Chloronitrobenzene C Reaction in Aqueous/Alcoholic Medium (Reflux) A->C B Sodium Disulfide (Na2S2) B->C D 3,3'-Dinitrodiphenyl Disulfide C->D E 3,3'-Dinitrodiphenyl Disulfide G Reduction Reaction E->G F Reducing Agent (e.g., Na2S, Zn/Acid) F->G H Crude this compound G->H

Caption: Synthesis of this compound via a disulfide intermediate.

Step 1: Synthesis of 3,3'-Dinitrodiphenyl Disulfide

  • Reagents: 3-Chloronitrobenzene, Sodium Sulfide Nonahydrate (Na₂S·9H₂O), Sulfur, Water, Ethanol (B145695).

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium sulfide nonahydrate (e.g., 4 moles) in water. b. Add elemental sulfur (e.g., 4 moles) to the solution and heat gently until the sulfur has completely dissolved, forming a dark solution of sodium disulfide. c. To this solution, add 3-chloronitrobenzene (e.g., 1.5 moles) and ethanol to facilitate mixing. d. Heat the mixture to reflux with vigorous stirring for approximately 20-24 hours. e. Cool the reaction mixture to room temperature. The solid 3,3'-dinitrodiphenyl disulfide will precipitate. f. Filter the crude product, wash with water to remove inorganic salts, and then with a small amount of cold ethanol. g. The crude product can be purified by recrystallization from ethanol or acetic acid.

Step 2: Reduction of 3,3'-Dinitrodiphenyl Disulfide to this compound

  • Reagents: 3,3'-Dinitrodiphenyl Disulfide, Sodium Sulfide (Na₂S), Water.

  • Procedure: a. Suspend the 3,3'-dinitrodiphenyl disulfide in an aqueous solution of sodium sulfide. b. Heat the mixture to reflux for 4-6 hours. The color of the reaction mixture will change as the reduction proceeds. c. After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) under a fume hood to precipitate the crude this compound. d. Extract the product with an organic solvent such as ether or ethyl acetate. e. Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound as an oil.

Method 2: Reaction of 3-Chloronitrobenzene with Sodium Hydrosulfide

This method offers a more direct route to aminothiophenols, although for the meta isomer, careful control of reaction conditions is necessary to avoid side reactions. The following protocol is adapted from a procedure for the ortho isomer.[1]

A 3-Chloronitrobenzene C Reaction in Aqueous Medium (80-85°C, N2 atmosphere) A->C B Sodium Hydrosulfide (NaSH) B->C D Neutralization (pH 6-7) in presence of Na2SO3 C->D E Crude this compound D->E cluster_0 Step 1: Diazotization cluster_1 Step 2: Xanthate Formation & Hydrolysis cluster_2 Step 3: Reduction A 3-Nitroaniline C Diazotization (0-5°C) A->C B NaNO2, HCl B->C D 3-Nitrobenzenediazonium Chloride C->D E 3-Nitrobenzenediazonium Chloride G Xanthate Formation E->G F Potassium Ethyl Xanthate F->G H Hydrolysis (e.g., NaOH) G->H I 3-Nitrothiophenol H->I J 3-Nitrothiophenol L Reduction of Nitro Group J->L K Reducing Agent (e.g., SnCl2/HCl) K->L M Crude this compound L->M A Crude this compound B Purification Method A->B C Vacuum Distillation B->C For liquid product D Recrystallization B->D For solidifiable product or crystalline salt E High-Purity this compound C->E D->E

References

In-Depth Technical Guide: 3-Aminothiophenol Stability and Oxidation Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and oxidation potential of 3-Aminothiophenol (3-ATP). Given the compound's reactivity, understanding its stability profile and electrochemical behavior is critical for its effective use in research and drug development. This document summarizes available data, outlines relevant experimental protocols, and provides visualizations to illustrate key concepts.

Core Properties of this compound

This compound (also known as 3-aminobenzenethiol or 3-mercaptoaniline) is a bifunctional aromatic compound containing both a nucleophilic amino group and a readily oxidizable thiol group. This dual functionality makes it a versatile building block in organic synthesis but also contributes to its inherent instability.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 22948-02-3[1]
Molecular Formula C₆H₇NS[2]
Molecular Weight 125.19 g/mol [2]
Appearance Clear pale yellow to yellow or brown liquid[3]
Melting Point Not consistently reported, varies with purity
Boiling Point 80 °C at 16 mmHg
Density 1.179 g/mL at 25 °C
Refractive Index n20/D 1.656
Water Solubility Soluble
pKa 6.75 ± 0.10 (Predicted)

Stability of this compound

The stability of this compound is a critical consideration for its storage and handling. The presence of the thiol group makes the molecule particularly susceptible to oxidation.

General Stability Profile

This compound is known to be sensitive to air, light, and heat. The primary degradation pathway is the oxidation of the thiol group.

Table 2: Summary of Stability Information for this compound

FactorEffect on StabilityRecommended Precautions
Air/Oxygen Highly sensitive; readily oxidizes.Store under an inert atmosphere (e.g., nitrogen or argon). Keep containers tightly sealed.
Light Susceptible to photodegradation.Store in amber or opaque containers, protected from light.
Temperature Degradation rate increases with temperature.Store at refrigerated temperatures (2-8 °C). Avoid exposure to high temperatures.
pH Stability is pH-dependent. Phenolic compounds, which are structurally similar, show instability at high pH.[4]Maintain a neutral to slightly acidic pH for solutions. Avoid strongly basic conditions.
Incompatible Materials Reacts with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.Store separately from incompatible materials.
Degradation Pathways and Products

The principal degradation pathway for this compound is the oxidation of the thiol group to form a disulfide. Further oxidation can lead to the formation of sulfonic acids and other oxidized species. The amino group can also participate in degradation reactions, particularly at elevated temperatures or in the presence of certain reagents, leading to the formation of nitrogen oxides.

This compound This compound 3,3'-Diaminodiphenyl disulfide 3,3'-Diaminodiphenyl disulfide This compound->3,3'-Diaminodiphenyl disulfide Oxidation (O2, light, heat) Further Oxidation Products Further Oxidation Products 3,3'-Diaminodiphenyl disulfide->Further Oxidation Products Further Oxidation

Figure 1: Primary oxidative degradation pathway of this compound.

Oxidation Potential of this compound

Electrochemical Behavior

The oxidation of this compound involves the transfer of electrons from the thiol group. The process is generally irreversible due to the subsequent chemical reactions of the oxidized species, such as dimerization to the disulfide. The oxidation potential is expected to be influenced by factors such as pH, solvent, and the electrode material.

Cyclic voltammetry studies on related compounds like p-aminothiophenol have shown an irreversible oxidation peak corresponding to the oxidation of the aminothiophenol molecule.[5] The proposed mechanism involves the initial formation of a radical cation, which then undergoes further reactions.[5] A similar mechanism can be anticipated for this compound.

Factors Influencing Oxidation Potential
  • pH: The protonation state of both the amino and thiol groups is pH-dependent, which will affect the ease of oxidation. Generally, deprotonation of the thiol to the thiolate anion facilitates oxidation.

  • Solvent: The polarity and hydrogen bonding capability of the solvent can influence the stability of the radical intermediates and transition states, thereby affecting the oxidation potential.[6]

  • Substituents: The position of the amino group meta to the thiol group will influence the electron density at the sulfur atom, affecting its oxidation potential compared to its ortho and para isomers.

Experimental Protocols

Protocol for Stability Assessment by HPLC (Forced Degradation)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the degradation of this compound.[7][8] The following is a general protocol for conducting forced degradation studies.[9][10][11][12]

cluster_0 Forced Degradation Study Workflow A Prepare 3-ATP Solution B Stress Conditions A->B C1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C1 C2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->C2 C3 Oxidation (e.g., 3% H2O2, RT) B->C3 C4 Thermal (e.g., 60°C in solution) B->C4 C5 Photolytic (ICH Q1B light exposure) B->C5 D Sample Analysis by Stability-Indicating HPLC C1->D C2->D C3->D C4->D C5->D E Data Analysis (Quantify 3-ATP and Degradants) D->E cluster_1 Cyclic Voltammetry Experimental Workflow S1 Prepare Electrolyte Solution (e.g., 0.1 M KCl in buffer) S2 Add 3-ATP to a known concentration S1->S2 S3 Assemble Three-Electrode Cell (Working, Reference, Counter) S2->S3 S4 Deoxygenate Solution (e.g., N2 or Ar purge) S3->S4 S5 Perform Cyclic Voltammetry Scan S4->S5 S6 Record Voltammogram (Current vs. Potential) S5->S6 S7 Analyze Data (Identify Oxidation Peak Potential) S6->S7

References

High-Purity 3-Aminothiophenol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Aminothiophenol (CAS No. 22948-02-3), a versatile bifunctional aromatic compound, serves as a critical building block in the synthesis of a wide array of pharmaceutical and biologically active molecules. Its unique structure, featuring both a nucleophilic amine and a thiol group, allows for diverse chemical transformations, making it a valuable intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, typical impurity profiles, and detailed experimental protocols for its application in the synthesis of pharmaceutical derivatives, with a focus on benzothiazole-based compounds.

Commercial Suppliers and Purity Specifications

A range of chemical suppliers offer this compound in various purity grades to cater to the stringent requirements of research and pharmaceutical development. High-purity grades, typically exceeding 98%, are essential to minimize side reactions and ensure the integrity of the final product in drug synthesis.[1] Below is a summary of prominent commercial suppliers and their offered specifications.

SupplierPurity SpecificationAvailable Grades
MilliporeSigma (Sigma-Aldrich) ≥96%Research Grade[2]
Thermo Scientific Chemicals ≥96.0% (GC)Research Grade
Amerigo Scientific 96%Research Use Only[3]
Simson Pharma Limited High Purity (Certificate of Analysis provided)Drug Impurity Standards, Research Chemicals
Chemsigma International Co., Ltd. 98%, 99%Industrial and Research Grades
Santa Cruz Biotechnology, Inc. Information available upon requestBiochemicals for Research[4]

Impurity Profile of High-Purity this compound

Ensuring the purity of starting materials is paramount in drug development to avoid the introduction of unwanted and potentially harmful impurities into the final active pharmaceutical ingredient (API).[1] The impurity profile of this compound can vary depending on the synthetic route and purification methods employed by the manufacturer. A Certificate of Analysis (CoA) from the supplier provides crucial information on the levels of identified and unidentified impurities.[1]

Common analytical techniques for impurity profiling include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification.[5][6]

Table of Potential Impurities in High-Purity this compound:

Impurity ClassPotential ImpuritiesTypical Analytical Method
Organic Impurities Starting materials (e.g., 3-nitrothiophenol, 3-aminobenzenesulfonic acid), Isomers (e.g., 2-Aminothiophenol, 4-Aminothiophenol), By-products (e.g., Diphenyl disulfide derivatives), Degradation products (e.g., oxidation products)HPLC-UV, LC-MS, GC-MS[5]
Inorganic Impurities Residual catalysts (e.g., heavy metals), Inorganic saltsInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Residual Solvents Toluene, Ethanol (B145695), Acetic Acid, etc.Headspace Gas Chromatography (HS-GC)[7]

A representative Certificate of Analysis for a high-purity grade of a similar pharmaceutical intermediate is provided below to illustrate the typical data presented.

Example Certificate of Analysis Data Points:

TestSpecificationResult
Assay (by GC) ≥ 99.0%99.5%
Water Content (by Karl Fischer) ≤ 0.5%0.1%
Residue on Ignition ≤ 0.1%0.05%
Individual Impurity (by HPLC) ≤ 0.1%< 0.05%
Total Impurities (by HPLC) ≤ 0.5%0.2%
Heavy Metals ≤ 10 ppm< 10 ppm

Experimental Protocols: Synthesis of Benzothiazole (B30560) Derivatives

This compound is a key precursor in the synthesis of benzothiazoles, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[8][9] The following is a detailed experimental protocol for the synthesis of a 2-substituted benzothiazole derivative, a common structural motif in many pharmaceutical agents.

Protocol: Synthesis of 2-Arylbenzothiazole from this compound and an Aromatic Aldehyde

This protocol is based on the well-established condensation reaction between an o-aminothiophenol and an aldehyde.

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (1.05 eq)

  • Ethanol (solvent)

  • Catalyst (e.g., p-toluenesulfonic acid, a few crystals)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the substituted aromatic aldehyde (1.05 eq).

  • Add ethanol as the solvent to achieve a concentration of approximately 0.5 M.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification A Combine this compound, Aromatic Aldehyde, Ethanol, and Catalyst in Flask B Heat to Reflux (4-6 hours) A->B 1. Setup C Monitor by TLC B->C 2. Progress D Cool to Room Temperature C->D 3. Completion E Solvent Evaporation D->E 4. Isolate F Purification (Recrystallization or Chromatography) E->F 5. Purify

Synthetic workflow for 2-Arylbenzothiazole.

Signaling Pathways and Mechanism of Action of Benzothiazole Derivatives

While this compound itself is not known to be directly involved in cellular signaling, its derivatives, particularly benzothiazoles, have been shown to interact with various biological targets and modulate key signaling pathways. A prominent example is Riluzole, a benzothiazole-based drug approved for the treatment of amyotrophic lateral sclerosis (ALS).[10]

Riluzole's mechanism of action is multifactorial and primarily involves the modulation of glutamate (B1630785) neurotransmission and neuronal excitability. It is believed to exert its neuroprotective effects through several mechanisms:

  • Inhibition of Glutamate Release: Riluzole can inhibit the release of the excitatory neurotransmitter glutamate from presynaptic terminals.

  • Blockade of Voltage-Gated Sodium Channels: It blocks persistent sodium currents in neurons, which can contribute to neuronal hyperexcitability and excitotoxicity.

  • Modulation of NMDA Receptor Activity: It can non-competitively block N-methyl-D-aspartate (NMDA) receptor-mediated responses.

The diagram below illustrates the proposed mechanism of action of Riluzole, highlighting its impact on neuronal signaling.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Riluzole Riluzole VGSC Voltage-Gated Sodium Channels Riluzole->VGSC Inhibits Glutamate_Release Glutamate Release VGSC->Glutamate_Release Activates Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Neuronal_Excitation Neuronal Excitation & Excitotoxicity NMDA_Receptor->Neuronal_Excitation Riluzole_Post Riluzole Riluzole_Post->NMDA_Receptor Inhibits

Mechanism of action of Riluzole.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted in a safe and appropriate environment, following all institutional and regulatory guidelines. The experimental protocols provided are examples and may require optimization for specific substrates and conditions.

References

Methodological & Application

3-Aminothiophenol for self-assembled monolayer (SAM) formation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Formation of Self-Assembled Monolayers using 3-Aminothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate.[1] They have become a fundamental tool in surface science, nanotechnology, and biotechnology due to their ease of preparation and the ability to precisely control the chemical and physical properties of interfaces.[2][3] Among the various molecules used for SAM formation, thiols on noble metal surfaces, particularly gold, are extensively studied and utilized.[1][4]

This compound (3-ATP), also known as 3-aminobenzenethiol, is a bifunctional organic molecule featuring a thiol (-SH) group at one end and an amino (-NH2) group at the other, separated by a phenyl ring.[5] The thiol group serves as a robust anchor, forming a stable covalent bond with gold and other metal surfaces.[1][6] The terminal amino group provides a reactive site for the subsequent immobilization of a wide range of molecules, such as proteins, DNA, nanoparticles, and drug molecules, making 3-ATP an ideal candidate for surface functionalization.[7][8] This ability to create tailored surfaces is critical in the development of biosensors, platforms for studying cell interactions, and in the fabrication of molecular electronic components.[4][7][9]

This document provides detailed protocols for the formation of 3-ATP SAMs on gold substrates, methods for their characterization, and an overview of their key applications.

Applications of this compound SAMs

The unique properties of 3-ATP SAMs make them suitable for a variety of applications:

  • Biosensors: The terminal amine groups on a 3-ATP SAM can be used to covalently attach biorecognition elements like antibodies, enzymes, or nucleic acids.[7] These functionalized surfaces can then be used in various sensing platforms, including electrochemical and optical biosensors, for the specific detection of target analytes.[9][10] The SAM acts as a stable and well-defined interface, enhancing the sensitivity and selectivity of the sensor.[7][11]

  • Nanoparticle Assembly: 3-ATP SAMs can serve as a template or linker for the controlled assembly of nanoparticles on a surface.[12] The amine groups can bind to nanoparticles, allowing for the creation of structured nanoparticle arrays with potential applications in electronics, catalysis, and photonics.[13][14]

  • Molecular Electronics: The defined structure and electronic properties of 3-ATP make it a molecule of interest in the field of molecular electronics.[9] SAMs of 3-ATP can be used to modify the work function of electrodes and to act as molecular wires or components in electronic devices.[15]

  • Surface Functionalization for Drug Development: In drug development, understanding the interaction between drug candidates and biological surfaces is crucial. 3-ATP SAMs can be used to mimic cell surfaces or to immobilize target proteins, providing a platform for studying drug binding and efficacy. The ability to create surfaces with specific chemical functionalities is essential for high-throughput screening and the development of drug delivery systems.

  • Corrosion Resistance: Like other alkanethiol SAMs, 3-ATP monolayers can form a dense, protective layer on metal surfaces, offering a barrier against corrosive agents.[4]

Data Presentation

The quality and properties of a 3-ATP SAM are influenced by several experimental parameters. The following tables summarize key data for the formation and characterization of these monolayers.

Table 1: Experimental Parameters for 3-ATP SAM Formation on Gold

ParameterTypical Value/RangeNotes
3-ATP Concentration 1 mM - 10 mM in Ethanol (B145695)Initial monolayer formation is rapid, but higher concentrations can influence the final packing density.[4]
Solvent Ethanol (200 proof)Ethanol is the most common solvent due to its ability to dissolve thiols and its relatively low surface tension.[16]
Immersion Time 12 - 48 hoursWhile initial adsorption is fast, longer immersion times are recommended to achieve a well-ordered and densely packed monolayer.[4]
Temperature Room Temperature (20-25 °C)Formation is typically carried out at room temperature. Higher temperatures can lead to incomplete or disordered layers.[17]
pH Adjustment Adjust to ~12 for amine-terminated thiolsFor amine-terminated thiols, adjusting the pH with a base like ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) is recommended to ensure the amine group is deprotonated.[16]

Table 2: Typical Characterization Results for 3-ATP SAMs on Gold

Characterization TechniqueParameter MeasuredTypical Value
Contact Angle Goniometry Water Contact Angle~75° - 80°
Ellipsometry Monolayer Thickness~0.5 - 1.0 nm
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionPresence of N 1s, S 2p, C 1s peaks confirms SAM formation.
Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (Rct)Increased Rct compared to bare gold, indicating a barrier to electron transfer.

Experimental Protocols

The following are detailed protocols for the preparation, formation, and functionalization of 3-ATP SAMs on gold substrates.

Protocol 1: Gold Substrate Preparation

A pristine and clean substrate is crucial for the formation of a high-quality SAM.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer).

  • Acetone (B3395972) (ACS grade)

  • Ethanol (200 proof).[16]

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Beakers and tweezers

  • Sonicator

Procedure:

  • Using tweezers, place the gold substrates in a beaker.

  • Add acetone to the beaker to completely submerge the substrates.

  • Sonicate for 10-15 minutes to remove organic contaminants.

  • Carefully decant the acetone and rinse the substrates thoroughly with DI water.

  • Add ethanol to the beaker to submerge the substrates.

  • Sonicate for another 10-15 minutes.

  • Decant the ethanol and rinse the substrates thoroughly with DI water.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • For optimal results, use the substrates immediately after cleaning. An optional UV-Ozone treatment for 15-20 minutes can be performed to remove any remaining organic residues and create a hydrophilic surface.[15]

Protocol 2: Formation of 3-ATP Self-Assembled Monolayer

This protocol describes the solution-based self-assembly of 3-ATP on a clean gold surface.

Materials:

  • This compound (3-ATP), 96% or higher purity.[18]

  • Ethanol (200 proof).[16]

  • Ammonium hydroxide or Triethylamine (for pH adjustment).[16]

  • Clean glass vial or petri dish with a lid.

  • Micropipettes

  • Cleaned gold substrates

Procedure:

  • Prepare a 1 mM solution of 3-ATP in ethanol in a clean glass vial. For example, to make 10 mL of a 1 mM solution, add the appropriate amount of 3-ATP to 10 mL of ethanol.

  • Adjust the pH of the 3-ATP solution to approximately 12 by adding a few drops of ammonium hydroxide or triethylamine. This ensures the amine group is deprotonated.[16]

  • Sonicate the solution for 5-10 minutes to ensure the 3-ATP is fully dissolved.

  • Place the clean, dry gold substrates into a clean glass vial or petri dish.

  • Pour the 3-ATP solution into the container, ensuring the substrates are fully immersed.

  • Seal the container to prevent solvent evaporation and contamination. You can use parafilm to seal the lid.

  • Allow the self-assembly process to proceed for 12-24 hours at room temperature in a vibration-free environment. Longer incubation times generally lead to more ordered monolayers.[4]

  • After incubation, carefully remove the substrates from the solution using clean tweezers.

  • Rinse the substrates thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.[19]

  • Dry the substrates under a gentle stream of nitrogen gas.

  • The 3-ATP SAM-coated substrates are now ready for characterization or further functionalization.

Protocol 3: Amine Group Functionalization (General Protocol using an NHS Ester)

The terminal amine groups of the 3-ATP SAM provide a convenient handle for covalent immobilization of biomolecules or other ligands. This protocol provides a general method using an N-hydroxysuccinimide (NHS) ester crosslinker.

Materials:

  • 3-ATP SAM-coated substrate

  • An amine-reactive crosslinker (e.g., a molecule with an NHS ester group)

  • The molecule to be immobilized (e.g., a protein, peptide, or DNA with a primary amine)

  • A suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Avoid buffers containing primary amines like Tris.[20]

  • Ethanol and DI water for rinsing

Procedure:

  • Prepare a solution of the NHS-ester functionalized molecule in a suitable buffer. The concentration will depend on the specific molecule.

  • Immerse the 3-ATP SAM-coated substrate in the solution.

  • Incubate for 1-4 hours at room temperature.[20]

  • After incubation, remove the substrate and rinse it thoroughly with the buffer to remove any unbound molecules.

  • Rinse with DI water and dry under a gentle stream of nitrogen.

  • The surface is now functionalized with the desired molecule.

Mandatory Visualizations

G Figure 1: General Workflow for 3-ATP SAM Formation sub_prep Substrate Preparation cleaning Solvent Cleaning (Acetone, Ethanol) & Sonication sub_prep->cleaning drying1 Drying (N2 Stream) cleaning->drying1 uv_ozone Optional: UV-Ozone Treatment drying1->uv_ozone sam_form SAM Formation uv_ozone->sam_form sol_prep Solution Preparation dissolve Dissolve 3-ATP in Ethanol (1-10 mM) sol_prep->dissolve ph_adjust Adjust pH to ~12 dissolve->ph_adjust ph_adjust->sam_form immersion Immerse Substrate in 3-ATP Solution (12-24h) sam_form->immersion post_proc Post-Processing immersion->post_proc rinsing Rinse with Ethanol post_proc->rinsing drying2 Drying (N2 Stream) rinsing->drying2 characterization Characterization (XPS, Contact Angle, etc.) drying2->characterization functionalization Further Functionalization drying2->functionalization

Figure 1: General Workflow for 3-ATP SAM Formation.

SAM_Structure Figure 2: 3-ATP Monolayer on a Gold Surface cluster_surface Gold Substrate cluster_sam Au Au S S Au->S Phenyl Phenyl Ring S->Phenyl Thiol Anchor NH2 NH₂ Phenyl->NH2 Terminal Amine Group

Figure 2: 3-ATP Monolayer on a Gold Surface.

Biosensor_Signaling_Pathway Figure 3: Biosensor Functionalization and Detection start Gold Surface with 3-ATP SAM functionalize Immobilize Bioreceptor (e.g., Antibody) via Amine Coupling start->functionalize functionalized_surface Functionalized Surface functionalize->functionalized_surface introduce_analyte Introduce Sample Containing Target Analyte functionalized_surface->introduce_analyte binding Specific Binding of Analyte to Bioreceptor introduce_analyte->binding signal Signal Generation (Electrochemical, Optical, etc.) binding->signal

Figure 3: Biosensor Functionalization and Detection.

Characterization of 3-ATP SAMs

Verifying the successful formation and quality of the SAM is a critical step. Several surface-sensitive techniques can be employed:

  • Contact Angle Goniometry: This is a simple and quick method to assess the change in surface hydrophobicity. A bare gold surface is hydrophilic, while a well-formed 3-ATP SAM will be more hydrophobic, resulting in an increased water contact angle.[21]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical states of the surface.[21] The presence of nitrogen (from the amine group) and sulfur (from the thiol group) in the XPS spectrum is strong evidence of 3-ATP SAM formation.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography of the SAM. A well-formed SAM should exhibit a smooth and uniform surface. It can also be used to measure the thickness of the monolayer through techniques like scratching.

  • Electrochemical Methods: Techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are highly sensitive to changes at the electrode surface. The formation of a 3-ATP SAM will typically block or hinder the electrochemical reaction of a redox probe (like ferricyanide), which can be observed as an increase in peak separation in CV or an increase in charge transfer resistance in EIS.[22][23]

Troubleshooting

ProblemPossible CauseSuggested Solution
Inconsistent or low contact angles Incomplete or disordered monolayer.Ensure substrate is thoroughly cleaned. Increase immersion time. Verify the purity of the 3-ATP.[4]
Contaminated solutions or glassware.Use high-purity solvents and thoroughly clean all glassware.
Poor functionalization efficiency Inactive crosslinkers or biomolecules.Use fresh reagents. Ensure the pH of the buffer is optimal for the reaction.
Steric hindrance on the SAM surface.Consider using a mixed SAM with a shorter, diluent thiol to increase the accessibility of the amine groups.[2]
SAM delamination Poor adhesion of the gold layer to the underlying substrate.Ensure the gold substrate has a proper adhesion layer (e.g., Cr or Ti). Avoid harsh sonication steps after SAM formation.

Safety Precautions

  • This compound is a combustible and corrosive hazardous material.[5] It can cause skin corrosion and eye damage. Always handle 3-ATP in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety and handling information.[24]

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Note: Protocol for 3-Aminothiophenol Functionalization of Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of gold surfaces with organic molecules is a cornerstone of nanotechnology, with wide-ranging applications in biosensing, molecular electronics, and drug delivery. 3-Aminothiophenol (3-ATP) is a bifunctional molecule ideally suited for this purpose. It forms a stable, self-assembled monolayer (SAM) on gold surfaces via a strong gold-sulfur bond.[1][2][3] The exposed amine (-NH2) group provides a versatile anchor point for the subsequent covalent attachment of biomolecules, such as antibodies, enzymes, or DNA, making it a critical component in the development of highly specific and sensitive diagnostic and therapeutic platforms.[4] This document provides detailed protocols for the functionalization of both planar gold surfaces and gold nanoparticles (AuNPs) with 3-ATP, along with methods for characterization.

Experimental Protocols

Protocol 1: Functionalization of Planar Gold Surfaces with 3-ATP

This protocol details the formation of a 3-ATP self-assembled monolayer on a flat gold substrate, such as those used in Surface Plasmon Resonance (SPR) or electrochemical sensors.

Materials and Reagents:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • This compound (3-ATP)

  • Ethanol (B145695) (absolute, ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl) or Ammonium (B1175870) hydroxide (B78521) (NH4OH) for pH adjustment

  • Nitrogen gas (high purity)

  • Beakers and Petri dishes

  • Tweezers

Methodology:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrate to remove any organic contaminants. A common method is to use a UV-Ozone cleaner for 15-30 minutes.[5]

    • Alternatively, immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the cleaned substrate extensively with ultrapure water, followed by ethanol.[5]

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.[5]

  • Preparation of 3-ATP Solution:

    • Prepare a dilute solution of 3-ATP, typically in the range of 1-10 mM, using absolute ethanol as the solvent.

    • For amine-terminated thiols, it can be beneficial to adjust the pH of the solution to ~12 by adding a few drops of concentrated ammonium hydroxide to ensure the amine group is deprotonated.

  • Self-Assembly Process:

    • Immediately immerse the clean, dry gold substrate into the 3-ATP solution using clean tweezers.

    • To prevent oxidation and contamination, it is recommended to perform the assembly in an inert atmosphere by backfilling the container with nitrogen gas.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the thiol solution.

    • Rinse the surface thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.

    • For a more rigorous cleaning, the substrate can be sonicated for 1-3 minutes in fresh ethanol.

    • Dry the functionalized substrate again under a gentle stream of nitrogen gas.[5]

    • Store the modified substrate in a clean, dry environment, such as a desiccator, until further use.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with 3-ATP

This protocol describes the synthesis of AuNPs via the Turkevich method followed by their surface functionalization with 3-ATP, a common procedure for creating colorimetric sensors and SERS substrates.[6][7]

Materials and Reagents:

  • Gold(III) chloride trihydrate (HAuCl4·3H2O)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • This compound (3-ATP)

  • Ethanol

  • Ultrapure water

  • Heating mantle and round-bottom flask

  • Stir plate and stir bar

  • Centrifuge

Methodology:

  • Synthesis of Gold Nanoparticles (Citrate Reduction):

    • Prepare a 0.01% (w/v) solution of HAuCl4 in ultrapure water. For example, dissolve 5 mg of HAuCl4·3H2O in 50 mL of water.[5]

    • Heat the gold solution to a rolling boil in a clean round-bottom flask with vigorous stirring.[7][8]

    • Rapidly add a 1% (w/v) solution of trisodium citrate (e.g., 0.5 mL for a 50 mL gold solution).[8]

    • Continue heating and stirring. The solution will change color from yellow to colorless, then to gray, and finally to a deep ruby red, indicating the formation of AuNPs.[8]

    • Keep the solution boiling for another 15 minutes, then remove it from the heat and allow it to cool to room temperature.[7]

  • Functionalization with 3-ATP:

    • Prepare a 10 mM solution of 3-ATP in ethanol.[8]

    • Adjust the pH of the AuNP solution to approximately 3.0 using dilute HCl. At this pH, the thiol group of 3-ATP has a high affinity for the gold surface.[8]

    • Add the 3-ATP solution to the pH-adjusted AuNP solution. A typical volume ratio is 8:1 (AuNPs to 3-ATP solution).[8]

    • Stir the mixture at 60°C for approximately 3 hours.[8] The color of the solution may shift towards purple or blue, indicating some aggregation and successful surface modification.[6]

    • Allow the solution to stabilize at room temperature for at least 24-48 hours.[8]

  • Purification:

    • To remove excess 3-ATP and other reactants, the functionalized AuNPs must be purified.

    • Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 10,000 rpm for 15 minutes).[5]

    • Carefully remove the supernatant and re-suspend the nanoparticle pellet in ultrapure water or a buffer of choice.[5]

    • Repeat the centrifugation and re-suspension steps at least three times to ensure complete removal of unbound ligands.[5]

Data Presentation

Table 1: Summary of Experimental Parameters for 3-ATP Functionalization
ParameterPlanar Gold SurfaceGold NanoparticlesSource
Substrate Gold-coated slide/waferColloidal Gold (AuNPs)[5][7]
Cleaning Method UV-Ozone or Piranha EtchN/A (Synthesized in situ)[5]
3-ATP Concentration 1-10 mM in Ethanol10 mM in Ethanol (added to AuNP solution)[8]
Incubation Time 18-24 hours3 hours (at 60°C), then 24-48h stabilization[8]
Incubation Temp. Room Temperature60°C[8]
pH Condition ~12 (optional, with NH4OH)~3.0 (with HCl)[8]
Purification Rinsing with EthanolCentrifugation and Re-suspension[5]
Table 2: Typical Characterization Results for 3-ATP on Gold
Characterization TechniqueParameter MeasuredTypical ResultApplication
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) PeakRed-shift of SPR peak (e.g., from 520 nm to 530 nm) upon functionalization.AuNPs
Cyclic Voltammetry (CV) Redox Peaks / Surface CoverageAppearance of an irreversible oxidation peak for 3-ATP. Calculation of surface coverage.Planar Surfaces
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionPresence of N 1s and S 2p peaks, confirming the presence of 3-ATP.Planar Surfaces
Surface-Enhanced Raman Spectroscopy (SERS) Vibrational ModesCharacteristic Raman bands for 3-ATP, including the Au-S stretching mode (~250-415 cm⁻¹).Both
Contact Angle Goniometry Surface WettabilityChange in water contact angle, indicating altered surface hydrophilicity/hydrophobicity.Planar Surfaces

Visualizations

G cluster_prep 1. Substrate Preparation cluster_sam 2. Self-Assembly cluster_post 3. Post-Processing Au_Substrate Gold Substrate Clean_Substrate UV-Ozone or Piranha Cleaning Au_Substrate->Clean_Substrate Rinse_Dry Rinse (H2O, EtOH) & Dry (N2) Clean_Substrate->Rinse_Dry Immersion Immerse Substrate (18-24h, RT) Rinse_Dry->Immersion Thiol_Sol Prepare 1-10 mM 3-ATP in Ethanol Thiol_Sol->Immersion Rinse_Final Rinse with Ethanol Immersion->Rinse_Final Dry_Final Dry with N2 Rinse_Final->Dry_Final Functionalized_Au 3-ATP Functionalized Gold Surface Dry_Final->Functionalized_Au

Caption: Workflow for functionalizing planar gold surfaces with 3-ATP.

G cluster_synth 1. AuNP Synthesis cluster_func 2. Functionalization cluster_purify 3. Purification HAuCl4 Boil HAuCl4 Solution Citrate Add Trisodium Citrate HAuCl4->Citrate Color change to red Cool Cool to RT Citrate->Cool pH_Adjust Adjust AuNP pH to ~3 Cool->pH_Adjust Add_3ATP Add 3-ATP Solution pH_Adjust->Add_3ATP Incubate Stir at 60°C for 3h, Stabilize for 24-48h Add_3ATP->Incubate Centrifuge Centrifuge to Pellet AuNPs Incubate->Centrifuge Resuspend Remove Supernatant & Re-suspend in Water Centrifuge->Resuspend Repeat Repeat 3x Resuspend->Repeat Functionalized_AuNP 3-ATP Functionalized AuNPs Repeat->Functionalized_AuNP

Caption: Workflow for synthesis and 3-ATP functionalization of gold nanoparticles.

Caption: Formation of a gold-thiol bond during 3-ATP self-assembly.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with 3-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of sophisticated drug delivery systems and diagnostic tools. The functionalization of nanoparticle surfaces with specific ligands can dramatically alter their physicochemical properties, biocompatibility, and cellular interactions. 3-Aminothiophenol (3-ATP) is a versatile bifunctional molecule that offers a thiol group for robust anchoring to metallic nanoparticles (e.g., gold and silver) and an amino group that can be utilized for further conjugation of targeting moieties, drugs, or imaging agents. This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using this compound, along with expected characterization data and an overview of potential biological interactions.

Applications of this compound Modified Nanoparticles

The unique properties of 3-ATP make it a valuable surface modifying agent for a range of biomedical applications:

  • Targeted Drug Delivery: The terminal amine group on 3-ATP serves as a chemical handle to attach targeting ligands such as antibodies, peptides, or folic acid. This enables the nanoparticles to specifically bind to and be internalized by target cells, thereby increasing the therapeutic efficacy and reducing off-target side effects of conjugated drugs.

  • Controlled Drug Release: The surface chemistry of the nanoparticle can be tailored to respond to specific stimuli in the target microenvironment, such as changes in pH. For instance, in the acidic environment of a tumor, the protonation of the amino group can trigger the release of a loaded therapeutic agent.

  • Biosensing and Diagnostics: Nanoparticles functionalized with 3-ATP can be employed in the development of sensitive biosensors. The amino group can be used to immobilize biorecognition elements, and the inherent properties of the nanoparticles, such as surface plasmon resonance, can be used for detection.

  • Bioimaging: By conjugating imaging agents to the amino group, 3-ATP modified nanoparticles can be used as contrast agents for various imaging modalities, allowing for the visualization of biological processes and the tracking of the nanoparticles in vivo.

Data Presentation: Physicochemical Characterization

The successful surface modification of nanoparticles with this compound should be confirmed through various characterization techniques. The following tables summarize expected quantitative data based on studies of nanoparticles functionalized with similar amino- and thiol-containing molecules.

Table 1: Expected Changes in Particle Size and Zeta Potential of Gold Nanoparticles (AuNPs) after Surface Modification.

Nanoparticle FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Citrate-stabilized AuNPs (bare)9.2< 0.2-26.8[1]
AuNPs functionalized with 3-ATP10 - 15< 0.3-30 to -40
Drug-conjugated 3-ATP-AuNPs15 - 30< 0.4Variable (depends on drug)

Table 2: Expected Changes in Particle Size and Zeta Potential of Silver Nanoparticles (AgNPs) after Surface Modification.

Nanoparticle FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Citrate-stabilized AgNPs (bare)10 - 20< 0.2-30 to -40
AgNPs functionalized with 3-ATP15 - 25< 0.3-25 to -35
Drug-conjugated 3-ATP-AgNPs20 - 40< 0.4Variable (depends on drug)

Table 3: Drug Loading and Release Characteristics of 3-ATP Modified Nanoparticles (Hypothetical Data for Doxorubicin).

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)Drug Release at pH 7.4 (48h, %)Drug Release at pH 5.5 (48h, %)
3-ATP-AuNPs-Doxorubicin5 - 1060 - 8015 - 2550 - 70
3-ATP-AgNPs-Doxorubicin4 - 855 - 7510 - 2045 - 65

Experimental Protocols

The following are detailed protocols for the synthesis and surface modification of gold and silver nanoparticles with this compound.

Protocol 1: Synthesis and Surface Modification of Gold Nanoparticles (AuNPs) with this compound

This protocol is adapted from methods used for 4-aminothiophenol (B129426) functionalization[2].

Materials:

Procedure:

  • Synthesis of Citrate-Stabilized AuNPs:

    • Bring 50 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.

    • Rapidly add 0.5 mL of a 1% (w/v) trisodium citrate solution.

    • Continue heating and stirring until the solution color changes to a deep red, indicating the formation of AuNPs.

    • Remove from heat and allow to cool to room temperature.

  • Surface Modification with this compound:

    • Adjust the pH of the AuNP solution to approximately 3.0 using 0.1 M HCl. This protonates the amino group of 3-ATP and enhances the thiol binding to the gold surface.

    • Prepare a 10 mM solution of 3-ATP in ethanol.

    • Add the 3-ATP solution to the AuNP solution at a volume ratio of 1:8 (3-ATP:AuNPs).

    • Stir the mixture at 60°C for 3 hours.

    • Allow the solution to stabilize at room temperature for 48 hours.

    • Purify the 3-ATP functionalized AuNPs by centrifugation (e.g., 10,000 rpm for 30 minutes) and resuspend the pellet in deionized water. Repeat this washing step three times to remove excess 3-ATP.

Protocol 2: Synthesis and Surface Modification of Silver Nanoparticles (AgNPs) with this compound

This protocol is a generalized method based on common silver nanoparticle synthesis and functionalization techniques.

Materials:

Procedure:

  • Synthesis of Silver Nanoparticles:

    • Prepare a 1 mM solution of AgNO₃ in deionized water.

    • In a separate flask, prepare a 2 mM solution of NaBH₄ in deionized water and cool it in an ice bath.

    • While vigorously stirring the NaBH₄ solution, add the AgNO₃ solution dropwise.

    • The solution will turn a pale yellow, indicating the formation of AgNPs.

    • Continue stirring for an additional 30 minutes.

  • Surface Modification with this compound:

    • Prepare a 10 mM solution of 3-ATP in ethanol.

    • Add the 3-ATP solution to the AgNP solution and stir at room temperature for 24 hours in the dark to facilitate the formation of the Ag-S bond.

    • Purify the 3-ATP functionalized AgNPs by centrifugation (e.g., 12,000 rpm for 45 minutes) and resuspend the pellet in deionized water. Repeat the washing step three times.

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_purification Purification and Characterization start Precursor Solution (e.g., HAuCl4 or AgNO3) synthesis Nanoparticle Formation start->synthesis reducing_agent Reducing Agent (e.g., Sodium Citrate or NaBH4) reducing_agent->synthesis functionalization Functionalization Reaction synthesis->functionalization Bare Nanoparticles atp This compound Solution atp->functionalization purification Centrifugation/ Washing functionalization->purification 3-ATP Modified Nanoparticles characterization Characterization (DLS, Zeta Potential, TEM) purification->characterization

Caption: Experimental workflow for the synthesis and surface modification of nanoparticles with this compound.

Cellular Uptake and Signaling Pathways

The surface properties of nanoparticles, including charge and hydrophilicity, play a crucial role in their interaction with cells. The amino group of 3-ATP is expected to be protonated at physiological pH, imparting a positive surface charge to the nanoparticles. This positive charge can enhance the electrostatic interaction with the negatively charged cell membrane, potentially leading to increased cellular uptake.

The primary mechanism for the internalization of nanoparticles of the size range typically produced is endocytosis. The specific endocytic pathway can vary depending on the cell type and the nanoparticle's physicochemical properties.

cellular_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space np 3-ATP Modified Nanoparticle membrane Plasma Membrane np->membrane Adsorption endosome Early Endosome membrane->endosome Endocytosis lysosome Late Endosome/ Lysosome endosome->lysosome Maturation release Drug Release lysosome->release pH-triggered nucleus Nucleus/ Target Organelle release->nucleus effect Therapeutic Effect nucleus->effect

Caption: Generalized pathway of cellular uptake and intracellular trafficking of 3-ATP modified nanoparticles.

While specific signaling pathways triggered by 3-ATP modified nanoparticles are not well-documented, nanoparticles, in general, can influence cellular signaling through various mechanisms:

  • Receptor-Mediated Signaling: If targeting ligands are conjugated to the 3-ATP, they can bind to specific cell surface receptors, activating downstream signaling cascades.

  • Oxidative Stress: The metallic core of the nanoparticles can induce the generation of reactive oxygen species (ROS), which can activate stress-response pathways such as the MAPK and NF-κB pathways[3].

  • Inflammasome Activation: Nanoparticles can be recognized by the innate immune system, leading to the activation of inflammasomes and the release of pro-inflammatory cytokines.

Further research is required to elucidate the specific signaling pathways modulated by this compound functionalized nanoparticles.

Conclusion

The surface modification of nanoparticles with this compound provides a versatile platform for the development of advanced drug delivery systems and diagnostic agents. The protocols and data presented in these application notes serve as a guide for researchers to functionalize their nanoparticles and characterize the resulting conjugates. The ability to tailor the surface chemistry of nanoparticles opens up numerous possibilities for creating highly specific and effective nanomedicines.

References

Application of 3-Aminothiophenol in SERS Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminothiophenol (3-ATP) and its isomer p-aminothiophenol (PATP) are pivotal molecules in the field of Surface-Enhanced Raman Spectroscopy (SERS). Their ability to form stable self-assembled monolayers (SAMs) on noble metal surfaces, such as gold and silver, through a strong thiol-metal bond makes them excellent candidates for a variety of SERS applications.[1][2] The presence of both an amino and a thiol group allows for versatile surface functionalization, enabling the immobilization of biomolecules or serving as a sensitive reporter molecule. This document provides detailed application notes and experimental protocols for the use of 3-ATP/PATP in SERS-based research and development, with a focus on biosensing and drug discovery.

SERS is a powerful analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed on or near plasmonic nanostructures.[3] This enhancement allows for the detection of analytes at extremely low concentrations, making SERS a highly sensitive and specific tool for molecular detection and characterization.[4] The unique vibrational fingerprint provided by SERS spectra offers rich structural information about the analyte and its interaction with the SERS substrate.

Key Applications of this compound in SERS

The unique properties of 3-ATP/PATP have led to its widespread use in several key areas of SERS research:

  • As a Probe Molecule: PATP is frequently used to evaluate the enhancement efficiency of new SERS substrates.[5] Its well-defined and strong SERS signal allows for the calculation of the enhancement factor (EF), a critical parameter for substrate characterization.

  • In Biosensing: The amino group of 3-ATP can be used to covalently link biomolecules such as proteins, DNA, and antibodies to the SERS substrate.[6] This enables the development of highly specific biosensors for the detection of disease biomarkers or pathogens.

  • In Drug Discovery: SERS platforms utilizing 3-ATP can be employed for label-free screening of drug candidates that bind to specific biological targets, such as RNA or proteins.[7] Changes in the SERS spectrum upon binding can indicate a successful interaction.

  • Mechanistic Studies: The SERS behavior of PATP itself has been a subject of intense research, particularly the debate surrounding its potential laser-induced dimerization to 4,4'-dimercaptoazobenzene (DMAB).[2][8] Understanding this transformation is crucial for accurate interpretation of SERS data.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing aminothiophenol in SERS applications.

Table 1: SERS Enhancement Factors (EF) using p-Aminothiophenol (PATP)

SERS SubstrateAnalyteExcitation Wavelength (nm)Enhancement Factor (EF)Reference
Ag NPs / p-ATP SAMs / Ag NPs Sandwichp-ATPNot Specified1.2 x 10⁷[9]
Au NPs / p-ATP SAMs / Ag NPs Sandwichp-ATPNot Specified9.4 x 10⁶[10]
Pt-based hollow nanostructuresPATP532~1 x 10⁶[11]
Nanoporous Ag microstructure (np-AgMs)PATPNot SpecifiedDetectable at 10⁻⁸ M[5]
Gold-coated sulfonated polystyrene microspheres4-ATPNot SpecifiedNanomolar sensitivity[4]

Table 2: SERS-based Detection Limits for Various Analytes

SERS PlatformAnalyteDetection LimitReference
DNA nanoswitch with AgNPsTarget DNA0.1 pM[12]
ZIF-8 with 4-ATP functionalized AuNPsVOCs10 ppb[13]
Nanoporous Ag microstructure (np-AgMs)PATP10⁻⁸ M[5]
SERS platform for RNA-peptide bindingPeptideNanomolar[7]

Experimental Protocols

Protocol 1: Preparation of a PATP Self-Assembled Monolayer (SAM) for SERS Substrate Characterization

This protocol describes the formation of a PATP SAM on a gold SERS substrate, a common procedure for evaluating the performance of a new SERS substrate.

Materials:

  • Gold-coated SERS substrate (e.g., gold nanoparticles on a glass slide)

  • p-Aminothiophenol (PATP)

  • Ethanol (B145695) (anhydrous)

  • Nitrogen gas stream

  • Beakers and tweezers

Procedure:

  • Cleaning the Substrate: Thoroughly clean the gold SERS substrate by rinsing with ethanol and then drying under a gentle stream of nitrogen gas.

  • Preparation of PATP Solution: Prepare a 1 mM solution of PATP in ethanol.

  • SAM Formation: Immerse the cleaned gold substrate in the PATP solution for 2-12 hours at room temperature to allow for the formation of a self-assembled monolayer.

  • Rinsing: After incubation, remove the substrate from the PATP solution and rinse it thoroughly with ethanol to remove any non-specifically bound molecules.

  • Drying: Dry the substrate under a gentle stream of nitrogen gas.

  • SERS Measurement: The substrate is now ready for SERS analysis. Acquire SERS spectra from multiple spots on the surface to assess signal uniformity and enhancement.

Protocol 2: SERS-based Detection of RNA-Peptide Binding for Drug Screening

This protocol outlines a label-free method for screening peptide-based drug candidates that bind to a specific RNA target, adapted from a published study.[7]

Materials:

  • Thiolated RNA target molecules

  • Peptide drug candidates

  • Gold SERS substrate

  • Dithiothreitol (DTT)

  • RNase-free water

  • Incubation chamber

Procedure:

  • RNA Preparation:

    • Dilute the thiolated RNA molecules to a 5 µM concentration in RNase-free water.

    • Anneal the RNA by heating the solution to 95°C for 5 minutes, followed by slow cooling to room temperature.

    • Reduce disulfide bonds by treating with a freshly prepared 10 mM DTT solution.[7]

  • RNA-Peptide Incubation:

    • Mix the prepared RNA solution with the peptide drug candidate at a desired molar ratio (e.g., 1:3 RNA to peptide) to ensure complex formation.[7]

    • Incubate the mixture at room temperature for a sufficient time to allow for binding.

  • SERS Sample Preparation:

    • Deposit a small volume (e.g., 3 µL) of the RNA-peptide mixture onto the gold SERS substrate.[7]

    • Incubate for approximately 5 minutes to allow the free thiol groups of the RNA to bind to the gold surface.[7]

    • Gently wash the substrate with RNase-free water to remove unbound molecules.

    • Repeat the deposition and washing steps to increase the surface density of the RNA-peptide complexes.[7]

    • Allow the substrate to air dry before SERS measurement.

  • SERS Analysis:

    • Acquire SERS spectra from multiple random spots on the substrate.

    • As a control, prepare a substrate with the RNA target alone.

    • Compare the SERS spectra of the RNA-peptide complex with the control. Significant spectral changes indicate binding of the peptide to the RNA.

    • Principal Component Analysis (PCA) can be used for a more robust differentiation between bound and unbound states.[7]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Substrate & Analyte Preparation cluster_binding Surface Functionalization cluster_analysis SERS Analysis SERS_Substrate SERS Substrate (e.g., AuNP film) Immobilization Analyte Immobilization onto Substrate SERS_Substrate->Immobilization Analyte_Prep Analyte Preparation (e.g., RNA-Peptide Incubation) Analyte_Prep->Immobilization Washing Washing to Remove Unbound Molecules Immobilization->Washing SERS_Measurement SERS Measurement Washing->SERS_Measurement Data_Analysis Data Analysis (e.g., PCA) SERS_Measurement->Data_Analysis

patp_transformation PATP p-Aminothiophenol (PATP) DMAB 4,4'-Dimercaptoazobenzene (DMAB) PATP->DMAB Laser Irradiation (Oxidative Coupling)

References

Application Notes and Protocols: 3-Aminothiophenol as a Linker Molecule in Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-aminothiophenol (3-ATP) as a versatile linker molecule in the fabrication of functional nanostructures for applications in drug delivery, biosensing, and diagnostics. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and further development of these technologies in the laboratory.

Introduction

This compound is a bifunctional molecule possessing both an amino (-NH₂) and a thiol (-SH) group. This unique structure allows it to act as a molecular bridge, or linker, connecting nanoparticles to a variety of other molecules, including therapeutic agents, targeting ligands, and reporter molecules. The thiol group exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold and silver, forming a stable self-assembled monolayer. The amino group, on the other hand, is readily available for covalent modification, enabling the attachment of a wide range of functional moieties. This dual functionality makes 3-ATP an invaluable tool in the design and synthesis of sophisticated nanostructures for biomedical applications.

Applications in Drug Delivery

This compound-functionalized nanostructures offer a promising platform for the targeted and controlled release of therapeutic agents. The ability to conjugate drugs to the nanoparticle surface via the amino group of 3-ATP allows for high drug loading and prevents premature release. Furthermore, the nanocarrier can be engineered to release its payload in response to specific stimuli present at the target site, such as changes in pH or enzyme concentration.

Quantitative Data for Drug Delivery Applications
Nanoparticle SystemDrugAdsorption Capacity (mg/g)Drug Release (%)Release ConditionsReference
3-Aminophenol-grafted AGE/ZnSFamotidine (B1672045)41.66773% in 60 minSimulated Gastric Fluid (pH 1.2)[1]
3-Aminophenol-grafted AGE/ZnSFamotidine65% in 30 hSimulated Intestinal Fluid (pH 7.4)[1][2]
Experimental Protocol: Synthesis of 3-Aminophenol-Grafted Zinc Sulfide (B99878) (ZnS) Nanoparticles for Famotidine Delivery

This protocol describes the synthesis of ZnS nanoparticles, their surface modification with allyl glycidyl (B131873) ether (AGE), and subsequent grafting with 3-aminophenol (B1664112) for the loading and release of the drug famotidine.[1]

Materials:

  • Zinc chloride (ZnCl₂)

  • Sodium sulfide (Na₂S)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Allyl glycidyl ether (AGE)

  • N,N-dimethylacrylamide

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Sodium chloride (NaCl)

  • N,N-Dimethylformamide (DMF)

  • 3-Aminophenol

  • Famotidine

  • Deionized water

Procedure:

  • Synthesis of ZnS Nanoparticles:

    • Prepare a 1 M solution of ZnCl₂ in deionized water.

    • Dropwise add a 1 M solution of Na₂S to the ZnCl₂ solution while stirring at 50 rpm and maintaining the temperature at 70°C for 1 hour.

    • Collect the resulting white precipitate by filtration and dry it in an oven at 120°C for 2 hours.

    • Suspend the dried precipitate in a 0.1 M HCl solution overnight.

    • Wash the precipitate with distilled water until the pH reaches 5, and then dry it overnight.

  • Surface Modification of ZnS Nanoparticles with AGE:

    • In a 50 ml flask, combine 2 g of the synthesized ZnS nanoparticles with 20 ml of ethanol, 10 ml of AGE, 2 ml of N,N-dimethylacrylamide, and 0.1 g of AIBN.

    • Reflux the mixture at 65°C for 7 hours under a nitrogen atmosphere.

  • Grafting of 3-Aminophenol:

    • Filter the AGE-modified ZnS nanoparticles and wash them with 20 ml of ethanol and 10 ml of distilled water.

    • Add the washed nanoparticles to a mixture of 40 ml of sodium chloride solution, 10 ml of DMF, and 1 g of 3-aminophenol.

    • Stir the mixture for 2 days at 40°C.

    • Collect the resulting precipitate, wash it with a mixture of ethanol (20 ml) and distilled water (10 ml), and dry it at room temperature.

  • Famotidine Loading and Release Studies:

    • For drug loading, incubate the 3-aminophenol-grafted ZnS nanoparticles in a solution of famotidine.

    • To study drug release, place 0.1 g of the famotidine-loaded nanoparticles in 50 ml of either simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 7.4) at 37°C with stirring at 50 rpm.[1]

    • Collect samples at predetermined time intervals and analyze the famotidine concentration using a UV-Vis spectrophotometer at 265 nm.[1]

Experimental Workflow: Drug Delivery System Synthesis

G cluster_synthesis ZnS Nanoparticle Synthesis cluster_modification Surface Modification cluster_grafting 3-Aminophenol Grafting cluster_loading Drug Loading & Release ZnCl2 ZnCl₂ Solution Precipitation Precipitation (70°C) ZnCl2->Precipitation Na2S Na₂S Solution Na2S->Precipitation ZnS_NP ZnS Nanoparticles Precipitation->ZnS_NP Reflux Reflux (65°C) ZnS_NP->Reflux AGE Allyl Glycidyl Ether (AGE) AGE->Reflux AIBN AIBN AIBN->Reflux AGE_ZnS AGE-modified ZnS Reflux->AGE_ZnS Stirring Stirring (40°C, 2 days) AGE_ZnS->Stirring ThreeAP 3-Aminophenol ThreeAP->Stirring ATP_ZnS 3-AP-grafted ZnS Stirring->ATP_ZnS Loading Drug Loading ATP_ZnS->Loading Famotidine Famotidine Famotidine->Loading Loaded_NP Famotidine-loaded NP Loading->Loaded_NP Release Drug Release Study Loaded_NP->Release G cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_detection Analyte Detection HAuCl4 HAuCl₄ Solution Reduction Citrate Reduction (Boiling) HAuCl4->Reduction Citrate Trisodium Citrate Citrate->Reduction AuNP Gold Nanoparticles Reduction->AuNP Mixing Mixing & Stirring (pH 3) AuNP->Mixing ThreeATP This compound ThreeATP->Mixing ATP_AuNP 3-ATP-AuNPs Mixing->ATP_AuNP Aggregation Nanoparticle Aggregation ATP_AuNP->Aggregation Analyte Analyte (e.g., Formaldehyde) Analyte->Aggregation Signal Colorimetric Signal Aggregation->Signal

References

Application Notes and Protocols: The Role of 3-Aminothiophenol in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including catalysis, gas storage and separation, and drug delivery. The incorporation of specific functional groups into the MOF structure can further enhance their properties and tailor them for specific applications.

3-Aminothiophenol is a bifunctional organic molecule containing both an amino (-NH₂) and a thiol (-SH) group. These functional groups can be exploited in MOF synthesis to impart unique chemical properties. The amino group can act as a coordination site or be post-synthetically modified, while the thiol group can provide a soft binding site for specific metals or serve as a reactive handle for further functionalization.

This document provides detailed application notes and experimental protocols for the incorporation of this compound into MOFs, primarily through post-synthetic modification of a pre-synthesized MOF. The focus is on providing practical guidance for researchers in the field.

Role of this compound in MOF Synthesis and Functionalization

This compound can be incorporated into MOFs through two primary strategies:

  • Direct Synthesis: In this approach, a bifunctional linker containing both coordinating groups (e.g., carboxylates) and the aminothiophenol moiety is used during the initial MOF synthesis. However, the direct synthesis of MOFs using this compound as a primary linker is not extensively reported, likely due to the complex coordination chemistry of the thiol group which can sometimes interfere with framework formation.

  • Post-Synthetic Modification (PSM): This is a more common and versatile method where a pre-synthesized MOF containing reactive functional groups (e.g., amino groups) is chemically modified with this compound.[1] This approach allows for the introduction of the thiol functionality without disrupting the parent MOF's crystalline structure.[1] A widely used parent MOF for this purpose is IRMOF-3, which is constructed from zinc nodes and 2-aminoterephthalic acid linkers, providing accessible amino groups for PSM.[1][2]

The introduction of the thiol group from this compound can lead to:

  • Enhanced Affinity for Heavy Metals: The soft thiol group has a high affinity for soft metal ions like mercury, lead, and silver, making these MOFs excellent candidates for heavy metal capture and sensing.

  • Catalytic Activity: The thiol group can act as a catalytic site for various organic reactions.

  • Drug Delivery Vehicle Modification: The thiol group can be used to attach drugs or targeting ligands through disulfide bonds, which are cleavable under specific biological conditions, enabling controlled drug release.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a common amino-functionalized MOF, IRMOF-3, followed by its post-synthetic modification with this compound.

Protocol 1: Solvothermal Synthesis of IRMOF-3

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-Aminoterephthalic acid (H₂ATA)

  • N,N-Dimethylformamide (DMF)

  • Chloroform (B151607) (CHCl₃)

  • Methanol (B129727) (MeOH)

  • Teflon-lined stainless-steel autoclave (e.g., 23 mL or 125 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of the Precursor Solution: In a glass beaker, dissolve 2.36 g (12.5 mmol) of zinc nitrate hexahydrate and 0.74 g (4.1 mmol) of 2-aminoterephthalic acid in 100 mL of dry DMF.[2]

  • Stirring: Stir the solution at room temperature for 60 minutes to ensure homogeneity.[2]

  • Solvothermal Reaction: Transfer the solution into a Teflon-lined autoclave. Seal the autoclave and place it in a programmable oven. Heat the autoclave to 100 °C and maintain this temperature for 17 hours.[2]

  • Cooling and Crystal Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Brown crystals of IRMOF-3 will have formed. Collect the solid product by centrifugation or filtration.[2]

  • Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 50 mL) and then with chloroform (3 x 50 mL) to remove any unreacted starting materials and residual solvent.[2]

  • Solvent Exchange: To activate the MOF, immerse the washed crystals in methanol for 24 hours, replacing the methanol with a fresh portion every 8 hours.

  • Drying: Decant the methanol and dry the IRMOF-3 crystals in a vacuum oven at 60 °C overnight. The final product is a light brown powder.[2]

Protocol 2: Post-Synthetic Modification of IRMOF-3 with this compound

Materials:

  • Activated IRMOF-3 (from Protocol 1)

  • This compound

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or another suitable anhydrous solvent

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Centrifuge

  • Vacuum oven

Procedure:

  • Dispersion of IRMOF-3: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), disperse 1.0 g of activated IRMOF-3 in 50 mL of anhydrous dichloromethane.

  • Addition of this compound: In a separate vial, dissolve a molar excess of this compound (e.g., 5-10 equivalents relative to the amino groups in IRMOF-3) in 20 mL of anhydrous dichloromethane.

  • Reaction: Add the this compound solution dropwise to the stirring suspension of IRMOF-3. Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring. The reaction progress can be monitored by techniques like FT-IR spectroscopy by observing changes in the N-H stretching region.

  • Washing: After the reaction is complete, collect the functionalized MOF by centrifugation. Wash the product thoroughly with fresh dichloromethane (3 x 50 mL) to remove any unreacted this compound and byproducts.

  • Drying: Dry the resulting this compound functionalized IRMOF-3 (denoted as IRMOF-3-ATP) in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid any potential degradation of the thiol groups.

Data Presentation

The following tables summarize typical quantitative data for the parent MOF (IRMOF-3) and provide a comparative overview of properties for other functionalized MOFs. Data for this compound functionalized MOFs should be determined experimentally and can be compared to these values.

Table 1: Physicochemical Properties of IRMOF-3

PropertyValueMethod of AnalysisReference
Formula Zn₄O(C₈H₅NO₄)₃Single-Crystal X-ray Diffraction[3]
Crystal System CubicPowder X-ray Diffraction (PXRD)[3]
Space Group Fm-3mPowder X-ray Diffraction (PXRD)[3]
BET Surface Area 1500 - 2000 m²/gN₂ Adsorption at 77 K[3]
Pore Volume 0.6 - 0.8 cm³/gN₂ Adsorption at 77 K[3]
Thermal Stability ~300 °CThermogravimetric Analysis (TGA)[4]

Table 2: Comparative Performance of Functionalized MOFs in Catalysis

CatalystReactionSubstrateProductConversion (%)Selectivity (%)Reference
IRMOF-3 Knoevenagel CondensationBenzaldehyde + Malononitrile2-Benzylidenemalononitrile~85>99[1]
UiO-66-NH₂ Knoevenagel CondensationBenzaldehyde + Malononitrile2-Benzylidenemalononitrile>95>99[4]
Fe-MIL-101-NH₂ Knoevenagel CondensationBenzaldehyde + Malononitrile2-Benzylidenemalononitrile~90>99[4]
IRMOF-3-SI-PdNPs Suzuki CouplingPhenylboronic acid + IodobenzeneBiphenyl>98-[2]

Table 3: Comparative Performance of MOFs in Drug Delivery

MOFDrugLoading Capacity (wt%)Release ConditionsCumulative Release (%)Time (h)Reference
ZIF-8 5-Fluorouracil~60pH 5.0>451[5]
UiO-66 Doxorubicin~45pH 5.5~6072[6]
MIL-100(Fe) Ibuprofen~35pH 7.4~8024[6]
UiO-66-NH₂ Ibuprofen~20pH 7.4~7072[5]

Visualizations

experimental_workflow cluster_synthesis Protocol 1: IRMOF-3 Synthesis cluster_psm Protocol 2: Post-Synthetic Modification s1 Precursor Solution (Zn(NO₃)₂·6H₂O + H₂ATA in DMF) s2 Solvothermal Reaction (100 °C, 17h) s1->s2 s3 Washing & Activation s2->s3 s4 Activated IRMOF-3 s3->s4 p1 Disperse IRMOF-3 in CH₂Cl₂ s4->p1 Product Transfer p2 Add this compound Solution p1->p2 p3 Reaction (RT, 24-48h) p2->p3 p4 Washing & Drying p3->p4 p5 IRMOF-3-ATP p4->p5

Experimental workflow for the synthesis of IRMOF-3 and its post-synthetic modification.

signaling_pathway cluster_mof MOF Functionalization and Application Logic cluster_applications Potential Applications parent_mof Parent MOF (e.g., IRMOF-3 with -NH₂ groups) functionalized_mof Functionalized MOF (with -SH groups) parent_mof->functionalized_mof Post-Synthetic Modification functionalizing_agent Functionalizing Agent (this compound) functionalizing_agent->functionalized_mof catalysis Catalysis functionalized_mof->catalysis drug_delivery Drug Delivery functionalized_mof->drug_delivery sensing Heavy Metal Sensing functionalized_mof->sensing adsorption Heavy Metal Adsorption functionalized_mof->adsorption

Logic diagram illustrating the functionalization of MOFs and subsequent applications.

References

Application Notes and Protocols: 3-Aminothiophenol as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Aminothiophenol as a corrosion inhibitor for steel. This document includes a summary of its performance, detailed experimental protocols for evaluation, and an exploration of its mechanism of action. The information is intended to guide researchers in the effective application and study of this compound for steel protection.

Introduction

Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. Organic corrosion inhibitors are widely used to mitigate this problem by adsorbing onto the metal surface and forming a protective barrier. This compound (3-ATP) is a promising corrosion inhibitor due to the presence of nitrogen and sulfur heteroatoms, as well as an aromatic ring, which are known to be effective centers for adsorption on metal surfaces. These functional groups can donate electrons to the vacant d-orbitals of iron, forming a coordinate covalent bond and thus a stable protective film. This document outlines the application and evaluation of this compound as a corrosion inhibitor for steel in acidic and neutral environments.

Quantitative Data Summary

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (η%), which can be determined using various electrochemical and gravimetric techniques. The following tables summarize typical data obtained for aminothiophenol derivatives as corrosion inhibitors for mild steel. While specific data for this compound is limited in publicly available literature, the data for similar compounds like 4-Aminothiophenol provide a strong indication of its potential performance.

Table 1: Potentiodynamic Polarization Data for an Aminothiophenol Derivative on Mild Steel in 1 M HCl

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (η%)
Blank-475105075-125-
0.1-46015070-12085.7
0.5-4508568-11591.9
1.0-4425065-11095.2
5.0-4302562-10597.6

Note: This data is representative and based on studies of similar aminothiophenol compounds.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for an Aminothiophenol Derivative on Mild Steel in 3.5% NaCl Solution

Inhibitor Conc. (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (η%)
Blank250200-
0.115005083.3
0.535003092.9
1.070002096.4
5.0120001597.9

Note: This data is representative and based on studies of similar aminothiophenol compounds.

Table 3: Weight Loss Data for an Aminothiophenol Derivative on Mild Steel in 1 M HCl

Inhibitor Conc. (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (η%)
Blank15012.5-
0.1252.183.3
0.5151.390.0
1.080.794.7
5.040.397.3

Note: This data is representative and based on studies of similar aminothiophenol compounds.

Mechanism of Action

The corrosion inhibition of steel by this compound is primarily attributed to its adsorption on the metal surface, which blocks the active corrosion sites. The mechanism involves several key interactions:

  • Adsorption: The 3-ATP molecule adsorbs onto the steel surface. This adsorption can be physisorption (electrostatic interactions) or chemisorption (covalent bond formation).

  • Role of Heteroatoms: The nitrogen atom in the amino group (-NH2) and the sulfur atom in the thiol group (-SH) are rich in electrons. These heteroatoms act as active centers for adsorption by donating lone pairs of electrons to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds.

  • Contribution of the Aromatic Ring: The π-electrons of the benzene (B151609) ring can also interact with the iron surface, further strengthening the adsorption and the stability of the protective film.

  • Protective Film Formation: The adsorbed 3-ATP molecules form a thin, protective film on the steel surface. This film acts as a physical barrier, isolating the metal from the corrosive environment (e.g., acidic or chloride-containing solutions) and thereby preventing both anodic dissolution of iron and cathodic hydrogen evolution.

The adsorption of this compound on the steel surface typically follows the Langmuir adsorption isotherm, which indicates the formation of a monolayer of the inhibitor on the metal surface.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_steel Steel Surface cluster_process Corrosion and Inhibition Processes H_plus H⁺ Ions Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ H_plus->Cathodic Corrosion Cl_minus Cl⁻ Ions Three_ATP This compound (Inhibitor) Adsorption Adsorption of This compound Three_ATP->Adsorption Fe_surface Fe (Iron Surface) Anodic Anodic Reaction Fe → Fe²⁺ + 2e⁻ Fe_surface->Anodic Corrosion Anodic->Fe_surface Cathodic->Fe_surface Adsorption->Fe_surface Interaction via -NH₂ and -SH groups and π-electrons Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Anodic Inhibits Protective_Film->Cathodic Inhibits

Mechanism of corrosion inhibition by this compound.

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound on steel.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.

Objective: To determine the corrosion rate of steel in the presence and absence of this compound and to calculate the inhibition efficiency.

Materials:

  • Mild steel coupons of known dimensions

  • Abrasive papers (e.g., 240, 400, 600, 800, 1200 grit)

  • Distilled water

  • Acetone

  • Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)

  • This compound

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Glass beakers and hooks

Procedure:

  • Specimen Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers, starting from a coarse grit and moving to a fine grit, to obtain a smooth, mirror-like surface.

  • Cleaning: Degrease the polished coupons by washing with distilled water, followed by acetone, and then dry them in a desiccator.

  • Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare the corrosive medium with and without various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 mM).

  • Immersion: Immerse the weighed coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged.

  • Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons, wash them with distilled water to remove corrosion products, clean with acetone, and dry. Accurately weigh the coupons again and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ), where ΔW is in mg, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of steel in g/cm³.

    • Inhibition Efficiency (η%): η% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

G A Prepare Steel Coupons (Polishing & Cleaning) B Initial Weighing (W_initial) A->B D Immerse Coupons in Media B->D C Prepare Corrosive Media (with and without 3-ATP) C->D E Maintain at Constant Temperature for a Defined Period D->E F Remove, Clean, and Dry Coupons E->F G Final Weighing (W_final) F->G H Calculate Weight Loss, Corrosion Rate, and Inhibition Efficiency G->H

Workflow for Weight Loss Measurement.
Potentiodynamic Polarization (PDP)

This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.

Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and Tafel slopes to understand the inhibition mechanism.

Apparatus:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (WE): Mild steel specimen

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite (B72142) rod

  • Corrosive medium with and without this compound

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Cell Setup: Assemble the three-electrode cell with the corrosive solution. Place the reference electrode close to the working electrode using a Luggin capillary.

  • Open Circuit Potential (OCP): Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E). This is the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Determine the anodic (βa) and cathodic (βc) Tafel slopes.

    • Inhibition Efficiency (η%): η% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100, where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

G A Prepare Working Electrode (Steel in Epoxy) B Assemble Three-Electrode Cell A->B C Stabilize at Open Circuit Potential (OCP) B->C D Perform Potentiodynamic Scan (e.g., -250 to +250 mV vs. OCP) C->D E Record Tafel Plot (log i vs. E) D->E F Extrapolate to Find Ecorr and Icorr E->F G Calculate Inhibition Efficiency F->G

Workflow for Potentiodynamic Polarization.
Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance of the protective film and the charge transfer processes at the metal/solution interface.

Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to evaluate the performance of the inhibitor film.

Apparatus:

  • Same as for Potentiodynamic Polarization, with the addition of a frequency response analyzer.

Procedure:

  • Cell Setup and Stabilization: Prepare the electrode and set up the electrochemical cell as for the PDP measurement. Allow the system to stabilize at OCP.

  • EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Plot the impedance data in the form of a Nyquist plot (-Z'' vs. Z') and Bode plots (|Z| vs. frequency and phase angle vs. frequency).

    • The Nyquist plot for a simple corrosion system typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).

    • Fit the impedance data to an appropriate equivalent electrical circuit to obtain values for Rct and the double-layer capacitance (Cdl).

    • Inhibition Efficiency (η%): η% = [(Rct_inh - Rct_blank) / Rct_inh] × 100, where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

G A Prepare Electrode and Cell (Same as PDP) B Stabilize at OCP A->B C Apply AC Signal over a Frequency Range B->C D Record Impedance Data C->D E Plot Nyquist and Bode Diagrams D->E F Fit to Equivalent Circuit to Find Rct and Cdl E->F G Calculate Inhibition Efficiency F->G

Workflow for Electrochemical Impedance Spectroscopy.

Surface Analysis

To confirm the formation of a protective film and to study the surface morphology, techniques such as Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) can be employed.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the steel surface, allowing for a visual comparison of the surface with and without the inhibitor. In the presence of an effective inhibitor like this compound, the surface should appear smoother with significantly less pitting and corrosion damage compared to the blank sample.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to analyze the chemical composition of the protective film. By detecting the presence of nitrogen and sulfur on the steel surface after immersion in the inhibitor solution, XPS can provide direct evidence of the adsorption of this compound.

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for steel in various corrosive environments. Its effectiveness stems from the strong adsorption of its molecules on the steel surface, facilitated by the presence of amino and thiol functional groups and the aromatic ring. The detailed protocols provided in these notes offer a systematic approach for researchers to evaluate and understand the performance and mechanism of this and similar corrosion inhibitors. Further studies, including surface analysis and quantum chemical calculations, can provide deeper insights into the inhibitor-metal interactions and aid in the development of even more effective corrosion protection strategies.

Application Notes and Protocols for the Polymerization of 3-Aminothiophenol for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(3-aminothiophenol) (P3ATP) is a promising conductive polymer that garnered significant interest due to its unique combination of electronic conductivity, redox activity, and the presence of functional amino and thiol groups. These characteristics make it a candidate for a variety of applications, including sensors, corrosion protection, and biomedical devices. The versatile properties of P3ATP stem from its aniline- and thiophene-like structural motifs. This document provides detailed protocols for the chemical oxidative polymerization of this compound isomers (ortho-, meta-, and para-), along with methods for their characterization and evaluation of their potential biomedical applications.

Data Presentation

Table 1: Physicochemical Properties of Poly(this compound) Isomers
PropertyPoly(o-aminothiophenol)Poly(m-aminothiophenol)Poly(p-aminothiophenol)Reference
Synthesis Method Chemical Oxidative PolymerizationChemical Oxidative PolymerizationChemical Oxidative Polymerization[1]
Oxidant Ammonium (B1175870) PersulfateAmmonium PersulfateAmmonium Persulfate[1]
DC Conductivity ~10⁻⁴ S/cm~10⁻⁵ - 10⁻⁴ S/cm~10⁻⁴ S/cm[1][2]
Morphology (SEM) Rod-likeGlobularFiber-like[1]
Solubility Soluble in DMSO, THF, DMF, BenzeneSoluble in DMSO, THF, DMF, BenzeneSoluble in DMSO, THF, DMF, Benzene[2]
Table 2: Thermal Stability of Poly(aminothiophenol) Isomers (TGA Data)
PolymerOnset Decomposition Temp. (°C)Maximum Decomposition Temp. (°C)Residue at 700°C (%)Reference
Poly(o-aminothiophenol) Stable up to ~300 °C-> 40%[1]
Poly(m-aminothiophenol) Stable up to ~300 °C-> 40%[1]
Poly(p-aminothiophenol) Stable up to ~300 °C-> 40%[1]
Note: Detailed TGA data with specific onset and maximum decomposition temperatures are not consistently reported in the literature. The provided information is based on general stability observations.

Experimental Protocols

Protocol 1: Synthesis of Poly(ortho-aminothiophenol) by Chemical Oxidative Polymerization

Materials:

  • ortho-Aminothiophenol (o-ATP) monomer

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1 M)

  • Deionized water

  • Methanol (B129727)

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Prepare a 1:2 molar ratio of o-ATP to APS.

  • Dissolve the o-ATP monomer in 1 M hydrochloric acid in a beaker.

  • Separately, prepare an aqueous solution of the ammonium persulfate oxidant.

  • While stirring the monomer solution at room temperature, slowly add the oxidant solution dropwise.

  • Continue stirring the reaction mixture for approximately 5 hours.

  • A greenish powder precipitate of poly(o-aminothiophenol) will form.

  • Collect the polymer by vacuum filtration using a Buchner funnel.

  • Wash the collected polymer with deionized water and then with methanol to remove any unreacted monomer and oxidant.

  • Dry the final product under vacuum.[1]

Protocol 2: Synthesis of Poly(meta-aminothiophenol) and Poly(para-aminothiophenol)

The synthesis for the meta and para isomers follows a similar chemical oxidative polymerization method as the ortho isomer.

Procedure:

  • Follow the steps outlined in Protocol 1, substituting meta-aminothiophenol (m-ATP) or para-aminothiophenol (p-ATP) for the o-ATP monomer.

  • The monomer to oxidant (APS) molar ratio should be maintained at 1:2.

  • The reaction is carried out in a 1 M HCl acidic medium.[1][2]

  • Stirring time and purification steps are analogous to the synthesis of poly(o-aminothiophenol).

Protocol 3: Characterization of Poly(this compound)

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Record FT-IR spectra of the dried polymer powder to identify characteristic functional groups and confirm polymerization. Key peaks include N-H stretching, C=C stretching of quinonoid and benzenoid rings, and C-S stretching.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Dissolve the polymer in a suitable solvent (e.g., DMSO).

  • Record the UV-Vis absorption spectrum to observe the electronic transitions. Typically, two absorption bands are observed: one for the π-π* transition of the benzenoid ring and another for the n-π* transition, which is related to the quinoid rings.[1]

3. X-ray Diffraction (XRD):

  • Analyze the dried polymer powder using XRD to determine its crystallinity. Poly(aminothiophenol)s are generally found to be semi-crystalline.[1]

4. Scanning Electron Microscopy (SEM):

  • Mount the polymer powder on a stub and coat with a conductive material (e.g., gold).

  • Use SEM to observe the surface morphology of the polymer particles.

5. Thermogravimetric Analysis (TGA):

  • Heat a small amount of the polymer under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.

  • TGA provides information on the thermal stability and decomposition profile of the polymer.

6. DC Conductivity Measurement:

  • Prepare a pellet of the polymer powder.

  • Use a four-probe or two-probe method to measure the DC electrical conductivity at room temperature.

Protocol 4: Evaluation of Antibacterial Activity (Agar Well Diffusion Method)

Materials:

  • Nutrient agar (B569324) plates

  • Bacterial cultures (e.g., Staphylococcus aureus and Escherichia coli)

  • Poly(this compound) solution in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., standard antibiotic)

  • Negative control (solvent alone)

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Prepare a lawn of the test bacteria on the surface of the nutrient agar plates.

  • Aseptically create wells (6-8 mm diameter) in the agar using a sterile cork borer.[3]

  • Add a defined volume (e.g., 50-100 µL) of the polymer solution, positive control, and negative control into separate wells.[3]

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[1]

Protocol 5: Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Poly(this compound) solution in a suitable solvent

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the polymer solution and the standard antioxidant.

  • In a 96-well plate, add a small volume of the polymer solution or standard to each well (e.g., 20 µL).

  • Add the DPPH working solution to each well (e.g., 180 µL) and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.[4][5]

  • Measure the absorbance at approximately 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition.

Mandatory Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound Monomer Radical_Cation Monomer Radical Cation Monomer->Radical_Cation Oxidation Oxidant Oxidant (e.g., APS) Dimer Dimer Radical_Cation->Dimer Coupling Polymer_Chain Growing Polymer Chain (Benzenoid/Quinoid Structures) Dimer->Polymer_Chain Further Oxidation & Coupling Final_Polymer Poly(this compound) Polymer_Chain->Final_Polymer Chain Termination

Caption: Proposed mechanism for the chemical oxidative polymerization of this compound.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application_testing Application Testing Monomer_Prep Prepare Monomer Solution (this compound in 1M HCl) Polymerization Mix and Stir for 5h at Room Temperature Monomer_Prep->Polymerization Oxidant_Prep Prepare Oxidant Solution (Ammonium Persulfate) Oxidant_Prep->Polymerization Purification Filter, Wash (Water, Methanol), and Dry the Polymer Polymerization->Purification FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis XRD X-ray Diffraction Purification->XRD SEM Scanning Electron Microscopy Purification->SEM TGA Thermogravimetric Analysis Purification->TGA Conductivity DC Conductivity Measurement Purification->Conductivity Antibacterial Antibacterial Assay (Agar Well Diffusion) Purification->Antibacterial Antioxidant Antioxidant Assay (DPPH Radical Scavenging) Purification->Antioxidant

Caption: General experimental workflow for synthesis, characterization, and testing.

Antibacterial_Assay_Workflow Start Start: Agar Well Diffusion Assay Prepare_Plates Prepare Bacterial Lawn on Nutrient Agar Plates Start->Prepare_Plates Create_Wells Create Wells in the Agar (6-8 mm diameter) Prepare_Plates->Create_Wells Add_Samples Add Polymer Solution, Positive, and Negative Controls to Wells Create_Wells->Add_Samples Incubate Incubate at 37°C for 24 hours Add_Samples->Incubate Measure_Zones Measure the Diameter of the Zone of Inhibition (mm) Incubate->Measure_Zones End End: Evaluate Antibacterial Activity Measure_Zones->End

Caption: Workflow for the agar well diffusion antibacterial assay.

DPPH_Assay_Workflow Start Start: DPPH Antioxidant Assay Prepare_Solutions Prepare DPPH Solution, Polymer Sample Dilutions, and Standard Start->Prepare_Solutions Plate_Setup Add Samples/Standard to 96-Well Plate Prepare_Solutions->Plate_Setup Add_DPPH Add DPPH Working Solution to all Wells and Mix Plate_Setup->Add_DPPH Incubate Incubate in the Dark for 30 min at Room Temperature Add_DPPH->Incubate Measure_Absorbance Measure Absorbance at ~517 nm Incubate->Measure_Absorbance Calculate Calculate % Radical Scavenging Activity Measure_Absorbance->Calculate End End: Determine Antioxidant Capacity Calculate->End

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

References

Application Notes and Protocols: 3-Aminothiophenol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminothiophenol (3-ATP), a bifunctional aromatic compound with the chemical formula H₂NC₆H₄SH, is a versatile and crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its unique structure, featuring both an amine (-NH₂) and a thiol (-SH) group at the meta positions of a benzene (B151609) ring, allows it to serve as a foundational building block for a range of complex heterocyclic systems. These functional groups provide two reactive centers for condensation and cyclization reactions, making 3-ATP an important precursor for molecules in drug discovery and development.[2]

While its isomer, 2-aminothiophenol, is widely known as the primary precursor for the synthesis of benzothiazoles, this compound's distinct meta-substitution pattern leads to the formation of other significant pharmaceutical scaffolds, such as phenothiazines and thiophene (B33073) derivatives. This document provides detailed application notes, experimental protocols, and data for the synthesis of key pharmaceutical intermediates derived from this compound and its related structures.

Application 1: Synthesis of Thiophene-Based FTO Inhibitors for Anti-Leukemia Activity

The fat mass and obesity-associated protein (FTO) is an enzyme involved in the demethylation of N⁶-methyladenosine (m⁶A) in RNA.[1] Overexpression of FTO is linked to oncogenic pathways in acute myeloid leukemia (AML), making it a significant target for anti-leukemia drug development.[1] Derivatives of 3-arylaminothiophenic-2-carboxylic acid, synthesized from 3-aminothiophene precursors, have been identified as potent FTO inhibitors.[1][3]

Data Presentation: FTO Inhibitory Activity

The following table summarizes the inhibitory activity of a key 3-arylaminothiophenic-2-carboxylic acid derivative against the FTO enzyme and its anti-proliferative effect on AML cell lines.

Compound IDFTO IC₅₀ (μM)Anti-proliferative IC₅₀ (μM, MOLM13 cells)Anti-proliferative IC₅₀ (μM, NB4 cells)
12o/F970.0820.110.17

Data sourced from studies on novel FTO inhibitors.[1]

Experimental Protocol: Synthesis of 3-Arylaminothiophenic-2-Carboxylic Acid Derivatives

This protocol describes a general procedure for the synthesis of 3-arylaminothiophenic-2-carboxylic acid derivatives via a Gewald reaction followed by subsequent modification.

Materials:

Procedure:

Step 1: Synthesis of 2-amino-4-arylthiophene-3-carboxylate (Gewald Reaction)

  • To a solution of ethyl cyanoacetate (10 mmol) and the desired aryl aldehyde (10 mmol) in ethanol (30 mL), add elemental sulfur (10 mmol).

  • Add morpholine (1.5 mL) dropwise to the mixture while stirring at room temperature.

  • Heat the reaction mixture to 50°C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the 2-aminothiophene intermediate.

Step 2: Buchwald-Hartwig Amination

  • In a reaction vessel purged with nitrogen, combine the 2-aminothiophene intermediate (5 mmol), the corresponding aniline derivative (6 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.1 mmol), and a suitable ligand (e.g., Xantphos, 0.2 mmol).

  • Add sodium tert-butoxide (7 mmol) and anhydrous toluene (25 mL).

  • Heat the mixture to 100-110°C and stir for 12-24 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the 3-arylaminothiophene ester.

Step 3: Saponification to Carboxylic Acid

  • Dissolve the purified ester (3 mmol) in a mixture of ethanol (15 mL) and 2M aqueous NaOH (10 mL).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the solution in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the final 3-arylaminothiophenic-2-carboxylic acid product.

Mandatory Visualization: FTO Inhibitor Synthesis Workflow

FTO_Inhibitor_Synthesis StartNode Aryl Aldehyde + Ethyl Cyanoacetate + Sulfur Intermediate1 2-Aminothiophene Intermediate StartNode->Intermediate1 Gewald Reaction (Base catalyst) Intermediate2 3-Arylaminothiophene Ester Intermediate1->Intermediate2 Buchwald-Hartwig Amination (Pd catalyst) Reagent1 Aniline Derivative Reagent1->Intermediate2 FinalProduct 3-Arylaminothiophenic- 2-carboxylic Acid (FTO Inhibitor) Intermediate2->FinalProduct Saponification (NaOH, then HCl)

Caption: Workflow for the synthesis of 3-arylaminothiophenic-2-carboxylic acid FTO inhibitors.

Application 2: Synthesis of the Phenothiazine (B1677639) Core

Phenothiazines are a class of heterocyclic compounds that form the structural core of many antipsychotic drugs.[4][5] These drugs are primarily used to treat schizophrenia and other psychotic disorders.[5] The synthesis of the phenothiazine scaffold can be achieved through various routes, including the cyclization of substituted diphenyl sulfides, which can be derived from precursors like this compound.

Data Presentation: Examples of Phenothiazine-Based Pharmaceuticals
Drug NamePrimary Therapeutic Use
ChlorpromazineAntipsychotic
PromethazineAntihistamine, Sedative
ThioridazineAntipsychotic
FluphenazineAntipsychotic
ProchlorperazineAntiemetic, Antipsychotic

Data sourced from reviews on phenothiazine applications.[4][6][7]

Experimental Protocol: Synthesis of a Phenothiazine Derivative

This protocol outlines a representative synthesis of a phenothiazine core via Smiles rearrangement and subsequent cyclization, a plausible pathway involving a this compound derivative.

Materials:

  • 2-Chloro-nitrobenzene derivative

  • 3-Amino-thiophenol derivative

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., Tin(II) chloride, Sodium dithionite)

  • Acid catalyst (e.g., Polyphosphoric acid - PPA)

Procedure:

Step 1: Synthesis of 2-(3-aminophenylthio)-nitrobenzene derivative (Nucleophilic Aromatic Substitution)

  • In a round-bottom flask, dissolve the this compound derivative (10 mmol) and the 2-chloro-nitrobenzene derivative (10 mmol) in anhydrous DMF (40 mL).

  • Add finely ground potassium carbonate (15 mmol) to the solution.

  • Heat the mixture to 80-100°C and stir for 6-12 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture and pour it into 200 mL of cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 (8 mmol) in ethanol (50 mL).

  • Prepare a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 24 mmol) in concentrated HCl (10 mL) and add it dropwise to the ethanol solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Basify the reaction mixture carefully with a saturated solution of sodium bicarbonate until pH ~8.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the diamino-diphenyl sulfide (B99878) intermediate.

Step 3: Acid-Catalyzed Cyclization to form the Phenothiazine Core

  • Add the diamino-diphenyl sulfide intermediate (5 mmol) to polyphosphoric acid (PPA, 20 g).

  • Heat the mixture with vigorous stirring to 150-180°C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a strong base (e.g., 50% NaOH solution) while keeping the mixture cool.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure phenothiazine derivative.

Mandatory Visualization: Phenothiazine Synthesis Pathway

Phenothiazine_Synthesis Start1 This compound Derivative Intermediate1 2-(3-aminophenylthio)- nitrobenzene Start1->Intermediate1 SNAr Reaction (Base, Heat) Start2 2-Chloro-nitrobenzene Derivative Start2->Intermediate1 Intermediate2 Diamino-diphenyl Sulfide Intermediate1->Intermediate2 Nitro Group Reduction FinalProduct Phenothiazine Core Structure Intermediate2->FinalProduct Cyclization (Acid Catalyst) Benzothiazole_Synthesis Reactant1 2-Aminothiophenol Intermediate Schiff Base or Amide Intermediate Reactant1->Intermediate Condensation Reactant2 Carboxylic Acid or Aldehyde Reactant2->Intermediate Product 2-Substituted Benzothiazole Intermediate->Product Intramolecular Cyclization & Oxidation/Dehydration

References

Application Notes and Protocols for 3-Aminothiophenol in Quantum Dot Surface Passivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface passivation of quantum dots (QDs) using 3-aminothiophenol (3-ATP). This process is critical for enhancing the photoluminescence quantum yield (PLQY), improving stability, and enabling further functionalization for applications in drug delivery, bioimaging, and sensing.

Introduction

Quantum dots are semiconductor nanocrystals with unique size-dependent optical and electronic properties. However, their performance and stability are often limited by surface defects. Surface passivation with organic ligands, such as this compound, is a crucial step to mitigate these defects. The thiol group of 3-ATP binds strongly to the surface of QDs, while the amine group provides a reactive site for subsequent bioconjugation, making these functionalized QDs ideal for a range of biomedical applications.[1]

Key Advantages of this compound Passivation

  • Enhanced Photoluminescence: Passivation with 3-ATP can significantly increase the quantum yield of QDs by reducing non-radiative recombination pathways at the surface.

  • Improved Stability: The robust bond between the thiol group and the QD surface enhances the colloidal and photostability of the nanocrystals.

  • Facilitated Bioconjugation: The terminal amine group serves as a versatile handle for the covalent attachment of biomolecules such as proteins, antibodies, and nucleic acids.[2][3][4]

  • Controlled Surface Chemistry: Ligand exchange with 3-ATP allows for precise control over the surface functionality of the QDs.

Quantitative Data Summary

The following table summarizes the typical improvements observed in the optical properties of Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) quantum dots after surface passivation with this compound.

PropertyBefore Passivation (Native Ligands)After Passivation with this compound
Photoluminescence Quantum Yield (PLQY) 15-30%40-60%
Photostability (retained intensity after 1h UV) ~50%>80%
Hydrodynamic Diameter Varies (depends on native ligand)Typically increases by 2-5 nm
Surface Charge (Zeta Potential) VariesTypically positive at neutral pH

Experimental Protocols

Protocol 1: Surface Passivation of CdSe/ZnS Quantum Dots with this compound via Ligand Exchange

This protocol describes the replacement of native hydrophobic ligands (e.g., trioctylphosphine (B1581425) oxide - TOPO) on CdSe/ZnS QDs with this compound to render them water-soluble and functionalized with amine groups.

Materials:

Procedure:

  • Preparation of QD Solution:

    • Disperse 5 mg of TOPO-capped CdSe/ZnS QDs in 5 mL of chloroform.

  • Preparation of 3-ATP Solution:

    • Prepare a 10 mg/mL solution of this compound in methanol.

  • Ligand Exchange Reaction:

    • In a nitrogen-filled glovebox or under a nitrogen atmosphere, add the 3-ATP solution dropwise to the QD solution while stirring vigorously.

    • Continue stirring for 12-24 hours at room temperature. The QDs will precipitate out of the chloroform as the ligand exchange proceeds.

  • Purification of 3-ATP Passivated QDs:

    • Centrifuge the mixture at 8000 rpm for 10 minutes to pellet the precipitated QDs.

    • Carefully decant the supernatant containing the displaced TOPO ligands and excess 3-ATP.

    • Wash the QD pellet by resuspending it in 5 mL of methanol and centrifuging again. Repeat this washing step two more times.

    • After the final wash, resuspend the purified 3-ATP passivated QDs in 5 mL of deionized water. The QDs should now be readily dispersible in the aqueous phase.

  • Characterization:

    • Confirm the successful ligand exchange and functionalization using Fourier-Transform Infrared (FTIR) Spectroscopy. The disappearance of characteristic peaks for TOPO and the appearance of peaks corresponding to the amine and phenyl groups of 3-ATP will indicate a successful exchange.[1]

    • Measure the photoluminescence quantum yield and photostability to quantify the improvement in optical properties.

    • Determine the hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Bioconjugation of a Model Protein (Bovine Serum Albumin - BSA) to 3-ATP Passivated Quantum Dots

This protocol outlines the covalent conjugation of a protein to the amine-functionalized surface of 3-ATP passivated QDs using a carbodiimide (B86325) crosslinker.

Materials:

  • 3-ATP passivated CdSe/ZnS QDs in DI water (from Protocol 1)

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Activation of QDs:

    • To 1 mL of 1 µM 3-ATP passivated QDs in PBS, add 10 µL of 10 mg/mL EDC and 10 µL of 10 mg/mL NHS.

    • Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the amine groups.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of BSA to the activated QD solution.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle shaking.

  • Quenching of Reaction:

    • Add a small amount of a primary amine-containing buffer (e.g., Tris buffer) to quench any unreacted NHS-esters.

  • Purification of QD-BSA Conjugates:

    • Separate the QD-BSA conjugates from unconjugated BSA and excess crosslinkers using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the colored QD-conjugates.

  • Characterization:

    • Confirm the successful conjugation using gel electrophoresis, which will show a shift in the band of the QDs after conjugation to the larger protein.

    • Assess the functionality of the conjugated protein using an appropriate assay (e.g., an immunoassay if an antibody was used).

Visualizations

Ligand_Exchange_Workflow cluster_0 Initial State cluster_1 Ligand Exchange Process cluster_2 Purification cluster_3 Final Product A TOPO-capped CdSe/ZnS QDs (in Chloroform) B Add this compound (in Methanol) A->B C Stir for 12-24h at room temperature B->C D Centrifuge to pellet QDs C->D E Wash with Methanol (3x) D->E F 3-ATP Passivated QDs (in Water) E->F

Caption: Workflow for 3-ATP Passivation of QDs.

Bioconjugation_Workflow cluster_0 Starting Materials cluster_1 Activation & Conjugation cluster_2 Purification cluster_3 Final Product A 3-ATP Passivated QDs C Add EDC/NHS to activate QDs A->C B Biomolecule (e.g., Protein) D Incubate with Biomolecule B->D C->D E Size-Exclusion Chromatography D->E F Bioconjugated Quantum Dots E->F

Caption: Bioconjugation to 3-ATP Passivated QDs.

Applications in Drug Development and Research

  • Targeted Drug Delivery: The amine-functionalized surface of 3-ATP passivated QDs can be conjugated with targeting ligands (e.g., antibodies, peptides) to facilitate the specific delivery of therapeutic agents to diseased cells or tissues. The inherent fluorescence of the QDs allows for real-time tracking of the drug delivery vehicle.[5][6]

  • High-Throughput Screening: The bright and stable fluorescence of these QDs makes them excellent probes for high-throughput screening assays to identify new drug candidates.

  • In Vivo Imaging: The enhanced photostability of 3-ATP passivated QDs enables long-term in vivo imaging to study disease progression and the therapeutic efficacy of drugs.

  • Biosensing: 3-ATP functionalized QDs can be used to develop highly sensitive and selective biosensors for the detection of biomarkers, pathogens, and toxins.[7] The amine groups can be used to immobilize recognition elements like antibodies or aptamers.

Troubleshooting

IssuePossible CauseSolution
Low Quantum Yield After Passivation Incomplete ligand exchange; aggregation of QDs.Increase the concentration of 3-ATP; optimize the reaction time and temperature; ensure adequate stirring.
QD Aggregation in Aqueous Solution Incomplete removal of hydrophobic ligands; improper pH.Ensure thorough washing after ligand exchange; adjust the pH of the aqueous solution (amine groups are protonated at lower pH, which can affect stability).
Low Bioconjugation Efficiency Inactive crosslinkers (EDC/NHS are moisture sensitive); steric hindrance.Use fresh EDC/NHS solutions; optimize the molar ratio of QDs to biomolecules; consider using a longer linker molecule.

Conclusion

Surface passivation of quantum dots with this compound is a robust and versatile method to enhance their optical properties and enable their use in a wide array of biomedical applications. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize these advanced nanomaterials in their work.

References

Troubleshooting & Optimization

Preventing oxidation of 3-Aminothiophenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of 3-Aminothiophenol in solution, with a focus on preventing its oxidation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What does this indicate?

A color change in your this compound solution, often to a yellow or brown hue, is a primary indicator of oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides and other colored byproducts. This degradation can affect the compound's reactivity and the reproducibility of your experiments.

Q2: What are the main factors that accelerate the oxidation of this compound in solution?

Several factors can accelerate the oxidation of this compound:

  • Oxygen: Exposure to atmospheric oxygen is the primary driver of oxidation.

  • pH: The pH of the solution can significantly influence the rate of oxidation. The thiol group is more readily oxidized in its deprotonated thiolate form (S-), which is more prevalent at higher pH values.

  • Light: Exposure to light, especially UV radiation, can promote photo-oxidation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Metal Ions: The presence of trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze oxidation reactions.[1]

Q3: What are the general best practices for storing this compound solutions to minimize oxidation?

To maintain the integrity of your this compound solutions, adhere to the following storage conditions:

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the solution from light.

  • Inert Atmosphere: For optimal stability, store solutions under an inert atmosphere, such as nitrogen or argon.

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.

Troubleshooting Guide

Problem Possible Cause Solution
Solution rapidly turns yellow/brown upon preparation. Immediate oxidation due to exposure to atmospheric oxygen.Prepare the solution using deoxygenated solvents. Purge the solvent with an inert gas (nitrogen or argon) for 20-30 minutes before dissolving the this compound. Also, purge the headspace of the container with the inert gas before sealing.
Precipitate forms in the solution over time. Formation of the disulfide dimer, which may have lower solubility.Try adding a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to the solution to reduce the disulfide bonds and resolubilize the compound.
Inconsistent experimental results. Degradation of the this compound solution due to oxidation.Always use freshly prepared solutions of this compound for critical experiments. If using a stock solution, ensure it has been stored properly and shows no signs of discoloration. Consider adding a stabilizer to your solution if it will be used over an extended period.
Baseline interference or unexpected peaks in analytical measurements (e.g., HPLC, MS). Presence of oxidation byproducts.Filter the solution before analysis. If the problem persists, prepare a fresh solution using the recommended stabilization protocols. You may need to purify the this compound solid by recrystallization if it is significantly discolored.

Experimental Protocols

Protocol for Preparing a Stabilized this compound Solution

This protocol outlines a method for preparing a solution of this compound with enhanced stability against oxidation.

Materials:

  • This compound

  • High-purity, deoxygenated solvent (e.g., water, ethanol, buffer)

  • Inert gas (Nitrogen or Argon) with a sparging tube

  • Chelating agent (e.g., EDTA) (optional)

  • Antioxidant/Reducing agent (e.g., TCEP) (optional)

  • Acid/base for pH adjustment (if necessary)

  • Amber glass vials with septa or screw caps

Procedure:

  • Solvent Deoxygenation: Sparge the chosen solvent with an inert gas (nitrogen or argon) for at least 20-30 minutes to remove dissolved oxygen.

  • Vial Preparation: Place the required amount of this compound solid into a clean, dry amber glass vial.

  • Inert Atmosphere: Purge the vial containing the solid with the inert gas for a few minutes to displace any air.

  • Dissolution:

    • Add the deoxygenated solvent to the vial containing the this compound.

    • If using, add a chelating agent like EDTA to a final concentration of 0.1-1 mM to sequester metal ions.

    • For applications where it will not interfere, a small amount of a reducing agent like TCEP can be added to maintain the thiol in its reduced state.

  • pH Adjustment (for aqueous solutions): For enhanced stability of the thiol group, consider adjusting the pH to a slightly acidic range (e.g., pH 6.0-6.5) to favor the protonated, less easily oxidized form.

  • Sealing and Storage: After complete dissolution, purge the headspace of the vial with the inert gas before tightly sealing. Store the solution at the appropriate low temperature and protected from light.

Visual Guides

Oxidation_Pathway ATP This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) ATP->Thiolate Deprotonation (Higher pH) Disulfide Disulfide (R-S-S-R) ATP->Disulfide Direct Oxidation Thiolate->Disulfide Oxidation (O₂, Metal Ions)

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Deoxygenate 1. Deoxygenate Solvent (N₂ or Ar sparging) Dissolve 4. Add Solvent & Stabilizers (EDTA, TCEP) Deoxygenate->Dissolve Weigh 2. Weigh 3-ATP in Amber Vial Purge 3. Purge Vial with Inert Gas Weigh->Purge Purge->Dissolve Adjust_pH 5. Adjust pH (if applicable) Dissolve->Adjust_pH Store Store at Low Temperature (-20°C or -80°C) Protected from Light Adjust_pH->Store

Caption: Workflow for preparing stabilized this compound solutions.

References

Technical Support Center: 3-Aminothiophenol Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 3-aminothiophenol (3-ATP) self-assembled monolayers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete or No Monolayer Formation

Q1: I followed the standard protocol, but surface characterization (e.g., XPS, contact angle) indicates little to no 3-ATP is present on my gold substrate. What could be the cause?

A1: This issue typically points to three primary causes: problems with the 3-ATP reagent, an improperly prepared substrate, or issues with the deposition solution.

  • Inactive Thiol Reagent: The thiol group (-SH) in 3-ATP is susceptible to oxidation, which can lead to the formation of disulfides (S-S). These disulfides will not form a covalent bond with the gold surface, preventing monolayer formation. Always use fresh, high-purity this compound.[1] If the reagent is old or has been improperly stored, its activity may be compromised.

  • Contaminated Gold Substrate: The gold surface must be exceptionally clean for a uniform SAM to form.[2] Organic residues, atmospheric contaminants, or dust can block the thiol binding sites. A rigorous cleaning procedure is essential.

  • Solvent Impurities: The solvent used for the 3-ATP solution must be of high purity. Water or other impurities can interfere with the self-assembly process.[1] Using anhydrous ethanol (B145695) is a common practice.[2]

Issue 2: Disordered or Poorly Packed Monolayer

Q2: My 3-ATP monolayer has formed, but it appears disordered and poorly packed, as evidenced by a low water contact angle and inconsistent electrochemical behavior. How can I improve the quality?

A2: A disordered monolayer can result from several factors during the self-assembly process. Optimizing these parameters is key to achieving a well-ordered film.

  • Suboptimal Incubation Time: Self-assembly is a process that requires adequate time for the molecules to arrange into a crystalline or semi-crystalline structure on the surface.[3] While initial binding is rapid, achieving a high degree of order can take longer. Extending the incubation time, typically to 24-48 hours, often results in better monolayer packing.[2]

  • Incorrect Thiol Concentration: The concentration of the 3-ATP solution plays a critical role. A solution that is too dilute may result in a sparse monolayer, while a solution that is too concentrated can lead to multilayer formation or less ordered films. A typical starting concentration is in the range of 1-10 mM.

  • Inappropriate Solvent: The choice of solvent affects the solubility of the 3-ATP and the intermolecular interactions during assembly. Ethanol is a widely used solvent due to its ability to dissolve 3-ATP and its favorable interaction with the gold substrate.

  • Temperature Fluctuations: Maintaining a consistent temperature during the incubation period is important. Temperature changes can disrupt the delicate process of molecular ordering on the surface.

Issue 3: Evidence of Multilayer Formation

Q3: I suspect that multiple layers of 3-ATP have adsorbed to my substrate instead of a monolayer. How can I confirm this and prevent it?

A3: Multilayer formation is a common issue that can be caused by a high concentration of the 3-ATP solution or the presence of oxidized species.

  • Confirmation of Multilayers: Techniques like Atomic Force Microscopy (AFM) can provide topographical information, revealing a surface that is not uniformly flat. X-ray Photoelectron Spectroscopy (XPS) can also indicate multilayers if the attenuation of the Au 4f signal from the underlying gold substrate is greater than expected for a single monolayer.

  • Prevention Strategies:

    • Optimize Concentration: Reduce the concentration of the 3-ATP solution.

    • Thorough Rinsing: After the incubation period, a thorough rinsing step with the pure solvent is crucial to remove any physisorbed (non-covalently bonded) molecules from the surface of the monolayer.

    • Use Fresh Solution: As mentioned previously, oxidized 3-ATP can contribute to the formation of loosely bound multilayers.

Quantitative Data Summary

The following tables provide expected values for key characterization techniques, helping to distinguish between high-quality and disordered 3-ATP SAMs.

Table 1: Expected Water Contact Angles

Monolayer QualityExpected Water Contact Angle (°)Interpretation
Well-ordered 3-ATP SAM 30° - 50°The amine (-NH2) terminal groups create a relatively hydrophilic surface.
Disordered 3-ATP SAM < 30°A less organized layer may expose more of the gold substrate or have a different orientation of the amine groups, leading to increased hydrophilicity.
Bare Gold Substrate 70° - 90°A clean, bare gold surface is significantly more hydrophobic than a 3-ATP SAM.

Table 2: XPS S 2p Binding Energies

Sulfur SpeciesExpected S 2p3/2 Binding Energy (eV)Interpretation
Thiolate (Au-S) ~162.0 eVIndicates the successful covalent bonding of the thiol to the gold surface.
Unbound Thiol (-SH) ~163.3 eVMay indicate the presence of physisorbed or multilayered 3-ATP.
Oxidized Sulfur (e.g., Sulfonate) > 166.0 eVSuggests oxidation of the thiol groups, which prevents proper monolayer formation.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Monolayer QualityCharge Transfer Resistance (Rct)Interpretation
Well-ordered 3-ATP SAM High (kΩ to MΩ range)A densely packed monolayer acts as a barrier to electron transfer for redox probes like [Fe(CN)6]3-/4-.
Disordered 3-ATP SAM Low (Ω to kΩ range)Defects and pinholes in a disordered monolayer allow for easier access of the redox probe to the electrode surface, resulting in a lower resistance to charge transfer.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound SAM on Gold
  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) for 10-15 minutes. Extreme caution is required when handling piranha solution.

    • Rinse the substrate copiously with deionized water and then with absolute ethanol.

    • Dry the substrate under a stream of dry nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol. To minimize oxidation, it is recommended to use a deoxygenated solvent.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the 3-ATP solution in a sealed container.[2]

    • To minimize oxygen exposure, the headspace of the container can be purged with an inert gas like nitrogen or argon.[2]

    • Allow the self-assembly to proceed for 24-48 hours at room temperature.[2]

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bonded molecules.

    • Dry the substrate again under a stream of dry nitrogen gas.

Protocol 2: Characterization by Contact Angle Goniometry
  • Place the SAM-coated substrate on the sample stage of the goniometer.

  • Dispense a small droplet (typically 1-5 µL) of deionized water onto the surface.

  • Capture an image of the droplet at the liquid-solid interface.

  • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Repeat the measurement at several different locations on the substrate to ensure reproducibility.

Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)
  • Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Perform high-resolution scans of the relevant elemental regions, particularly S 2p, N 1s, C 1s, and Au 4f.

  • Analyze the binding energies and peak shapes to determine the chemical states of the elements and confirm the presence and integrity of the 3-ATP monolayer.

Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_verification Verification Problem Disordered 3-ATP SAM Cause1 Contaminated Substrate Problem->Cause1 is it clean? Cause2 Oxidized 3-ATP Problem->Cause2 is reagent fresh? Cause3 Suboptimal Parameters Problem->Cause3 are parameters optimal? Sol1 Improve Cleaning Protocol (e.g., Piranha Etch) Cause1->Sol1 Sol2 Use Fresh, High-Purity 3-ATP Cause2->Sol2 Sol3 Optimize Incubation Time, Concentration, & Solvent Cause3->Sol3 Verify Re-characterize SAM (XPS, Contact Angle, EIS) Sol1->Verify Sol2->Verify Sol3->Verify

Caption: Troubleshooting workflow for disordered 3-ATP SAMs.

SAM_Formation_Process A Start: Bare Gold Substrate B Substrate Cleaning (Piranha Etch, Rinse, Dry) A->B D Immerse Substrate in Solution (24-48h Incubation) B->D C Prepare 1 mM 3-ATP in Anhydrous Ethanol C->D E Rinse with Ethanol D->E F Dry with Nitrogen E->F G End: 3-ATP SAM on Gold F->G

Caption: Experimental workflow for 3-ATP SAM formation.

References

Technical Support Center: Optimizing 3-Aminothiophenol for SERS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 3-Aminothiophenol (3-ATP) concentration for Surface-Enhanced Raman Spectroscopy (SERS) enhancement. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during SERS experiments with 3-ATP.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your SERS experiments with this compound.

Issue 1: No SERS signal or very weak signal from 3-ATP.

Possible Cause Suggested Solution
Incorrect Laser Wavelength Ensure your laser excitation wavelength corresponds to the plasmon resonance of your SERS substrate. For silver (Ag) nanoparticles, this is typically around 425 nm, while for gold (Au) nanoparticles, it is in the longer wavelength region. Using a non-resonant laser will result in minimal enhancement.[1]
Analyte Concentration Too Low While high concentrations can be problematic, a concentration that is too low may not provide enough molecules near the SERS substrate's "hot spots" for a detectable signal.[1] Prepare a fresh dilution series to determine the optimal concentration for your specific substrate and instrument.
Analyte Not Adsorbed to the Substrate 3-ATP adsorbs to gold and silver surfaces via its thiol (-SH) group. Ensure your substrate is clean and that the solvent used for your 3-ATP solution does not interfere with this interaction.
Poor Quality SERS Substrate The SERS enhancement is highly dependent on the morphology and quality of the substrate.[2] Verify the quality of your substrate by testing it with a known SERS-active molecule or by characterizing it with techniques like SEM.
High Laser Power Burning the Sample Excessive laser power can lead to the degradation or "burning" of the 3-ATP molecules, resulting in a loss of signal.[1] Try reducing the laser power and increasing the acquisition time.
Improper Focus Ensure the laser is precisely focused on the SERS substrate where the 3-ATP is adsorbed.

Issue 2: Poor reproducibility of SERS signals.

Possible Cause Suggested Solution
Inhomogeneous SERS Substrate The distribution of "hot spots" on the SERS substrate may not be uniform, leading to variations in signal intensity depending on the measurement location.[3] Take measurements from multiple random spots on the substrate and average the spectra to obtain a more representative result. Consider using substrates with more controlled and uniform nanostructures.[2]
Aggregation of Nanoparticles in Colloidal Solutions For SERS experiments using colloidal nanoparticles, uncontrolled aggregation can lead to inconsistent "hot spot" formation and therefore, irreproducible signals.[4] Optimize the aggregation process by carefully controlling the concentration of the aggregating agent and the incubation time.
Variations in Sample Preparation Inconsistencies in the incubation time of the substrate in the 3-ATP solution, or variations in the rinsing and drying steps can lead to different amounts of analyte on the substrate surface. Standardize your sample preparation protocol.
Laser-Induced Changes to the Sample As mentioned previously, the laser can induce chemical changes in the 3-ATP molecule, and this effect may vary with measurement time and location.[5] Use the lowest possible laser power that still provides a good signal-to-noise ratio.

Issue 3: Appearance of unexpected peaks in the SERS spectrum.

Possible Cause Suggested Solution
Conversion of 3-ATP to DMAB The most common cause of unexpected peaks (typically around 1140, 1390, and 1440 cm⁻¹) is the laser-induced dimerization of this compound to p,p'-dimercaptoazobenzene (DMAB).[6][7][8] This is a well-documented phenomenon in SERS studies of 3-ATP.[8][9]
To minimize the formation of DMAB, you can:
- Reduce laser power: High laser power promotes the photochemical reaction.[5]
- Optimize the solvent: The choice of solvent can influence the rate of DMAB formation.[6]
- Control the pH: The reaction can be pH-dependent.
- Use a different excitation wavelength: The conversion can be wavelength-dependent.[10]
Contamination Contaminants from solvents, glassware, or the environment can also contribute to the SERS spectrum. Ensure you are using high-purity solvents and clean equipment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for SERS?

The optimal concentration of 3-ATP for SERS is not a single value but depends on several factors, including the type of SERS substrate, the excitation wavelength, and the specific application. A common approach is to test a range of concentrations. For instance, serial dilutions from 10⁻³ M down to 10⁻⁸ M have been used to identify the concentration that provides the best signal-to-noise ratio and reproducibility.[11] In some cases, lower concentrations are preferable to avoid the dimerization of 3-ATP to DMAB and to obtain the genuine SERS spectrum of the parent molecule.[10]

Q2: How does the concentration of 3-ATP affect the SERS spectrum?

The concentration of 3-ATP can significantly impact the SERS spectrum. At very low concentrations, you may observe a weak signal or no signal at all. As the concentration increases, the SERS intensity will generally increase as more molecules adsorb to the substrate. However, at higher concentrations, you may observe changes in the relative peak intensities and the appearance of new peaks due to effects like molecular reorientation on the surface and the formation of DMAB.[12]

Q3: How can I confirm that the peaks in my spectrum are from 3-ATP and not DMAB?

The characteristic SERS peaks of 3-ATP include those around 1080 cm⁻¹ (C-S stretching) and 1593 cm⁻¹ (C-C stretching).[7] The formation of DMAB is indicated by the appearance of new, strong peaks at approximately 1140, 1390, and 1440 cm⁻¹.[6][7] To confirm the identity of the peaks, you can compare your spectra to published data for both 3-ATP and DMAB. Running control experiments where you intentionally try to promote or inhibit the formation of DMAB (e.g., by varying laser power) can also be informative.

Q4: What is the role of the solvent in 3-ATP SERS experiments?

The solvent can play a crucial role in SERS experiments with 3-ATP. It not only dissolves the analyte but can also influence its adsorption to the substrate and its on-surface chemistry. For example, the choice of solvent has been shown to affect the rate of conversion of 3-ATP to DMAB.[6] It is important to use high-purity solvents to avoid contamination.

Data Presentation

Table 1: Concentration-Dependent SERS Observations for this compound

3-ATP ConcentrationObserved SERS Signal IntensityNotesReference(s)
10⁻³ M - 10⁻⁷ MGood linear relationship of SERS intensities with concentration.Demonstrates suitability for relative quantitative detection.[11]
10⁻⁸ MSERS enhancement can be observed at concentrations as low as 10⁻⁸ M.Shows the high sensitivity of the SERS technique for 3-ATP.[11]
10⁻⁴ MSERS signal attributed to the 3-ATP monomer, with no observable DMAB peaks on a Pt-based substrate.Highlights the role of the substrate in preventing dimerization.[13]
10⁻⁶ M or 10⁻⁷ MSERS of DMAB species was detectable at these low concentrations with a 532 nm laser, but almost imperceptible with a 785 nm laser.Dimerization process may be favored at low concentrations due to more available active sites on the metal surface.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

  • Materials: this compound (high purity), ethanol (B145695) (or other suitable solvent, spectroscopic grade), volumetric flasks, micropipettes.

  • Procedure:

    • Prepare a stock solution of 3-ATP (e.g., 10⁻² M) by dissolving the appropriate amount of 3-ATP in the chosen solvent in a volumetric flask.

    • Perform serial dilutions from the stock solution to obtain a range of working concentrations (e.g., 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M).

    • Store the solutions in a cool, dark place to minimize degradation. It is recommended to prepare fresh solutions for each experiment to ensure consistency.

Protocol 2: SERS Measurement of this compound

  • Substrate Preparation:

    • Clean the SERS substrate according to the manufacturer's instructions or a standard laboratory protocol to remove any contaminants. Common methods include rinsing with ethanol and deionized water, followed by drying with a stream of nitrogen.

  • Analyte Incubation:

    • Immerse the SERS substrate in the desired 3-ATP solution for a specific period (e.g., 1-2 hours) to allow for the formation of a self-assembled monolayer (SAM).

    • Alternatively, a small volume (e.g., 10-20 µL) of the 3-ATP solution can be drop-casted onto the active area of the substrate and allowed to dry.[14]

  • Rinsing and Drying:

    • After incubation, gently rinse the substrate with the pure solvent to remove any non-adsorbed 3-ATP molecules.

    • Dry the substrate completely using a gentle stream of nitrogen.

  • SERS Data Acquisition:

    • Place the substrate under the Raman microscope.

    • Focus the laser onto the active area of the substrate.

    • Acquire a background spectrum of the substrate without the analyte.

    • Acquire the SERS spectrum of the 3-ATP. Use an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio while minimizing sample damage or conversion to DMAB. It is advisable to start with a low laser power.

Visualizations

SERS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare 3-ATP Solution incubation Incubate Substrate with 3-ATP prep_sol->incubation prep_sub Prepare SERS Substrate prep_sub->incubation rinse_dry Rinse and Dry Substrate incubation->rinse_dry acquisition SERS Data Acquisition rinse_dry->acquisition processing Spectral Processing acquisition->processing interpretation Data Interpretation processing->interpretation

Caption: Experimental workflow for a typical SERS measurement of this compound.

Troubleshooting_Flowchart start Start SERS Experiment check_signal Is there a SERS signal? start->check_signal no_signal Troubleshoot: - Laser Wavelength - Analyte Concentration - Substrate Quality - Laser Power - Focus check_signal->no_signal No check_reproducibility Is the signal reproducible? check_signal->check_reproducibility Yes no_signal->start not_reproducible Troubleshoot: - Substrate Homogeneity - Sample Preparation - Laser-Induced Changes check_reproducibility->not_reproducible No check_peaks Are there unexpected peaks? check_reproducibility->check_peaks Yes not_reproducible->start unexpected_peaks Investigate: - DMAB formation - Contamination check_peaks->unexpected_peaks Yes success Successful Measurement check_peaks->success No unexpected_peaks->start

Caption: A troubleshooting flowchart for common issues in 3-ATP SERS experiments.

References

Technical Support Center: 3-Aminothiophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Aminothiophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture containing this compound turned dark brown or black upon starting the reaction or during workup. What is the likely cause and how can I prevent it?

A1: A dark coloration is a common indicator of oxidation. The thiol (-SH) group in this compound is highly susceptible to oxidation, which can be initiated by several factors:

  • Exposure to Atmospheric Oxygen: The thiol can be oxidized by O₂ to form a disulfide bridge, leading to the formation of 3,3'-disulfanediyldianiline and other colored polymeric byproducts.

  • Trace Metal Impurities: Metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of thiols.

  • Presence of Oxidizing Agents: Reagents with oxidizing properties, even mild ones, can lead to unwanted side products.[1]

Troubleshooting & Prevention:

  • Inert Atmosphere: Always run reactions under a dry, inert atmosphere such as nitrogen or argon to minimize exposure to oxygen.[1]

  • Degassed Solvents: Use solvents that have been properly degassed by methods like sparging with an inert gas or freeze-pump-thaw cycles.

  • High-Purity Reagents: Ensure the this compound and all other reagents are of high purity to avoid catalytic impurities.[2]

  • Avoid Incompatible Materials: Do not use strong oxidizing agents in the presence of this compound unless they are a required part of the reaction, and be aware of their potential to cause side reactions.[3]

Oxidation cluster_main Oxidation Side Reaction Thiol 2 x this compound Disulfide 3,3'-Disulfanediyldianiline (Disulfide Dimer) Thiol->Disulfide O₂, Trace Metals, Oxidizing Agents Byproducts Colored Polymeric Byproducts Disulfide->Byproducts Further Oxidation Dimerization cluster_main Azo-Dimerization Side Reaction Thiol 2 x this compound AzoDimer Azo-Dimer (e.g., Dimercaptoazobenzene) Thiol->AzoDimer Oxidative Conditions (O₂, light, metal catalysts) Workflow start Goal: Selective N-Functionalization check_side_reaction Is S-Functionalization a significant side reaction? start->check_side_reaction protect_thiol Protect Thiol Group (e.g., with Benzyl Bromide) check_side_reaction->protect_thiol Yes react_amine Perform N-Functionalization (Acylation/Alkylation) check_side_reaction->react_amine No protect_thiol->react_amine deprotect Deprotect Thiol Group (if necessary) react_amine->deprotect end Desired Product deprotect->end

References

How to avoid aggregation of 3-Aminothiophenol coated nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 3-Aminothiophenol (3-ATP) coated nanoparticles. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent and resolve issues with nanoparticle aggregation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in 3-ATP coated nanoparticles?

A1: Aggregation of 3-ATP coated nanoparticles is primarily driven by their high surface energy, which makes them thermodynamically unstable.[1] Several experimental factors can trigger aggregation:

  • Inappropriate pH: The pH of the solution is critical as it affects the surface charge of the nanoparticles and the protonation state of the 3-ATP amine group, influencing electrostatic repulsion.[2][3]

  • Suboptimal 3-ATP Concentration: Insufficient surface coverage by 3-ATP can leave exposed nanoparticle surfaces that can stick together. Conversely, excess 3-ATP in solution can sometimes lead to bridging flocculation.

  • Solvent Incompatibility: The solvent must be able to maintain the colloidal stability of the nanoparticles. Switching to a poor solvent can cause the particles to crash out of the solution.[4]

  • High Ionic Strength: Adding salts or buffers can shield the surface charges that keep nanoparticles apart, leading to aggregation. This is known as charge shielding.[5]

  • Improper Purification/Handling: Harsh techniques like excessive centrifugation speeds or prolonged sonication can induce irreversible aggregation.[6][7]

  • Temperature Fluctuations: Storing nanoparticles at inconsistent or incorrect temperatures can affect their stability.[8]

Q2: How does pH influence the stability of 3-ATP functionalized nanoparticles?

A2: The pH of the colloidal suspension is a master variable controlling stability. It dictates the surface charge of the nanoparticles, which is fundamental to preventing aggregation through electrostatic repulsion.[2][3] When the pH is far from the nanoparticle's isoelectric point (pI), the surface charge is high, promoting repulsion and stability.[9] For the 3-ATP coating, the pH affects both the thiol-nanoparticle bond and the charge of the terminal amine group. Under acidic conditions, the amine group (-NH2) becomes protonated (-NH3+), imparting a positive charge that can enhance stability through electrostatic repulsion. A pH of 3.0 has been used to maximize the affinity of the thiol group for the gold nanoparticle surface during functionalization.[10] However, for cysteine-functionalized silver nanoparticles, which have similar functional groups, aggregation was observed to increase as the pH dropped below 7.[11] Therefore, the optimal pH must be determined empirically for your specific nanoparticle system.

Q3: What is the first visual sign of nanoparticle aggregation?

A3: For gold and silver nanoparticles, the first visual sign of aggregation is a distinct color change. A stable, monodispersed solution of small gold nanoparticles typically appears as a ruby-red color. As they aggregate, the color will shift towards purple, blue, and eventually a grayish precipitate will form.[4] This color change is due to a shift in the surface plasmon resonance (SPR) peak, which can be confirmed using a UV-Vis spectrophotometer.[12]

Q4: Can aggregated nanoparticles be redispersed?

A4: It depends on the nature of the aggregation. If the particles have only loosely flocculated, it may be possible to redisperse them by adjusting the pH to the optimal range or through gentle sonication in a bath sonicator.[5] However, true aggregation, where particles have formed irreversible bonds, cannot be reversed. Prevention is the most effective strategy.[1] If irreversible aggregation has occurred, you may be able to salvage the non-aggregated portion by filtering the solution through a 0.2 µm filter.[5]

Troubleshooting Guide

This guide will help you diagnose and solve common aggregation problems encountered during the functionalization and handling of 3-ATP coated nanoparticles.

Problem / Observation Potential Cause Recommended Solution
Color changes from red to purple/blue (for AuNPs) during functionalization. 1. Incorrect pH: The pH is not optimal for maintaining surface charge during ligand exchange.Adjust the pH of the nanoparticle solution before adding 3-ATP. For gold nanoparticles, a pH of 3.0 has been shown to be effective for the functionalization step.[10]
2. High Ionic Strength: The 3-ATP solution or other reagents are introducing too many ions, causing charge shielding.Use low-concentration buffers or deionized water to prepare the 3-ATP solution.[13] Add the 3-ATP solution dropwise while stirring vigorously to avoid localized high concentrations.[13]
Nanoparticles precipitate out of solution after purification (centrifugation). 1. Excessive Centrifugal Force: The g-force is too high, causing the formation of a hard-to-disperse pellet.Optimize centrifugation speed and time. Use the minimum force required to pellet the nanoparticles.[6]
2. Incomplete Surface Coverage: Not enough 3-ATP is bound to the surface, leaving particles "sticky."Ensure a sufficient molar excess of 3-ATP is used during the functionalization step to achieve complete surface coverage.[13] Increase incubation time if necessary.
3. Solvent Shock: The resuspension solvent is not compatible with the newly functionalized nanoparticles.Resuspend the pellet in the same solvent used for the reaction. If a solvent change is needed, do it gradually through dialysis or sequential washes with increasing proportions of the new solvent.[6]
The solution is stable initially but aggregates during storage. 1. Inappropriate Storage Temperature: Temperature fluctuations can affect kinetic stability.Store nanoparticle suspensions at a consistent, cool temperature, typically 2-8°C, to minimize Brownian motion and potential collisions.[5]
2. High Concentration: Over-concentrated suspensions are more prone to aggregation.Store nanoparticles at a moderate concentration. If a high concentration is needed, it can be achieved just before use via methods like osmotic stress through dialysis against a polymer solution to avoid aggregation.[7]
3. Microbial Contamination: Bacterial or fungal growth can alter the solution chemistry and cause aggregation.Prepare and store solutions under sterile conditions or use a 0.2 µm filter for storage.

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with 3-ATP

This protocol describes a standard method for coating citrate-stabilized AuNPs with 3-ATP to minimize aggregation.

Materials:

  • Citrate-stabilized gold nanoparticle solution (e.g., 20 nm)

  • This compound (3-ATP)

  • Ethanol or a DMF/water mixture[12]

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment (0.1 M)

  • Deionized water (18 MΩ·cm)

Procedure:

  • Prepare 3-ATP Solution: Prepare a 10 mM stock solution of 3-ATP in a suitable solvent like ethanol.

  • pH Adjustment of AuNPs: Take a known volume of the AuNP solution. While gently stirring, slowly adjust the pH to 3.0 using 0.1 M HCl.[10] Monitor the pH carefully with a calibrated pH meter. This step is crucial for promoting the thiol-gold bond.

  • Functionalization Reaction: Add the 3-ATP solution to the pH-adjusted AuNP solution dropwise while maintaining vigorous stirring. A typical volumetric ratio is 8:1 (AuNPs to 10 mM 3-ATP solution).[10]

  • Incubation: Heat the mixture to 60°C and allow it to react for at least 3 hours with continuous stirring.[10] For more complete functionalization, the reaction can be left to stabilize at room temperature for up to 48 hours.[10]

  • Purification:

    • Transfer the solution to centrifuge tubes.

    • Centrifuge the functionalized AuNPs. The exact speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 10,000 x g for 30 minutes is a good starting point).[13] Avoid forming a very hard pellet.

    • Carefully remove the supernatant, which contains unreacted 3-ATP.

    • Gently resuspend the nanoparticle pellet in fresh, pH-adjusted deionized water or a suitable buffer using gentle vortexing or bath sonication.

    • Repeat the washing step 2-3 times to ensure complete removal of excess reagents.[6]

  • Storage: Resuspend the final pellet in a low-concentration buffer or deionized water and store at 4°C.

Protocol 2: Characterization of Nanoparticle Stability

1. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To monitor the Surface Plasmon Resonance (SPR) peak, which is sensitive to aggregation.

  • Method: Dilute a small aliquot of your nanoparticle suspension. Record the absorbance spectrum (typically 400-800 nm). For monodispersed AuNPs (~20 nm), a sharp SPR peak should be observed around 520-525 nm. A broadening or red-shifting of this peak indicates aggregation.[12]

2. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI).

  • Method: Dilute the sample to a suitable concentration. Equilibrate the sample to 25°C in the instrument. A narrow size distribution with a low PDI (< 0.2) indicates a stable, monodispersed sample. An increase in the average size or PDI over time suggests aggregation.

3. Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the nanoparticles.

  • Method: Inject the diluted sample into a zeta potential cell. The measured potential indicates the degree of electrostatic repulsion between particles. Generally, zeta potential values more positive than +30 mV or more negative than -30 mV are indicative of good colloidal stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_final Final Steps prep_atp Prepare 10 mM 3-ATP Solution reaction Add 3-ATP to AuNPs (Dropwise, Stirring) prep_atp->reaction prep_aunp Adjust AuNP Solution to pH 3.0 prep_aunp->reaction incubation Incubate at 60°C for 3 hours reaction->incubation centrifuge Centrifuge to Pellet Nanoparticles incubation->centrifuge wash Remove Supernatant & Resuspend Pellet centrifuge->wash repeat Repeat Wash 2-3 Times wash->repeat repeat->wash If needed storage Store at 4°C repeat->storage characterize Characterize (UV-Vis, DLS, Zeta Potential) storage->characterize

Caption: Experimental workflow for functionalizing gold nanoparticles with 3-ATP.

troubleshooting_guide start Aggregation Observed (e.g., Color Change) q1 When did aggregation occur? start->q1 a1_during During Functionalization q1->a1_during During Reaction a1_after After Purification / During Storage q1->a1_after After Reaction q2 Check pH of AuNP solution before adding 3-ATP. Is it optimal (e.g., pH 3)? a1_during->q2 q3 Check purification method. Was centrifugation speed too high? a1_after->q3 sol1 ACTION: Adjust pH. Add 3-ATP dropwise to stirred solution. q2->sol1 No sol2 ACTION: Use low ionic strength reagents. Check for contaminants. q2->sol2 Yes end Stable Nanoparticles sol1->end sol2->end sol3 ACTION: Reduce centrifugation g-force/time. Resuspend gently (bath sonication). q3->sol3 Yes q4 Check storage conditions. Is temperature stable (4°C)? Is concentration too high? q3->q4 No sol3->end sol4 ACTION: Store at 4°C. Dilute sample for long-term storage. q4->sol4 No q4->end Yes sol4->end

Caption: Troubleshooting flowchart for nanoparticle aggregation issues.

References

Technical Support Center: Enhancing the Stability of 3-Aminothiophenol Functionalized Sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 3-Aminothiophenol (3-ATP) functionalized sensors.

Troubleshooting Guide

This guide addresses common problems encountered during the fabrication and use of 3-ATP functionalized sensors, offering potential causes and solutions in a question-and-answer format.

Q1: Why is there no or a weak signal from my freshly prepared 3-ATP functionalized sensor?

A1: This issue often points to problems with the self-assembled monolayer (SAM) formation.

Potential CauseRecommended Solution
Contaminated Gold Surface Organic residues or other impurities on the gold substrate can prevent proper SAM formation. Ensure a pristine surface by employing rigorous cleaning protocols. A common and effective method is cleaning with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
Oxidized 3-ATP The thiol group of 3-ATP is susceptible to oxidation, which prevents its binding to the gold surface. Use fresh, high-purity 3-ATP for your experiments. To minimize oxidation, consider preparing solutions in deoxygenated solvents and purging the reaction vessel with an inert gas like nitrogen or argon.
Incorrect pH of 3-ATP Solution The pH of the 3-ATP solution can influence the protonation state of the amino group and the deprotonation of the thiol, affecting SAM formation. The optimal pH for 3-ATP self-assembly on gold is typically in the acidic range. For instance, a pH of 3.0 has been shown to maximize the affinity of the thiol group for the gold surface.[1]
Inappropriate Solvent The choice of solvent can impact the solubility of 3-ATP and the quality of the SAM. High-purity ethanol (B145695) is a commonly used and effective solvent for preparing alkanethiol solutions for SAM formation.

Q2: My sensor signal is drifting or degrading rapidly over time. What are the likely causes and how can I improve stability?

A2: Signal instability is a primary challenge with 3-ATP sensors, often stemming from the degradation of the SAM.

Potential CauseRecommended Solution
Electrochemical Oxidation of 3-ATP The amino group of 3-ATP can be irreversibly oxidized at positive potentials, leading to the degradation of the monolayer and loss of sensor function.[2] To mitigate this, operate the sensor at lower potentials whenever possible.
Desorption of 3-ATP from the Gold Surface The gold-thiol bond, while strong, is not completely permanent and can dissociate over time, especially under harsh conditions like elevated temperatures or extreme pH.
Oxidative Damage from Ambient Conditions Exposure to air and light can lead to the oxidation of the gold-thiolate bond, compromising the integrity of the SAM.[3] Store your functionalized sensors in a dark, inert environment (e.g., under nitrogen or argon in a desiccator) to prolong their shelf life.
Fouling of the Sensor Surface In complex biological media like serum, proteins and other molecules can non-specifically adsorb to the sensor surface, leading to signal drift and reduced sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 3-ATP functionalized sensor instability?

A1: The primary cause of instability is the electrochemical oxidation of the this compound molecule on the gold electrode surface. This process is often irreversible and leads to a loss of the sensor's active layer.[2] Additionally, desorption of the 3-ATP molecules from the gold surface and oxidative damage from environmental exposure can contribute to signal degradation over time.[3]

Q2: How can I improve the stability of my 3-ATP functionalized sensor?

A2: A highly effective strategy is the use of a mixed self-assembled monolayer (SAM). This involves co-adsorbing 3-ATP with a second, inert alkanethiol, such as 6-mercapto-1-hexanol (B159029) (MCH). The MCH acts as a "passivating" agent, filling in defects in the 3-ATP monolayer and creating a more densely packed and stable surface. This approach has been shown to significantly enhance the long-term stability of sensors, even in complex media like serum.

Q3: What is the expected shelf-life of a 3-ATP functionalized sensor?

A3: The shelf-life can vary significantly depending on the preparation method and storage conditions. For 3-ATP functionalized gold nanoparticles, storage in a refrigerator at 4°C has been shown to maintain stability for up to 90 days.[4] For electrode-based sensors, proper passivation and storage in an inert atmosphere are crucial for extending their operational lifetime. Studies have shown that with appropriate passivation, sensors can maintain stability for over 35 days in cell culture conditions.[5]

Q4: How does pH affect the stability of the 3-ATP monolayer?

A4: The stability of aminothiol (B82208) SAMs can be pH-dependent. While the initial formation of the SAM is often favored under acidic conditions, the long-term stability of the monolayer is generally good over a wide pH range, typically from 3 to 11.[6] However, extreme pH values can lead to increased desorption of the thiol from the gold surface.

Quantitative Data on Sensor Stability

The following table summarizes quantitative data on the stability of 3-ATP and related mixed SAM functionalized sensors from various studies.

Sensor FunctionalizationStability MetricConditionsDurationReference
3-ATP on Gold NanoparticlesNo significant change in absorbance ratioStored at 4°C90 days[4]
Amide-linked glycol SAM on goldMaintained pattern stabilityCell culture35 days[5]
Ether-linked glycol SAM on goldMaintained pattern stabilityCell culture14 days[5]

Experimental Protocols

Protocol 1: Fabrication of a Mixed SAM of 3-ATP and 6-Mercapto-1-hexanol (MCH) for Enhanced Stability

This protocol details the steps for creating a more stable sensor surface by forming a mixed monolayer of 3-ATP and MCH.

  • Substrate Preparation:

    • Thoroughly clean the gold substrate. A common method is to use a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes, followed by copious rinsing with ultrapure water and then ethanol. (Safety Warning: Piranha solution is extremely dangerous and should be handled with extreme caution in a fume hood with appropriate personal protective equipment).

    • Dry the cleaned substrate under a stream of inert gas (e.g., nitrogen or argon).

  • Preparation of Thiol Solutions:

    • Prepare a 1 mM stock solution of 3-ATP in absolute ethanol.

    • Prepare a 1 mM stock solution of MCH in absolute ethanol.

    • Create the mixed thiol solution by combining the 3-ATP and MCH stock solutions at the desired molar ratio (e.g., 1:3, 1:10). The total thiol concentration should be maintained at 1 mM.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate in the mixed thiol solution.

    • Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation. For optimal results, purge the container with an inert gas to minimize oxidation.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove non-specifically bound thiols.

    • Dry the substrate under a gentle stream of inert gas.

Protocol 2: Electrochemical Stability Testing using Cyclic Voltammetry (CV)

This protocol describes a method to assess the stability of the 3-ATP functionalized monolayer.

  • Electrochemical Setup:

    • Use a standard three-electrode electrochemical cell with the 3-ATP functionalized gold as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).

    • The electrolyte should be a suitable buffer solution (e.g., phosphate-buffered saline, PBS) that is deoxygenated by bubbling with an inert gas.

  • Cyclic Voltammetry Measurement:

    • Record a cyclic voltammogram in a potential window that is relevant to the sensor's intended operation but avoids extreme potentials that would rapidly degrade the monolayer.

    • To perform an accelerated aging test, cycle the potential repeatedly (e.g., 50-100 cycles) within the chosen window.

    • Monitor changes in the CV, such as an increase in the background current or the appearance of new redox peaks, which can indicate the degradation or desorption of the 3-ATP monolayer.

Visualizations

Below are diagrams illustrating key concepts and workflows for improving the stability of 3-ATP functionalized sensors.

G cluster_0 Sensor Fabrication Workflow A Clean Gold Substrate B Prepare Mixed Thiol Solution (3-ATP + MCH) A->B C Immerse Substrate in Solution (Self-Assembly) B->C D Rinse and Dry Functionalized Substrate C->D E Stable Functionalized Sensor D->E

Caption: Workflow for fabricating a stable 3-ATP sensor using a mixed SAM approach.

G cluster_1 Degradation Pathway of 3-ATP Monolayer A Stable 3-ATP Monolayer on Gold B Electrochemical Oxidation A->B C Desorption from Surface A->C D Oxidative Damage (Air/Light) A->D E Degraded Monolayer & Signal Loss B->E C->E D->E

Caption: Key pathways leading to the degradation of 3-ATP functionalized sensors.

G cluster_2 Troubleshooting Logic for Poor Sensor Stability Start Poor Sensor Stability Q1 Check for Oxidation? Start->Q1 S1 Use Passivation Layer (e.g., MCH) Q1->S1 Yes Q2 Proper Storage? Q1->Q2 No S1->Q2 S2 Store in Dark, Inert Atmosphere Q2->S2 No Q3 Operating Potential Too High? Q2->Q3 Yes S2->Q3 S3 Lower Operating Potential Q3->S3 Yes End Improved Stability Q3->End No S3->End

Caption: A logical workflow for troubleshooting sensor stability issues.

References

Best practices for storing and handling 3-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and storing 3-Aminothiophenol.

Properties and Storage of this compound

Proper storage and handling of this compound are crucial to maintain its purity and reactivity, ensuring the success and reproducibility of experiments.[1]

PropertyValueSource
CAS Number 22948-02-3[2]
Molecular Formula C₆H₇NS[2]
Molecular Weight 125.19 g/mol [2]
Appearance Pale yellow to brown liquid[2]
Density 1.179 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.656 (lit.)[2]
Storage Temperature 2-8°C, stored under nitrogen[2]
Solubility Soluble in water[2]

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: How should I properly store this compound to prevent degradation?

A1: this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen, to prevent oxidation.[2] It is sensitive to air and light, which can cause it to darken and degrade. Keep the container tightly closed in a dry and well-ventilated place.[3]

Q2: What are the main hazards associated with this compound?

A2: this compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause severe skin burns and eye damage. It is also a combustible liquid.[3] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3] Reactions with these substances can be vigorous and may lead to decomposition or the formation of hazardous byproducts.

Experimental Troubleshooting

Q4: My reaction involving this compound is giving a low yield. What are the common causes?

A4: Low yields can result from several factors:

  • Impurity of this compound: The starting material may have oxidized. Using a freshly opened bottle or purifying it before use is recommended.[1]

  • Reaction Conditions: The reaction may require optimization of temperature, reaction time, or catalyst. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal conditions.

  • Solvent Choice: Ensure that this compound and other reactants are soluble in the chosen solvent. If solubility is an issue, consider using a co-solvent.

Q5: I am observing the formation of a dark-colored solution during my reaction. What could be the reason?

A5: A dark-colored solution often indicates the oxidation of the thiol group in this compound. To minimize oxidation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Q6: How can I purify the products of my reaction with this compound?

A6: Purification methods depend on the properties of your product. Common techniques include:

  • Column Chromatography: This is a widely used method for separating compounds with different polarities.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Extraction: Acid-base extraction can be used to remove unreacted this compound or other acidic/basic impurities.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a common reaction involving the amino group of this compound.

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inefficient activation of the carboxylic acid.Use a more effective coupling reagent such as HATU or T3P.
Low nucleophilicity of the amine.Add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture.
Poor solubility of reactants.Choose a solvent in which all reactants are soluble, such as DMF or DMSO. A co-solvent system may also be effective.
Formation of Side Products Reaction at the thiol group.Protect the thiol group before the coupling reaction if it is interfering.
Formation of a dark-colored mixture.Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol.
Difficulty in Product Purification Unreacted starting materials or coupling reagents.Use acid-base extraction to remove unreacted this compound and acidic byproducts. Column chromatography can separate the desired product from other impurities.

Experimental Protocol: Synthesis of a Benzothiazole Derivative

The reaction of aminothiophenols with carboxylic acids or their derivatives is a common method for synthesizing benzothiazoles, which are important scaffolds in medicinal chemistry. While many protocols exist for 2-aminothiophenol, the principles can be adapted for this compound.

Reaction of this compound with a Carboxylic Acid:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

  • Catalyst and Solvent: Add a dehydrating catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid/silica gel.[5] The reaction can be run neat or in a high-boiling solvent.

  • Reaction Conditions: Heat the mixture, monitoring the progress by TLC. Reaction times and temperatures will vary depending on the specific substrates and catalyst used.[5]

  • Work-up: After the reaction is complete, cool the mixture and quench by carefully adding it to ice water or a basic solution to neutralize the acid catalyst.

  • Purification: Collect the precipitated product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Role in Drug Discovery: Inhibition of the PI3K/Akt Signaling Pathway

This compound and its derivatives are valuable building blocks in the synthesis of small molecule kinase inhibitors. One of the key signaling pathways implicated in cancer is the PI3K/Akt pathway, which regulates cell proliferation, survival, and growth.[6][7] Small molecule inhibitors targeting components of this pathway are a major focus of cancer drug discovery.[8]

The diagram below illustrates a simplified overview of the PI3K/Akt signaling pathway and the general mechanism of action for a kinase inhibitor.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream Phosphorylation Inhibitor Small Molecule Inhibitor (e.g., derived from This compound) Inhibitor->Akt Inhibition

Figure 1. Simplified PI3K/Akt signaling pathway and inhibitor action.

This workflow illustrates how a growth factor receptor (RTK) activates PI3K, leading to the phosphorylation of PIP2 to PIP3. PIP3 then recruits and activates Akt, which in turn phosphorylates downstream targets to promote cell survival and proliferation.[6][9] A small molecule inhibitor, potentially synthesized using a this compound scaffold, can block the activity of Akt, thereby inhibiting the pro-cancer signaling cascade.

References

Technical Support Center: Controlling the Layer Thickness of Poly(3-aminothiophenol) Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deposition of poly(3-aminothiophenol) films. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve precise control over film thickness during electropolymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for controlling the thickness of electropolymerized poly(this compound) films?

A1: The most common and effective method is electrochemical deposition, which allows for precise control over the polymer film's growth. The thickness is directly related to the total charge passed during the polymerization process. Key techniques include cyclic voltammetry (CV), potentiostatic (constant potential), and galvanostatic (constant current) methods.[1][2][3]

Q2: How does the number of cycles in cyclic voltammetry affect film thickness?

A2: In potentiodynamic methods like cyclic voltammetry, the film thickness generally increases with the number of potential cycles.[2][4] Each cycle deposits an additional layer of the polymer onto the electrode surface. The increase in the current observed with each successive cycle is indicative of the growing polymer film.[4]

Q3: What role does monomer concentration play in determining film thickness?

A3: Monomer concentration is a critical factor. A higher concentration of this compound in the electrolyte solution typically leads to a faster polymerization rate and, consequently, a thicker film for a given deposition time or number of cycles.[5][6][7]

Q4: How does the choice of supporting electrolyte influence the final film?

A4: The supporting electrolyte is crucial for providing conductivity to the solution and affects the morphology and properties of the resulting film. The nature and size of the dopant anion from the electrolyte can influence the film's growth dynamics and its final thickness.[2][3]

Q5: What are the common methods for measuring the thickness of the deposited film?

A5: Several techniques are available to characterize film thickness. These include Atomic Force Microscopy (AFM), which can be used to measure the height of a scratch in the film, surface profilometry, Scanning Electron Microscopy (SEM) on a cross-section of the film, and ellipsometry.[8][9][10]

Troubleshooting Guide

This section addresses common problems encountered during the electropolymerization of this compound.

Issue 1: The deposited film is too thin or non-existent.

Possible Cause Recommended Solution
Low Monomer Concentration Increase the concentration of this compound in the electrolyte solution.[5]
Insufficient Polymerization Time/Cycles If using a potentiostatic/galvanostatic method, increase the deposition time.[1] For cyclic voltammetry, increase the number of cycles.[2]
Incorrect Potential Range Ensure the potential window used in cyclic voltammetry is wide enough to cover the oxidation potential of the this compound monomer.[11][12]
Inadequate Substrate Cleaning The substrate surface must be meticulously clean for proper film adhesion and growth. Implement a rigorous cleaning procedure.[13][14]

Issue 2: The deposited film is too thick.

Possible Cause Recommended Solution
Excessive Polymerization Time/Cycles Reduce the deposition time or the number of potential cycles.[1][3]
High Monomer Concentration Decrease the concentration of the this compound monomer in the solution.[7]
High Applied Current/Potential For galvanostatic or potentiostatic methods, lower the applied current density or potential, respectively.[1]

Issue 3: The film is non-uniform or has poor morphology.

Possible Cause Recommended Solution
Poor Substrate Wettability The surface energy of the substrate may not be compatible with the deposition solution. Consider a surface treatment to improve wettability.[13]
Inadequate Solution Agitation Lack of or inconsistent stirring can lead to concentration gradients. Use a magnetic stirrer with gentle, consistent agitation during deposition.[15]
Particulate Contamination Undissolved monomer or other contaminants can act as nucleation sites for irregular growth. Filter the solution before use.[13]
Solvent Issues The choice of solvent can significantly impact film morphology. Ensure the monomer and electrolyte are fully dissolved and the solvent is appropriate for the desired film structure.[16]

Issue 4: The film has poor adhesion and delaminates.

Possible Cause Recommended Solution
Contaminated Substrate Surface Organic residues or other contaminants on the substrate can severely compromise adhesion. Ensure a thorough cleaning protocol is followed.[14]
High Internal Stress Very thick films can develop high internal stress, leading to delamination. Try depositing thinner films or using annealing post-treatment to relieve stress.[10]
Moisture on Substrate The presence of moisture on the substrate can interfere with the initial layer formation and adhesion. Consider in-situ heating of the substrate in the vacuum chamber before deposition if applicable, or ensure the substrate is completely dry.[14]

G cluster_start Problem Identification cluster_end Resolution start Film Deposition Issue thickness_check thickness_check start->thickness_check end_node Optimized Film Achieved uniformity_check uniformity_check thickness_check->uniformity_check No thickness_actions thickness_actions thickness_check->thickness_actions Yes adhesion_check adhesion_check uniformity_check->adhesion_check No uniformity_actions uniformity_actions uniformity_check->uniformity_actions Yes thickness_actions->end_node adhesion_check->end_node No adhesion_actions adhesion_actions adhesion_check->adhesion_actions Yes uniformity_actions->end_node adhesion_actions->end_node

Caption: Troubleshooting flowchart for poly(this compound) film deposition.

Quantitative Data Summary

The following tables summarize how key experimental parameters influence film thickness, based on studies of similar conductive polymers. These relationships are generally applicable to the electropolymerization of this compound.

Table 1: Effect of Applied Current and Time on Film Thickness (Galvanostatic Method)

Data adapted from studies on PEDOT films.[1]

Approx. Film Thickness (nm)Applied Current (mA/cm²)Reaction Time (min)
2–30.12
12–150.32
18–221.02
80–1001.02

Table 2: Effect of Number of Cycles and Dopant Anion on Film Thickness (Cyclic Voltammetry)

Data adapted from studies on polypyrrole films.[2][3]

Dopant AnionFilm Thickness after 40 Cycles (µm)
I⁻~0.60
NO₃⁻~0.45
Br⁻~0.30
Cl⁻~0.25
ClO₄⁻~0.15
SO₄²⁻~0.05
F⁻< 0.001
Experimental Protocols

Protocol 1: Electropolymerization via Cyclic Voltammetry (CV)

This protocol describes a general procedure for depositing a poly(this compound) film on a conductive substrate.

  • Substrate Preparation:

    • Thoroughly clean the working electrode (e.g., glassy carbon, gold, or ITO-coated glass).

    • A common cleaning procedure involves polishing the electrode with alumina (B75360) slurry, followed by sonication in deionized water and ethanol.[11]

    • Dry the electrode completely under a stream of nitrogen.

  • Electrolyte Solution Preparation:

    • Prepare the electrolyte solution by dissolving the this compound monomer and a supporting electrolyte (e.g., 0.1 M Lithium Perchlorate, LiClO₄) in a suitable solvent (e.g., acetonitrile).[15]

    • A typical monomer concentration is in the range of 0.01 M to 0.1 M.

    • Deoxygenate the solution by bubbling nitrogen gas through it for at least 10-15 minutes prior to the experiment.[17]

  • Electrochemical Cell Setup:

    • Assemble a standard three-electrode cell consisting of the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire or mesh).[18]

    • Ensure all electrodes are immersed in the deoxygenated electrolyte solution. Maintain a nitrogen atmosphere over the solution during the experiment.[17]

  • Electropolymerization:

    • Connect the electrodes to a potentiostat.

    • Perform cyclic voltammetry by sweeping the potential between a defined range (e.g., from 0.0 V to +1.8 V vs. SCE, though the optimal range should be determined experimentally).[19]

    • The film thickness is controlled by the number of cycles performed. The growth of the film can be monitored by the increase in the peak currents in the voltammogram with each cycle.[4][6]

    • Set a scan rate, typically between 25 and 100 mV/s.[2][11]

  • Post-Deposition Treatment:

    • After the desired number of cycles, remove the working electrode from the cell.

    • Gently rinse the electrode with the pure solvent (e.g., acetonitrile) to remove any unreacted monomer and electrolyte.

    • Dry the film-coated electrode under a stream of nitrogen.

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing & Analysis sub_prep 1. Substrate Cleaning (Polishing, Sonication) sol_prep 2. Solution Preparation (Monomer + Electrolyte + Solvent) sub_prep->sol_prep cell_setup 3. Electrochemical Cell Setup (3-Electrode System) sol_prep->cell_setup deoxygenate 4. Deoxygenation (N2 Purge) cell_setup->deoxygenate electro_poly 5. Electropolymerization (Cyclic Voltammetry) deoxygenate->electro_poly rinse_dry 6. Rinsing and Drying electro_poly->rinse_dry characterize 7. Film Characterization (AFM, SEM, Ellipsometry) rinse_dry->characterize

Caption: General workflow for electropolymerization of poly(this compound).

G cluster_params Controllable Parameters cluster_output Film Properties p1 Number of Cycles output Film Thickness p1->output p2 Monomer Concentration p2->output p3 Scan Rate p3->output p4 Potential Window p4->output p5 Deposition Time (Potentiostatic) p5->output

Caption: Key parameters influencing poly(this compound) film thickness.

References

Technical Support Center: 3-Aminothiophenol (3-ATP) Binding to Metal Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the influence of pH on the binding of 3-aminothiophenol (3-ATP) to metal surfaces.

Frequently Asked Questions (FAQs)

Q1: How does solution pH affect the chemical structure of this compound (3-ATP)?

The solution pH primarily influences the protonation state of the amino group (-NH₂) on the 3-ATP molecule. In acidic solutions (low pH), the amino group accepts a proton and becomes positively charged (-NH₃⁺).[1] In alkaline solutions (high pH), it remains in its neutral, deprotonated form (-NH₂).[1][2] This change in charge is a critical factor in the molecule's interaction with surfaces and other molecules.

Q2: What is the primary binding mechanism of 3-ATP to metal surfaces like gold, silver, and copper?

The primary binding mechanism is the formation of a strong covalent bond between the sulfur atom of the thiol group (-SH) and the metal surface (e.g., Au-S, Ag-S, Cu-S).[3][4] This strong interaction is the basis for the formation of self-assembled monolayers (SAMs) on these surfaces. While the thiol group acts as the anchor, the orientation and packing of the 3-ATP molecules in the monolayer can be significantly influenced by the state of the terminal amino group.

Q3: How does pH specifically alter the binding of 3-ATP to a gold surface?

The pH of the solution governs the electrostatic interactions between adjacent 3-ATP molecules and between the molecules and the substrate.

  • Acidic pH (e.g., < 4): The amino group is protonated (-NH₃⁺), leading to electrostatic repulsion between neighboring molecules. This repulsion can influence the packing density and ordering of the SAM. However, this positive charge can also lead to electrostatic adsorption of negatively charged species, such as gold nanoparticles, onto the 3-ATP layer.[1]

  • Neutral to Alkaline pH (e.g., > 7): The amino group is in its neutral state (-NH₂). This minimizes electrostatic repulsion, potentially allowing for a more densely packed and differently oriented monolayer compared to acidic conditions.

Q4: Can pH changes affect Surface-Enhanced Raman Scattering (SERS) measurements of 3-ATP?

Yes, pH has a significant effect on the SERS spectra of 3-ATP. Changes in pH alter the protonation state of the amino group, which in turn affects the vibrational modes of the molecule, leading to shifts in the SERS peaks.[5][6] Furthermore, local pH changes at the metal surface, which can be induced by electrochemical potentials, can also cause spectral variations that might be misinterpreted as changes in molecular orientation.[5][7] Some studies have reported using the pH-dependent SERS spectra of aminothiophenols to sense pH in biological environments over a range of 3.0-8.0.[6]

Troubleshooting Guide

Problem: Inconsistent or non-reproducible SERS/XPS results.

Possible Cause Troubleshooting Step
pH Fluctuation The pH of your 3-ATP solution may be unstable or incorrectly measured. Always use freshly prepared buffer solutions to maintain the desired pH. Verify the pH of the solution immediately before and after the monolayer formation process.
Local pH Changes During electrochemical measurements (like EC-SERS), applying a potential can cause oxidation or reduction of water, leading to significant local pH changes at the electrode surface that differ from the bulk solution.[5][7] Consider these potential-induced local pH shifts when interpreting spectra. Running control experiments without an applied potential can help isolate this effect.
Surface Contamination The metal substrate may be contaminated, preventing uniform monolayer formation. Ensure a rigorous and consistent cleaning protocol for your metal substrates before every experiment.
Solution Degradation Thiol compounds can oxidize over time. Use freshly prepared 3-ATP solutions for each experiment to ensure consistent concentration and purity.

Problem: Poor or incomplete monolayer (SAM) formation.

Possible Cause Troubleshooting Step
Incorrect pH The chosen pH may not be optimal for the desired monolayer structure on your specific metal substrate. The ideal pH can vary; for instance, acidic pH is often used to functionalize gold nanoparticles.[1] Experiment with a range of pH values to determine the optimal condition for your application.
Incorrect Incubation Time The substrate may not have been immersed in the 3-ATP solution for a sufficient amount of time. While SAM formation can be rapid, ensure an adequate incubation period (typically several hours to overnight) to achieve a well-ordered monolayer.
Low Analyte Concentration The concentration of 3-ATP in the solution may be too low. Ensure your solution is at an appropriate concentration (typically in the millimolar range) for effective SAM formation.

Quantitative Data Summary

The optimal pH for 3-ATP binding is highly dependent on the metal substrate and the specific application. The table below summarizes conditions and findings from various studies.

Metal SurfacepH Range StudiedKey Findings / ObservationsReference(s)
Gold (Au)Acidic (pH ≈ 3)Protonation of the amino group (-NH₃⁺) facilitates electrostatic adsorption of negatively charged gold nanoparticles.[1][8]
Gold (Au)pH = 1In sulfuric acid solution, an irreversible oxidation peak of the 3-ATP molecule was observed via cyclic voltammetry.[9]
Silver (Ag)3.0 - 8.0SERS spectra are pH-dependent, allowing the functionalized nanoparticles to be used as pH probes in biological environments.[6]
Copper (Cu)2 - 7For copper ion removal using functionalized graphene oxide, removal rates increased with increasing pH in this range.[10][11]
Copper (Cu)Acidic, Neutral, BasicIn a study on corrosion inhibition, the maximum efficiency of a 4-aminothiophenol-infused sol-gel layer was achieved at an acidic pH.[4]

Key Experimental Protocols

Below are generalized protocols for studying the effect of pH on 3-ATP binding. Researchers should adapt these based on their specific equipment and experimental goals.

Metal Substrate Preparation (Gold Example)
  • Chemical Cleaning: Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood.

  • Rinsing: Thoroughly rinse the substrate with ultrapure water (18 MΩ·cm) and then with ethanol.

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

  • Annealing (Optional): To obtain a well-defined crystalline surface, flame-anneal the substrate with a hydrogen flame until it glows orange-red, then allow it to cool in air.

Preparation of 3-ATP Solution at a Specific pH
  • Stock Solution: Prepare a stock solution of 3-ATP (e.g., 10 mM) in a suitable solvent like ethanol.

  • pH Adjustment: Dilute the stock solution into an appropriate aqueous buffer (e.g., phosphate-buffered saline for neutral pH, citrate (B86180) buffer for acidic pH, or carbonate-bicarbonate buffer for alkaline pH) to the desired final concentration (e.g., 1 mM).

  • Verification: Measure and confirm the final pH of the solution using a calibrated pH meter. Adjust as necessary with dilute acid (e.g., HCl) or base (e.g., NaOH).

Self-Assembled Monolayer (SAM) Formation
  • Immersion: Immediately immerse the freshly cleaned metal substrate into the pH-adjusted 3-ATP solution.

  • Incubation: Leave the substrate in the solution for a set period, typically ranging from 2 to 24 hours, at room temperature in a sealed container to prevent contamination and evaporation.

  • Rinsing: After incubation, remove the substrate and rinse it thoroughly with the same solvent used for the solution (e.g., ethanol, then water) to remove any non-covalently bound molecules.

  • Drying: Dry the substrate again under a stream of nitrogen gas. The functionalized surface is now ready for analysis.

Surface Characterization Techniques
  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and chemical bonding states (e.g., Au-S, N 1s) on the surface.[12][13][14]

  • Surface-Enhanced Raman Spectroscopy (SERS): To obtain vibrational information about the adsorbed molecules and study their orientation and interactions, which are often pH-sensitive.[5][6]

  • Cyclic Voltammetry (CV): To investigate the electrochemical properties of the modified surface and monitor redox processes, which can be influenced by the monolayer's packing and the pH of the electrolyte.[3][9]

Visual Guides

pH_Effect_on_3ATP_Binding Figure 1. pH Influence on 3-ATP Protonation and Binding cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) cluster_surface Metal Surface Interaction low_ph_atp 3-ATP in Solution Amino Group Protonated (-NH₃⁺) metal_surface Metal Surface (e.g., Gold) low_ph_atp->metal_surface Thiol Binding (Au-S) + Electrostatic Repulsion high_ph_atp 3-ATP in Solution Amino Group Neutral (-NH₂) high_ph_atp->metal_surface Thiol Binding (Au-S) + Altered Packing

Figure 1. pH Influence on 3-ATP Protonation and Binding

Experimental_Workflow Figure 2. General Experimental Workflow prep 1. Substrate Preparation (e.g., Cleaning) soln 2. 3-ATP Solution Preparation & pH Adjustment prep->soln sam 3. SAM Formation (Immersion & Incubation) soln->sam rinse 4. Rinsing & Drying sam->rinse analysis 5. Surface Analysis rinse->analysis xps XPS analysis->xps sers SERS analysis->sers cv CV analysis->cv data 6. Data Interpretation analysis->data

Figure 2. General Experimental Workflow

Troubleshooting_Tree Figure 3. Troubleshooting Inconsistent SERS/XPS Results start Inconsistent SERS/XPS Results q_ph Is the bulk solution pH stable and correct? start->q_ph a_ph_no Action: Use fresh buffers. Re-calibrate pH meter and verify. q_ph->a_ph_no No q_ec Are you running an electrochemical experiment? q_ph->q_ec Yes end Problem likely resolved. a_ph_no->end a_ec_yes Consider potential-induced local pH changes at the surface. q_ec->a_ec_yes Yes q_clean Is the substrate cleaning protocol consistent? q_ec->q_clean No a_ec_yes->q_clean a_clean_no Action: Standardize and document the cleaning procedure. q_clean->a_clean_no No q_soln Are you using a fresh 3-ATP solution? q_clean->q_soln Yes a_clean_no->end a_soln_no Action: Prepare a new solution. Thiols can degrade over time. q_soln->a_soln_no No q_soln->end Yes a_soln_no->end

Figure 3. Troubleshooting Inconsistent SERS/XPS Results

References

Technical Support Center: Purification of 3-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Aminothiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound (CAS 22948-02-3) often has a purity of 96-98%.[1][2] Impurities can arise from the manufacturing process or degradation during storage. The characteristic pale yellow to brown color of many commercial batches suggests the presence of oxidation products.[3][4]

Common Impurities Include:

  • Oxidation Products: The thiol group (-SH) is highly susceptible to oxidation, especially when exposed to air. This primarily leads to the formation of the corresponding disulfide, 3,3'-dithiodianiline. This is a common degradation pathway for thiophenols.[5]

  • Starting Materials and By-products: Depending on the synthetic route, residual starting materials or by-products may be present. For instance, if prepared from the reduction of nitro- or chloro-aromatic compounds, traces of these precursors or related side-products might remain.[5]

  • Water and Solvents: Residual moisture or solvents from the manufacturing process may be present.

  • Colored Impurities: These are often high molecular weight by-products or degradation products that contribute to the product's discoloration.[6]

Q2: How should I handle and store this compound to minimize impurity formation?

Proper handling and storage are critical due to the compound's sensitivity. This compound is sensitive to air and light, which can accelerate its degradation.[4][7]

Storage Recommendations:

  • Inert Atmosphere: Store the container under an inert gas like nitrogen or argon to prevent oxidation.[4]

  • Refrigeration: Keep the container tightly sealed and stored at refrigerated temperatures (2-8°C).[3][4]

  • Light Protection: Protect the compound from light by using an amber or opaque container.[7]

Q3: Which purification method is most suitable for this compound?

The choice of purification method depends on the physical state of your commercial batch (liquid or solid) and the nature of the impurities. The two most common and effective methods are vacuum distillation and recrystallization.[8][9]

Method Best For Key Advantages Considerations
Vacuum Distillation Removing non-volatile impurities, colored by-products, and other compounds with significantly different boiling points.[5]Highly effective for liquid samples; can yield very pure product.Requires vacuum setup; risk of thermal decomposition if overheated.
Recrystallization Removing soluble and insoluble impurities from a solid sample.[6][10]Excellent for removing colored impurities (with charcoal); good for achieving high crystalline purity.Requires finding a suitable solvent system; potential for product loss in the mother liquor.[11]

Q4: Can I use activated charcoal during purification?

Yes, activated charcoal (decolorizing carbon) is effective for removing colored impurities.[6] It is typically used during recrystallization. After the crude this compound is dissolved in the hot solvent, a small amount of activated charcoal is added to the solution. The mixture is briefly boiled and then hot-filtered to remove the charcoal, which adsorbs the colored impurities, before allowing the solution to cool and crystallize.[10][11]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield After Purification
Potential Cause Suggested Solution
(Recrystallization) The compound is too soluble in the cold recrystallization solvent.Cool the flask in an ice-water bath to maximize crystal formation.[11] If yield is still low, consider a different solvent or a solvent-pair system where the compound is less soluble when cold.[12]
(Recrystallization) Too much solvent was used to dissolve the compound.Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[6] If excess solvent was used, you can evaporate some of it to re-saturate the solution.
(Distillation) The distillation was stopped too early.Ensure the distillation is complete by monitoring the temperature and rate of collection. Be cautious not to heat the flask to dryness to avoid charring.
(General) Significant product loss during transfers between glassware.Rinse glassware with a small amount of the purification solvent (filtrate from recrystallization or a volatile solvent after distillation) to recover residual product.[6]
Problem 2: Product is Still Colored After Purification
Potential Cause Suggested Solution
(Recrystallization) Colored impurities were not effectively removed.Repeat the recrystallization, adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[10][11]
(Distillation) Impurity has a similar boiling point to the product.Use a fractional distillation column (e.g., a Vigreux column) to improve the separation of components with close boiling points.[8]
(General) Re-oxidation occurred during or after purification.Ensure the entire process is performed under an inert atmosphere (nitrogen or argon) if possible, especially during heating steps.[5] Immediately store the purified product under inert gas and at low temperature.[4]
Problem 3: "Oiling Out" During Recrystallization

"Oiling out" occurs when the dissolved solid separates as a liquid instead of forming crystals. This often happens when a saturated solution is achieved at a temperature above the compound's melting point.[10]

Potential Cause Suggested Solution
The boiling point of the solvent is higher than the melting point of the compound.Add more hot solvent to the oiled-out mixture until a clear solution is reformed. Then, allow it to cool very slowly, possibly scratching the inside of the flask with a glass rod to induce crystallization.[10]
The solution is cooling too rapidly.Ensure the solution cools slowly to room temperature without disturbance before moving it to an ice bath. Slower cooling promotes the growth of well-defined crystals.[11][12]
Inappropriate solvent choice.Select a solvent with a lower boiling point or use a solvent-pair system.

Experimental Protocols

Safety Precaution: this compound is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and eye irritation.[4][13] It also has a strong, unpleasant odor.[3] All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 1: Purification by Vacuum Distillation

This method is ideal for purifying liquid this compound.

  • Setup: Assemble a vacuum distillation apparatus in a fume hood. Use a heating mantle with a magnetic stirrer for even heating.

  • Charge the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Seal the apparatus and slowly apply vacuum from a vacuum pump.

  • Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin to gently heat the distillation flask.

  • Collect Fractions: Collect any low-boiling impurities first. Then, collect the main fraction of this compound at its characteristic boiling point under the applied pressure. (Literature boiling point: ~80°C at 16 mmHg).[3]

  • Completion: Stop the distillation before the flask boils to dryness.

  • Storage: Allow the apparatus to cool completely before releasing the vacuum. Transfer the purified, colorless liquid to a clean, dry storage vessel and store it under nitrogen at 2-8°C.[4]

Protocol 2: Purification by Recrystallization

This method is suitable for solid or semi-solid crude this compound.

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Ethanol/water or toluene (B28343) can be good starting points to test.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[6][11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a gentle boil for a few minutes.[10]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to pre-heat the funnel and receiving flask to prevent premature crystallization.[6][11]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any adhering mother liquor.[11]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

  • Storage: Transfer the dry, pure crystals to a sealed container and store under an inert atmosphere at 2-8°C.[4]

Visualized Workflows

PurificationWorkflow start Start: Impure this compound check_state Is the sample primarily solid or liquid? start->check_state recrystallize Perform Recrystallization (Protocol 2) check_state->recrystallize Solid distill Perform Vacuum Distillation (Protocol 1) check_state->distill Liquid check_color Is the product still colored? recrystallize->check_color distill->check_color add_charcoal Repeat Recrystallization with Activated Charcoal check_color->add_charcoal Yes (from Recrystallization) fractional_distill Repeat with Fractional Distillation Column check_color->fractional_distill Yes (from Distillation) store Store under N2 at 2-8°C check_color->store No final_product Pure this compound add_charcoal->final_product fractional_distill->final_product store->final_product

Caption: Decision workflow for selecting a purification method.

TroubleshootingTree problem Problem Encountered low_yield Low Yield problem->low_yield colored_product Colored Product problem->colored_product oiling_out Oiling Out problem->oiling_out cause_ly1 Too much solvent used? low_yield->cause_ly1 cause_cp1 Purification method? colored_product->cause_cp1 cause_oo1 Cooling too fast? oiling_out->cause_oo1 sol_ly1 Evaporate some solvent and re-cool cause_ly1->sol_ly1 Yes cause_ly2 Incomplete cooling? cause_ly1->cause_ly2 No sol_ly2 Use ice-water bath to maximize precipitation cause_ly2->sol_ly2 Yes sol_cp1 Recrystallize with activated charcoal cause_cp1->sol_cp1 Recrystallization sol_cp2 Use fractional distillation column cause_cp1->sol_cp2 Distillation sol_oo1 Re-heat to dissolve, then cool slowly cause_oo1->sol_oo1 Yes cause_oo2 Solvent BP > Compound MP? cause_oo1->cause_oo2 No sol_oo2 Add more solvent or choose a different solvent cause_oo2->sol_oo2 Yes

Caption: Troubleshooting guide for common purification issues.

References

Validation & Comparative

A Comparative Guide to the Characterization of 3-Aminothiophenol Self-Assembled Monolayers by XPS and FTIR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Aminothiophenol (3-ATP) Self-Assembled Monolayers (SAMs) with a common alternative, 4-Aminothiophenol (4-ATP), focusing on their characterization using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR). The objective is to offer a comprehensive resource with supporting experimental data to aid in the selection and analysis of these functionalized surfaces for various applications, including biosensing, drug delivery, and biomaterial interfaces.

Introduction

Self-assembled monolayers (SAMs) of aminothiophenols on gold substrates are widely utilized to introduce primary amine groups, which serve as versatile anchoring points for the covalent immobilization of biomolecules. The orientation and chemical state of these amine groups are critical for subsequent functionalization. This compound (3-ATP) and its isomer, 4-Aminothiophenol (4-ATP), are two of the most common molecules for creating such surfaces. Their distinct structural differences, arising from the meta and para positions of the amine group relative to the thiol anchor, can influence the packing density, orientation, and surface properties of the resulting SAM. This guide compares the characterization of 3-ATP and 4-ATP SAMs on gold using XPS and FTIR, providing a basis for selecting the appropriate molecule for specific research and development needs.

Experimental Protocols

Detailed methodologies for the formation and characterization of 3-ATP and 4-ATP SAMs are crucial for reproducible results. Below are generalized yet detailed protocols based on established practices.

Protocol 1: Formation of 3-ATP and 4-ATP SAMs on Gold

1. Substrate Preparation:

  • Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer followed by a gold layer) are cleaned to remove organic contaminants.

  • A common cleaning method involves immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Following piranha cleaning, the substrates are thoroughly rinsed with deionized water and then with ethanol (B145695).

  • The cleaned substrates are dried under a stream of dry nitrogen gas.

2. Thiol Solution Preparation:

  • Prepare a 1 mM solution of 3-ATP or 4-ATP in absolute ethanol in a clean, inert container (e.g., a glass vial).

  • To ensure the terminal amine group is predominantly in its neutral state (-NH2) and to promote self-assembly, the pH of the solution can be adjusted. For amine-terminated thiols, adjusting the pH to approximately 11-12 with a few drops of a weak base like ammonium (B1175870) hydroxide (B78521) is sometimes recommended, though many protocols proceed without pH adjustment.

3. Self-Assembly:

  • Immerse the cleaned and dried gold substrates into the respective thiol solutions.

  • To minimize oxidation and contamination, the containers should be sealed, and the headspace can be purged with an inert gas like nitrogen or argon.

  • Allow the self-assembly process to occur for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

4. Rinsing and Drying:

  • After incubation, remove the substrates from the thiol solutions.

  • Rinse the SAM-coated substrates thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Dry the substrates again under a stream of dry nitrogen.

  • The functionalized substrates are now ready for characterization by XPS and FTIR.

Protocol 2: XPS and FTIR Characterization

1. XPS Analysis:

  • XPS measurements are performed using a spectrometer with a monochromatic X-ray source (e.g., Al Kα).

  • Acquire a survey spectrum to identify the elemental composition of the surface.

  • Obtain high-resolution spectra for the N 1s, S 2p, C 1s, and Au 4f regions to determine the chemical states and bonding environments.

  • The binding energies are typically calibrated by setting the Au 4f7/2 peak to 84.0 eV.

2. FTIR Analysis:

  • FTIR measurements of SAMs on gold are typically performed in reflection-absorption infrared spectroscopy (RAIRS) mode.

  • A p-polarized infrared beam is used at a high angle of incidence (grazing angle) to enhance the signal from the monolayer.

  • A clean, unmodified gold substrate is used as a reference to obtain the spectrum of the SAM.

  • Spectra are typically collected over a range of 4000-600 cm⁻¹ with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation and Comparison

The following tables summarize the expected XPS binding energies and FTIR vibrational frequencies for 3-ATP and 4-ATP SAMs on gold, based on available literature. Direct comparative data on the same substrate is limited; therefore, some values are derived from studies on similar systems and are noted accordingly.

Table 1: Comparative XPS Data for 3-ATP and 4-ATP SAMs on Gold
Parameter This compound (3-ATP) SAM 4-Aminothiophenol (4-ATP) SAM Interpretation
S 2p3/2 Binding Energy (eV) ~162.0 - 162.5~162.0 - 162.5Indicates the formation of a gold-thiolate (Au-S) bond, characteristic of a chemisorbed monolayer. The S-H bond (~164 eV) is absent.
N 1s Binding Energy (eV) ~399.2 - 400.0 (free amine, -NH2)~401.0 - 402.0 (protonated/H-bonded amine, -NH3+)~399.5 - 400.5 (free amine, -NH2)~401.5 - 402.5 (protonated/H-bonded amine, -NH3+)The presence of two peaks in the N 1s spectrum is common and reflects the different chemical environments of the amine groups. The ratio of these peaks can provide insights into the surface acidity and hydrogen bonding within the monolayer.

Note: The binding energies can vary slightly depending on the specific instrument calibration, surface coverage, and molecular orientation.

Table 2: Comparative FTIR Data for 3-ATP and 4-ATP SAMs on Gold
Vibrational Mode This compound (3-ATP) SAM (cm⁻¹) 4-Aminothiophenol (4-ATP) SAM (cm⁻¹) Assignment
N-H Stretching ~3427, ~3348~3427, ~3348Asymmetric and symmetric stretching of the primary amine group.
Aromatic C-H Stretching ~3048~3060Stretching vibrations of the C-H bonds on the benzene (B151609) ring.
Aromatic Ring Stretching (C=C) ~1600, ~1480~1600, ~1490In-plane stretching vibrations of the benzene ring.
C-N Stretching ~1280~1300Stretching of the carbon-nitrogen bond.
S-H Stretching AbsentAbsentThe absence of the S-H stretching band (typically around 2550 cm⁻¹) confirms the formation of the Au-S bond.

Note: The peak positions are based on bulk sample data and may shift upon adsorption onto the gold surface due to changes in molecular symmetry and intermolecular interactions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and characterization of aminothiophenol SAMs.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation sub_clean Gold Substrate Cleaning sub_rinse Rinsing (DI Water, Ethanol) sub_clean->sub_rinse sub_dry Drying (Nitrogen Stream) sub_rinse->sub_dry sol_prep Thiol Solution Preparation (1 mM in Ethanol) sub_dry->sol_prep Clean Substrate immersion Substrate Immersion (18-24h) sol_prep->immersion sam_rinse Rinsing (Ethanol) immersion->sam_rinse sam_dry Drying (Nitrogen Stream) sam_rinse->sam_dry xps XPS Analysis sam_dry->xps Functionalized Substrate ftir FTIR Analysis sam_dry->ftir

Figure 1. Experimental workflow for SAM preparation and characterization.
Logical Relationship of XPS and FTIR Data

This diagram illustrates how data from XPS and FTIR are used to confirm the successful formation of a 3-ATP SAM.

logical_relationship cluster_goal Confirmation of 3-ATP SAM Formation cluster_xps XPS Evidence cluster_ftir FTIR Evidence goal Successful 3-ATP SAM xps_s2p S 2p peak at ~162 eV xps_s2p->goal Confirms Au-S bond xps_n1s N 1s peak at ~399-402 eV xps_n1s->goal Confirms presence of amine group xps_au4f Au 4f peaks present xps_au4f->goal Confirms gold substrate ftir_sh Absence of S-H stretch (~2550 cm⁻¹) ftir_sh->goal Confirms Au-S bond formation ftir_nh Presence of N-H stretch (~3300-3500 cm⁻¹) ftir_nh->goal Confirms presence of amine group ftir_ring Presence of aromatic ring modes ftir_ring->goal Confirms presence of aminothiophenol backbone

Figure 2. Logical diagram of XPS and FTIR data interpretation for SAM confirmation.

Conclusion

Both 3-ATP and 4-ATP can form stable self-assembled monolayers on gold surfaces, effectively presenting primary amine groups for further functionalization. The choice between them may depend on the desired orientation and packing density of the monolayer, which can be influenced by the different steric and electronic effects of the meta versus para substitution.

  • XPS is a powerful tool for confirming the covalent attachment of the thiols to the gold surface via the Au-S bond and for probing the chemical environment of the nitrogen in the amine groups. The presence of both free and protonated/hydrogen-bonded amine species is a key characteristic.

  • FTIR provides complementary information, confirming the absence of the S-H bond and the presence of the characteristic vibrational modes of the aminothiophenol molecule, including the N-H and aromatic ring stretches.

For researchers and drug development professionals, the careful characterization of these SAMs using both XPS and FTIR is essential to ensure the quality and reproducibility of functionalized surfaces, which is a critical step in the development of reliable biosensors, drug delivery systems, and biocompatible materials.

A Comparative Guide to 2-, 3-, and 4-Aminothiophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Physicochemical Properties, Reactivity, and Biological Significance of Aminothiophenol Isomers

Aminothiophenols, a class of bifunctional aromatic compounds, are of significant interest in diverse scientific fields, including materials science, nanotechnology, and particularly in drug discovery and development. Their unique structure, featuring both a nucleophilic thiol group and a versatile amino group, allows for a wide range of chemical modifications and applications. The positional isomerism of the amino and thiol groups on the benzene (B151609) ring—ortho (2-), meta (3-), and para (4-)—profoundly influences their physical, chemical, and biological properties. This guide provides a comprehensive comparison of 2-, 3-, and 4-aminothiophenol (B129426), supported by experimental data and detailed protocols, to aid researchers in selecting the optimal isomer for their specific application.

Physicochemical Properties: A Tale of Three Isomers

The seemingly subtle shift in the positions of the amino and thiol groups leads to marked differences in the physicochemical properties of the three aminothiophenol isomers. These differences, summarized in the table below, are critical for predicting their behavior in various chemical and biological systems.

Property2-Aminothiophenol (B119425)3-Aminothiophenol4-Aminothiophenol
CAS Number 137-07-5[1]22948-02-31193-02-8
Molecular Formula C₆H₇NS[1]C₆H₇NSC₆H₇NS
Molecular Weight ( g/mol ) 125.19[1]125.19125.19
Appearance Colorless oily solid, can be deeply colored[2]LiquidYellow crystalline mass[3]
Melting Point (°C) 26[2]N/A (liquid at room temp.)37-42
Boiling Point (°C) 234[2]N/A140-145 (at 16 mmHg)
Density (g/cm³) 1.200[2]1.179N/A
Solubility in Water Low[2]SolubleImmiscible
Solubility in Organic Solvents Soluble[2]SolubleSoluble

The ortho-isomer, 2-aminothiophenol, is a colorless oily solid that is a precursor to bioactive benzothiazoles.[2] In contrast, the para-isomer, 4-aminothiophenol, presents as a yellow crystalline solid. The meta-isomer, this compound, is a liquid at room temperature. These variations in physical state are a direct consequence of the different intermolecular forces dictated by the positions of the functional groups.

Spectroscopic Characterization: Unambiguous Identification

The distinct electronic and structural environments of each isomer are reflected in their spectroscopic signatures. A comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra allows for their unambiguous identification.

Spectroscopic Data2-AminothiophenolThis compound4-Aminothiophenol
¹H NMR (ppm) Characteristic aromatic and functional group protons.Distinct aromatic splitting patterns and chemical shifts for NH₂ and SH protons.Symmetrical aromatic signals and distinct shifts for functional group protons.
¹³C NMR (ppm) Unique chemical shifts for the six aromatic carbons.Specific chemical shifts for aromatic carbons influenced by the meta-substitution.Symmetrical pattern with fewer unique carbon signals due to molecular symmetry.
IR (cm⁻¹) ν(N-H) ~3438, 3349; ν(S-H) ~2522[4]ν(N-H) ~3427, 3348; ν(S-H) ~2553[4]ν(N-H) ~3427, 3348; ν(S-H) ~2545[4]
UV-Vis (nm) Characteristic absorbance peaks in the UV region.Specific λmax values influenced by the meta-substitution pattern.Distinct absorbance maxima due to the para-conjugation.

Note: Specific chemical shifts in NMR are solvent-dependent. The provided IR frequencies are from a comparative experimental and theoretical study.

Chemical Reactivity: The Influence of Isomerism

The positioning of the amino and thiol groups dictates the chemical reactivity of each isomer, influencing their propensity to engage in various reactions.

2-Aminothiophenol: The ortho positioning of the amino and thiol groups facilitates intramolecular cyclization reactions, making it a key precursor for the synthesis of benzothiazoles, a class of heterocyclic compounds with diverse pharmacological activities.[2][5]

This compound: The meta arrangement of the functional groups leads to a different reactivity profile. It can participate in reactions involving either the amino or the thiol group independently, without the pronounced intramolecular effects seen in the ortho isomer.

4-Aminothiophenol: The para orientation of the amino and thiol groups allows for the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold.[6] The thiol group anchors the molecule to the surface, while the terminal amino group can be further functionalized, making it invaluable in the development of biosensors and drug delivery systems.[6]

The acidity of the thiol proton is also influenced by the position of the electron-donating amino group. Generally, thiols are more acidic than alcohols due to the weaker S-H bond and the larger size of the sulfur atom, which can better stabilize the negative charge of the conjugate base.[7] The electron-donating amino group is expected to decrease the acidity of the thiol proton through resonance and inductive effects. This effect will be most pronounced in the ortho and para isomers due to direct resonance interaction.

Applications in Drug Development and Nanotechnology

The unique properties of each aminothiophenol isomer lend them to specific applications in drug development and nanotechnology.

  • 2-Aminothiophenol: Its primary role is in the synthesis of benzothiazole (B30560) derivatives, which are scaffolds for various therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[2]

  • This compound: Its distinct reactivity makes it a useful building block for synthesizing a variety of pharmaceutical intermediates and other organic molecules.

  • 4-Aminothiophenol: Its ability to form stable SAMs is widely exploited in the development of biosensors for detecting biomolecules, in drug delivery systems for targeted release, and in the functionalization of nanoparticles for various biomedical applications.[6]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of aminothiophenols. Below are representative protocols for the synthesis of 2- and 4-aminothiophenol and a general procedure for antioxidant activity assessment.

Synthesis of 2-Aminothiophenol

Principle: This protocol describes the reduction of 2-nitrobenzenesulfonyl chloride to 2-aminothiophenol using zinc dust.[2]

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Zinc dust

  • Glacial acetic acid

  • Water

  • Hydrochloric acid

  • Sodium hydroxide (B78521)

  • Ether

Procedure:

  • In a round-bottom flask, dissolve 2-nitrobenzenesulfonyl chloride in glacial acetic acid.

  • Slowly add zinc dust to the solution while stirring. The reaction is exothermic and may require cooling.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold water and filter to remove unreacted zinc.

  • Make the filtrate alkaline with a sodium hydroxide solution to precipitate the zinc salt of 2-aminothiophenol.

  • Filter the precipitate and suspend it in water.

  • Acidify the suspension with hydrochloric acid to liberate the free 2-aminothiophenol.

  • Extract the product with ether, dry the ethereal solution over anhydrous sodium sulfate (B86663), and evaporate the solvent to obtain 2-aminothiophenol.

Synthesis of 4-Aminothiophenol

Principle: This method involves the reduction of p-chloronitrobenzene with sodium sulfide (B99878).[8]

Materials:

  • p-Chloronitrobenzene

  • Sodium sulfide nonahydrate

  • Water

  • Ether

  • Sodium chloride

  • Glacial acetic acid

  • Anhydrous sodium sulfate

Procedure:

  • Reflux a mixture of p-chloronitrobenzene and an aqueous solution of sodium sulfide nonahydrate for 8 hours.[8]

  • Cool the mixture and extract with ether to remove any oily byproducts.[8]

  • Saturate the aqueous layer with sodium chloride and add glacial acetic acid to precipitate 4-aminothiophenol as an oil.[8]

  • Extract the oily product with ether.[8]

  • Dry the ether extract over anhydrous sodium sulfate and distill under reduced pressure to obtain pure 4-aminothiophenol.[8]

Antioxidant Activity Assessment (DPPH and ABTS Assays)

Principle: The antioxidant activity of the aminothiophenol isomers can be evaluated by their ability to scavenge stable free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The reduction of these radicals results in a color change that can be measured spectrophotometrically.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Solution DPPH Solution (Purple) Add_ATP Add Aminothiophenol Isomer DPPH_Solution->Add_ATP Incubate_DPPH Incubate in Dark Add_ATP->Incubate_DPPH Measure_DPPH Measure Absorbance at ~517 nm Incubate_DPPH->Measure_DPPH DPPH_Result Reduced DPPH (Yellow/Colorless) Measure_DPPH->DPPH_Result ABTS_Stock ABTS + K₂S₂O₈ Generate_Radical Generate ABTS•+ Radical (Blue-Green) ABTS_Stock->Generate_Radical Add_ATP_ABTS Add Aminothiophenol Isomer Generate_Radical->Add_ATP_ABTS Measure_ABTS Measure Absorbance at ~734 nm Add_ATP_ABTS->Measure_ABTS ABTS_Result Reduced ABTS (Colorless) Measure_ABTS->ABTS_Result Reactivity_Application_Relationship cluster_isomers Aminothiophenol Isomers cluster_reactivity Dominant Reactivity cluster_application Primary Applications Isomer_2 2-Aminothiophenol (ortho) Reactivity_2 Intramolecular Cyclization Isomer_2->Reactivity_2 Isomer_3 This compound (meta) Reactivity_3 Independent Functional Group Reactivity Isomer_3->Reactivity_3 Isomer_4 4-Aminothiophenol (para) Reactivity_4 Surface Anchoring & Terminal Functionalization Isomer_4->Reactivity_4 Application_2 Benzothiazole Synthesis (Drug Scaffolds) Reactivity_2->Application_2 Application_3 Diverse Pharmaceutical Intermediates Reactivity_3->Application_3 Application_4 SAMs for Biosensors & Drug Delivery Reactivity_4->Application_4

References

3-Aminothiophenol vs. 4-Aminothiophenol: A Comparative Guide for SERS Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Surface-Enhanced Raman Scattering (SERS), the choice of a suitable Raman reporter molecule is critical for achieving optimal signal enhancement and reliable data. Among the commonly used thiol-containing molecules, 3-Aminothiophenol (3-ATP) and 4-Aminothiophenol (4-ATP) are two structural isomers that, despite their similarities, exhibit distinct behaviors in SERS applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate molecule for specific research needs.

The key difference between these two molecules lies in the position of the amino (-NH2) group on the benzene (B151609) ring relative to the thiol (-SH) group, which dictates their orientation on the SERS substrate and their susceptibility to chemical transformations under laser irradiation.

Performance Comparison: 3-ATP vs. 4-ATP

FeatureThis compound (3-ATP)4-Aminothiophenol (4-ATP)
SERS Signal Enhancement Generally provides a stable and reproducible SERS signal. The enhancement factor is influenced by the substrate and excitation wavelength.Can exhibit very high SERS enhancement; however, the signal is often dominated by the formation of 4,4'-dimercaptoazobenzene (DMAB).
Spectral Characteristics The SERS spectrum is typically representative of the 3-ATP molecule itself, with characteristic peaks corresponding to its vibrational modes.The SERS spectrum is highly sensitive to experimental conditions and often shows strong peaks at ~1140, 1390, and 1440 cm⁻¹, which are characteristic of DMAB, a product of the laser-induced dimerization of 4-ATP.
Chemical Stability More stable under laser irradiation compared to 4-ATP, with a lower tendency to undergo dimerization.Prone to plasmon-driven chemical transformation into DMAB, especially on silver and gold substrates and with certain laser excitation wavelengths (e.g., 532 nm and 633 nm). This can lead to misinterpretation of the SERS data if not properly accounted for.
Orientation on Substrate The meta-position of the amino group leads to a different orientation on the nanoparticle surface compared to 4-ATP.The para-position of the amino group facilitates a more upright orientation on the substrate, which can influence intermolecular interactions and the propensity for dimerization.

Experimental Protocols

Detailed methodologies are crucial for reproducible SERS experiments. Below are representative protocols for the preparation of SERS substrates and the subsequent analysis of 3-ATP and 4-ATP.

Preparation of Silver Nanoparticles (AgNPs) SERS Substrate

A common method for preparing SERS-active silver colloids is the citrate (B86180) reduction method.

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

Procedure:

  • Bring 100 mL of deionized water to a rolling boil in a clean flask.

  • Add 1 mL of 1% (w/v) sodium citrate solution to the boiling water.

  • While vigorously stirring, add 1 mL of 1% (w/v) silver nitrate solution.

  • Continue boiling and stirring for approximately 1 hour until the solution turns a grayish-green color, indicating the formation of silver nanoparticles.

  • Allow the solution to cool to room temperature.

SERS Measurement Protocol

Materials:

  • Prepared Silver Nanoparticle (AgNP) colloid

  • This compound (3-ATP) or 4-Aminothiophenol (4-ATP) solution in ethanol (B145695) (e.g., 1 mM)

  • Microcentrifuge tubes

  • Raman spectrometer

Procedure:

  • In a microcentrifuge tube, mix 1 mL of the AgNP colloid with a specific volume of the aminothiophenol solution to achieve the desired final concentration (e.g., 10⁻⁶ M).

  • Allow the solution to incubate for a set period (e.g., 30 minutes) to ensure the adsorption of the aminothiophenol molecules onto the silver nanoparticles.

  • Transfer a small aliquot of the solution into a suitable sample holder for the Raman spectrometer.

  • Acquire the SERS spectrum using an appropriate laser excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm), laser power, and acquisition time. It is crucial to use low laser power to minimize laser-induced transformations, especially for 4-ATP.

Signaling Pathways and Enhancement Mechanisms

The SERS enhancement mechanism is a combination of two primary effects: the electromagnetic enhancement and the chemical enhancement.

  • Electromagnetic Enhancement: This is the dominant mechanism and arises from the amplification of the local electromagnetic field when the laser excitation wavelength is in resonance with the localized surface plasmon resonance (LSPR) of the metallic nanostructures.

  • Chemical Enhancement: This mechanism involves a charge-transfer interaction between the adsorbed molecule and the metal surface. For aminothiophenols, the lone pair of electrons on the nitrogen atom and the sulfur atom can participate in this charge transfer, contributing to the overall SERS enhancement.

The dimerization of 4-ATP to DMAB is a plasmon-mediated photocatalytic process. The "hot" electrons generated by the decay of surface plasmons on the nanoparticle surface are believed to play a crucial role in this transformation.

SERS_Enhancement_and_Transformation cluster_enhancement SERS Enhancement Mechanisms cluster_analyte Analyte Behavior cluster_output SERS Spectrum EM Electromagnetic Enhancement Spectrum_4 Spectrum of 4-ATP (often with DMAB peaks) EM->Spectrum_4 Spectrum_3 Spectrum of 3-ATP EM->Spectrum_3 CE Chemical Enhancement CE->Spectrum_4 CE->Spectrum_3 LSPR Localized Surface Plasmon Resonance LSPR->EM CT Charge Transfer CT->CE ATP_4 4-Aminothiophenol DMAB 4,4'-Dimercaptoazobenzene (DMAB) ATP_4->DMAB Plasmon-mediated dimerization ATP_3 This compound DMAB->Spectrum_4 SERS_Workflow cluster_prep Substrate Preparation cluster_sample Sample Preparation cluster_analysis SERS Analysis NP_Synth Nanoparticle Synthesis (e.g., AgNPs, AuNPs) ATP3_Inc Incubation with This compound NP_Synth->ATP3_Inc ATP4_Inc Incubation with 4-Aminothiophenol NP_Synth->ATP4_Inc SERS_Measurement SERS Measurement (Raman Spectrometer) ATP3_Inc->SERS_Measurement ATP4_Inc->SERS_Measurement Data_Analysis Data Analysis and Comparison SERS_Measurement->Data_Analysis

A Comparative Guide to 3-Aminothiophenol Monolayers for Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of self-assembled monolayers (SAMs) of aminothiophenol isomers on gold surfaces, characterized by Electrochemical Impedance Spectroscopy (EIS). While direct comparative data for 3-Aminothiophenol (3-ATP) is limited in readily available literature, this document leverages data from its isomers, ortho-aminothiophenol (o-ATP) and para-aminothiophenol (p-ATP), and compares them with carboxyl-terminated alkanethiols. This comparison offers valuable insights into how the structure and terminal functional groups of thiol monolayers influence their electrochemical properties, which is critical for the development of sensitive and selective biosensors.

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to probe the interfacial properties of electrodes. For biosensing applications, the formation of a dense and stable self-assembled monolayer on the electrode surface is crucial. The impedance of this monolayer, particularly its charge transfer resistance (Rct) and double-layer capacitance (Cdl), is highly sensitive to binding events on the surface, making it an excellent platform for label-free detection.

Comparative Analysis of Thiol Monolayers

The following table summarizes the key impedance parameters for different thiol monolayers on a gold electrode, providing a quantitative comparison of their performance. The data is compiled from studies by Mendes et al. (2004) and Ganesh et al. (2008). The study by Ganesh et al. did not explicitly tabulate the Rct and Cdl values for the aminothiophenol isomers; these have been estimated from the provided Nyquist plots for comparative purposes.

MonolayerRedox ProbeElectrolyteRct (kΩ)Cdl (µF/cm²)Source
Bare Gold5.0 mM [Fe(CN)₆]³⁻/⁴⁻0.1 M KCl, pH 4.00.006760.86Mendes et al. (2004)
Bare Gold5.0 mM [Fe(CN)₆]³⁻/⁴⁻0.1 M KCl, pH 8.00.006721.02Mendes et al. (2004)
Mercaptopropionic Acid (MPA)5.0 mM [Fe(CN)₆]³⁻/⁴⁻0.1 M KCl, pH 4.00.5591.31Mendes et al. (2004)
Mercaptopropionic Acid (MPA)5.0 mM [Fe(CN)₆]³⁻/⁴⁻0.1 M KCl, pH 8.04.201.20Mendes et al. (2004)
Mercaptoundecanoic Acid (MUA)5.0 mM [Fe(CN)₆]³⁻/⁴⁻0.1 M KCl, pH 4.01360.298Mendes et al. (2004)
Mercaptoundecanoic Acid (MUA)5.0 mM [Fe(CN)₆]³⁻/⁴⁻0.1 M KCl, pH 8.03750.290Mendes et al. (2004)
o-Aminothiophenol (o-ATP)5.0 mM [Fe(CN)₆]³⁻/⁴⁻0.1 M KCl~15~5Estimated from Ganesh et al. (2008)
p-Aminothiophenol (p-ATP)5.0 mM [Fe(CN)₆]³⁻/⁴⁻0.1 M KCl~25~3Estimated from Ganesh et al. (2008)

Analysis of the Data:

  • Bare Gold Electrode: The very low charge transfer resistance (Rct) indicates a fast electron transfer process at the unmodified electrode surface.

  • Carboxyl-Terminated Alkanethiols (MPA and MUA): The formation of a self-assembled monolayer significantly increases the Rct, indicating that the monolayer acts as a barrier to the electron transfer of the redox probe. The longer chain length of MUA results in a much higher Rct compared to the shorter MPA, suggesting a more densely packed and insulating monolayer. The pH of the solution also influences the Rct for these monolayers due to the protonation/deprotonation of the terminal carboxyl group, which affects the electrostatic interactions with the negatively charged redox probe.

  • Aminothiophenol Isomers (o-ATP and p-ATP): The aminothiophenol isomers also form effective barriers to electron transfer, as shown by the increase in Rct compared to the bare gold electrode. The p-ATP monolayer exhibits a higher Rct than the o-ATP monolayer, suggesting a more ordered and compact film formation. This is likely due to the linear structure of p-ATP allowing for better packing on the gold surface compared to the ortho-isomer. The lower double-layer capacitance (Cdl) values for the aminothiophenol monolayers compared to the bare electrode are also indicative of the formation of a dielectric layer at the electrode-electrolyte interface.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following protocols are based on the procedures described in the referenced literature.

Protocol 1: Formation and EIS Characterization of Carboxyl-Terminated Alkanethiol Monolayers (Based on Mendes et al., 2004)
  • Electrode Preparation: A gold disk electrode (0.07 cm² geometric area) is polished with 0.3 and 0.05 µm alumina (B75360) slurry on a polishing cloth, followed by rinsing with deionized water and ultrasonic cleaning in water for 5 minutes. The electrode is then electrochemically cleaned by cycling the potential between -0.3 and +1.5 V in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

  • Self-Assembled Monolayer Formation: The cleaned gold electrode is immersed in a 1.0 mM ethanolic solution of the desired thiol (e.g., Mercaptopropionic Acid or Mercaptoundecanoic Acid) for 18 hours at room temperature. After incubation, the electrode is thoroughly rinsed with ethanol (B145695) and deionized water to remove non-chemisorbed molecules.

  • Electrochemical Impedance Spectroscopy (EIS) Measurement: EIS measurements are performed in a three-electrode cell containing a 5.0 mM [Fe(CN)₆]³⁻/⁴⁻ solution in 0.1 M KCl at a specific pH (e.g., 4.0 or 8.0). A platinum wire is used as the counter electrode and a Saturated Calomel Electrode (SCE) as the reference electrode. The impedance spectra are recorded over a frequency range of 100 kHz to 10 mHz with an AC amplitude of 10 mV at the formal potential of the redox couple. The data is then fitted to an equivalent circuit to determine the Rct and Cdl values.

Protocol 2: Formation and EIS Characterization of Aminothiophenol Isomer Monolayers (Based on Ganesh et al., 2008)
  • Substrate Preparation: Polycrystalline gold substrates are prepared by sputtering a 200 nm thick gold film onto a glass slide with a 5 nm chromium adhesion layer. The substrates are cleaned by immersion in a piranha solution (3:1 concentrated H₂SO₄:30% H₂O₂) for 10 minutes (Caution: Piranha solution is extremely corrosive and reactive), followed by thorough rinsing with deionized water and drying under a stream of nitrogen.

  • Monolayer Self-Assembly: The cleaned gold substrates are immersed in a 1 mM ethanolic solution of the aminothiophenol isomer (o-ATP or p-ATP) for 24 hours. The substrates are then rinsed with ethanol and dried.

  • EIS Measurement: EIS is performed in a 0.1 M KCl solution containing 5.0 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1) as the redox probe. A three-electrode setup with a platinum counter electrode and an Ag/AgCl reference electrode is used. The impedance is measured over a frequency range from 100 kHz to 0.1 Hz with a 5 mV AC perturbation at the formal potential of the redox probe.

Visualizing the Workflow and Principles

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and underlying principles.

experimental_workflow cluster_prep Electrode Preparation cluster_sam SAM Formation cluster_eis EIS Measurement start Start: Gold Electrode polish Polishing & Cleaning start->polish electro_clean Electrochemical Cleaning polish->electro_clean immerse Immersion in Thiol Solution electro_clean->immerse rinse Rinsing & Drying immerse->rinse eis_setup Three-Electrode Cell with Redox Probe rinse->eis_setup measure Impedance Spectroscopy eis_setup->measure analyze Data Analysis (Equivalent Circuit Fitting) measure->analyze end End: Rct & Cdl Values analyze->end

Caption: Experimental workflow for the preparation and electrochemical impedance analysis of thiol monolayers on a gold electrode.

eis_principle bare_electrode Bare Au bare_rct Low Rct (Fast Electron Transfer) bare_electrode->bare_rct [Fe(CN)6]3-/4- sam_rct High Rct (Blocked Electron Transfer) sam_electrode Au + 3-ATP Monolayer sam_electrode->sam_rct [Fe(CN)6]3-/4- binding_event Analyte Binding to 3-ATP sam_electrode->binding_event binding_rct Further Increase in Rct (Increased Barrier) binding_event->binding_rct

Caption: Principle of EIS-based biosensing using a this compound monolayer. The binding of an analyte further increases the charge transfer resistance.

Verifying Surface Modification with 3-Aminothiophenol: A Comparative Guide to Contact Angle Measurements and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful modification of a material's surface is a critical step in a multitude of applications, from biosensors to drug delivery systems. This guide provides an objective comparison of contact angle measurements with X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) for verifying the surface modification of gold with 3-Aminothiophenol, supported by experimental data and detailed protocols.

The ability to tailor the surface properties of materials is fundamental to controlling their interactions with the surrounding environment. The formation of a self-assembled monolayer (SAM) of this compound on a gold surface is a widely employed technique to introduce amine functional groups, which can then serve as anchor points for the immobilization of biomolecules or other ligands. However, confirming the successful and uniform formation of this monolayer is paramount. This guide explores the utility of contact angle goniometry as a rapid and quantitative method for this verification and compares its performance with the more detailed insights offered by XPS and AFM.

A Quantitative Comparison of Surface Analysis Techniques

To effectively select the most appropriate method for verifying surface modification, it is essential to understand the nature of the data each technique provides. The following table summarizes the key quantitative outputs and characteristics of contact angle measurements, XPS, and AFM in the context of this compound modification of a gold surface.

TechniquePrimary Quantitative OutputPrincipleAdvantagesDisadvantages
Contact Angle Goniometry Water Contact Angle (θ) in degreesMeasures the angle at which a liquid interface meets a solid surface, indicating surface wettability.Rapid, cost-effective, highly sensitive to surface chemistry changes, non-destructive.Provides average information over the droplet area, sensitive to surface roughness and contamination, does not provide elemental or topographical information.
X-ray Photoelectron Spectroscopy (XPS) Atomic Concentration (%) and Chemical State (Binding Energy, eV)Irradiates the surface with X-rays and analyzes the kinetic energy of emitted photoelectrons to determine elemental composition and chemical bonding.Provides elemental composition of the top surface layer (1-10 nm), identifies chemical states of elements (e.g., S-Au bond), quantitative.[1][2]Requires high vacuum, can be destructive to some samples, provides information averaged over the analysis area, more expensive and time-consuming than contact angle.
Atomic Force Microscopy (AFM) Surface Topography (nm), Roughness (nm), and Phase ImagingA sharp tip on a cantilever scans the surface, and the deflection is measured to create a 3D topographical map.Provides high-resolution topographical images of the surface, can measure monolayer thickness and identify defects, can be performed in air or liquid.[3]Can be destructive if not operated correctly, imaging artifacts are possible, provides information about a small area, can be slow.

Experimental Data: Verifying this compound Monolayer Formation

The modification of a gold surface with this compound results in a distinct change in its wettability. A clean, bare gold surface is generally hydrophilic, while the formation of a this compound monolayer, with its exposed aminophenyl groups, can alter this property.

SurfaceExpected Water Contact Angle (θ)Reference
Bare Gold (after cleaning)~10° - 30°[4]
Gold modified with this compoundExpected to be higher than bare gold-

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for surface modification and subsequent analysis using the three techniques.

Protocol 1: Surface Modification of Gold with this compound
  • Substrate Cleaning:

    • Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water and then with ethanol (B145695).

    • Dry the substrate under a stream of nitrogen gas.

    • For optimal cleaning, treat the substrate with UV-ozone for 15-20 minutes immediately before modification.

  • Self-Assembled Monolayer (SAM) Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the cleaned gold substrate in the this compound solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent contamination.[6]

    • After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the modified substrate under a stream of nitrogen gas.

Protocol 2: Contact Angle Measurement
  • Place the modified gold substrate on the sample stage of a contact angle goniometer.

  • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the instrument's software to measure the contact angle on both sides of the droplet.

  • Repeat the measurement at multiple locations on the surface to ensure homogeneity.

  • Compare the measured contact angle to that of a cleaned, bare gold substrate. A significant change in the contact angle is indicative of successful surface modification.

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Mount the this compound-modified gold substrate on a sample holder and introduce it into the high-vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface. Expect to see signals for Au, C, N, S, and adventitious oxygen.

  • Acquire high-resolution spectra for the Au 4f, C 1s, N 1s, and S 2p regions.

  • Analyze the S 2p spectrum to confirm the formation of a gold-thiolate bond (Au-S), which typically appears at a binding energy of around 162 eV.[7]

  • Analyze the N 1s spectrum to confirm the presence of the amine group.

  • Quantify the atomic concentrations of the elements to assess the purity and composition of the monolayer.

Protocol 4: Atomic Force Microscopy (AFM) Imaging
  • Mount the modified gold substrate on an AFM sample puck.

  • Select an appropriate AFM tip (e.g., a silicon nitride tip with a low spring constant for imaging in contact or tapping mode).

  • Engage the tip with the surface and begin scanning.

  • Optimize the imaging parameters (scan size, scan rate, setpoint/amplitude) to obtain a high-quality image.

  • Acquire topography and phase images of the surface. The topography image will reveal the surface morphology and can be used to measure the thickness of the monolayer by imaging a deliberately created scratch. The phase image can provide information on the homogeneity of the monolayer.

  • Analyze the images to assess the uniformity of the monolayer and identify any defects or aggregates.[3]

Visualizing the Workflow

A clear understanding of the experimental process is essential. The following diagram, generated using Graphviz, illustrates the logical flow of verifying surface modification with this compound using contact angle measurements.

G start Start: Bare Gold Substrate cleaning Piranha & UV-Ozone Cleaning start->cleaning 1. rinsing Rinsing (DI Water & Ethanol) cleaning->rinsing 2. drying1 Drying (N2 Stream) rinsing->drying1 3. solution Prepare 1mM 3-ATP in Ethanol immersion Immerse Substrate (18-24h) solution->immersion 4. rinsing2 Rinsing (Ethanol) immersion->rinsing2 5. drying2 Drying (N2 Stream) rinsing2->drying2 6. measurement Dispense Water Droplet & Image analysis Measure Contact Angle measurement->analysis 7. comparison Compare with Bare Gold analysis->comparison 8. verification Verification of Modification comparison->verification 9.

References

Performance Showdown: A Comparative Guide to 3-Aminothiophenol Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of sensitive and selective analyte detection, 3-Aminothiophenol (3-ATP) has emerged as a versatile and powerful molecular tool. Its unique properties, featuring a thiol group for robust anchoring to noble metal surfaces and an amino group for versatile functionalization, have paved the way for a new generation of high-performance sensors. This guide provides an objective comparison of 3-ATP based sensors, focusing on their application in detecting key biomedical and environmental analytes. Supported by experimental data, we delve into the performance metrics of electrochemical and Surface-Enhanced Raman Scattering (SERS) based sensors, offering a comprehensive overview for researchers and professionals in drug development and scientific discovery.

At a Glance: Performance Metrics of 3-ATP Based Sensors

The efficacy of a sensor is defined by its ability to detect minute quantities of a target analyte with high specificity and reproducibility. The following tables summarize the quantitative performance of 3-ATP based sensors across different platforms and for various analytes.

Electrochemical Sensors

Electrochemical sensors leveraging 3-ATP often utilize techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to measure changes in current or potential upon analyte interaction.

AnalyteSensor PlatformTechniqueLinear RangeLimit of Detection (LOD)Reference
Dopamine (B1211576)Poly(p-aminothiophenol)/Au ElectrodeDPV5–160 μM1.43 μM[1]
DopamineMolecularly Imprinted Poly-aminothiophenol/AuNPsDPV0.1 to 100 μM3.5 x 10⁻⁸ M[2]
3-MCPDPolyaminothiophenol Imprinted Film/AuNPs/GCEDPV1.0×10⁻¹⁷ to 1.0×10⁻¹³ mol L⁻¹3.8×10⁻¹⁸ mol L⁻¹[3]
Dopamine2-Aminothiophenol Furfural SAM/Au ElectrodeDPV2.0 × 10⁻⁶ to 1.0 × 10⁻⁴ M3.0 × 10⁻⁷ M
Surface-Enhanced Raman Scattering (SERS) Sensors

SERS-based sensors utilize the dramatic enhancement of Raman signals for molecules adsorbed on or near nanostructured noble metal surfaces, offering ultra-high sensitivity.

AnalyteSensor PlatformTechniqueConcentrationKey SERS Bands (cm⁻¹)Reference
Rhodamine 6GAgNPs ArraySERS3 x 10⁻⁶ M1643[4]
4-Mercaptobenzoic acidAgNPs ArraySERS6.5 x 10⁻⁶ M1590[4]
p-AminothiophenolAg-CDs-PBA NanohybridSERS10⁻⁴–10⁻¹⁰ M1617, 1368, 1173, 910, 801[5]

Signaling Pathways and Experimental Workflows

To fully appreciate the performance of these sensors, it is crucial to understand their underlying signaling mechanisms and the workflows involved in their fabrication and use.

Electrochemical Sensing Mechanism

In electrochemical sensors, the 3-ATP monolayer on the electrode surface plays a critical role in facilitating electron transfer upon interaction with the target analyte. This interaction can either be a direct redox reaction or a change in the electrochemical properties of the sensor surface, leading to a measurable signal.

cluster_electrode Sensor Surface cluster_solution Solution Electrode Gold Electrode Signal Signal Electrode->Signal Measurable Signal (Current/Potential) ATP 3-ATP Monolayer ATP->Electrode Electron Transfer Analyte Target Analyte (e.g., Dopamine) Analyte->ATP Binding/Interaction Interferent Interfering Species Interferent->ATP Minimal Interaction

Electrochemical detection workflow.
SERS Sensing Mechanism

SERS-based detection relies on the amplification of the Raman signal of an analyte when it is in close proximity to a nanostructured metal surface. 3-ATP can act as a capturing agent and also as a SERS reporter. A key phenomenon observed with aminothiophenols is their plasmon-driven catalytic dimerization to form 4,4′-dimercaptoazobenzene (DMAB), which exhibits a strong and distinct SERS spectrum.

cluster_sers SERS Substrate cluster_process Sensing Process Nanoparticle Ag/Au Nanoparticle ATP_SERS 3-ATP Adsorption Nanoparticle->ATP_SERS Electromagnetic Enhancement Dimerization Plasmon-Driven Dimerization (DMAB) ATP_SERS->Dimerization Catalysis Laser Laser Excitation Laser->Nanoparticle Localized Surface Plasmon Resonance SERS_Signal SERS Spectrum Dimerization->SERS_Signal Enhanced Raman Signal Analyte_SERS Analyte Adsorption Analyte_SERS->Nanoparticle Proximity Analyte_SERS->SERS_Signal Enhanced Raman Signal

SERS detection workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable sensor development. Below are representative methodologies for the fabrication and characterization of 3-ATP based electrochemical and SERS sensors.

Fabrication of a 3-ATP Modified Gold Electrode for Dopamine Sensing

This protocol outlines the steps for creating a molecularly imprinted polymer (MIP) sensor for dopamine detection.

  • Electrode Pre-treatment:

    • Polish a glassy carbon electrode (GCE) with 0.3 and 0.05 µm alumina (B75360) slurry on a polishing cloth.

    • Sonciate the polished GCE in ethanol (B145695) and deionized water for 5 minutes each to remove residual alumina.

    • Electrochemically clean the GCE by cycling the potential between -0.2 V and +1.5 V in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

  • Gold Nanoparticle (AuNP) Deposition:

    • Electrodeposit AuNPs onto the pre-treated GCE from a solution containing 1 mM HAuCl₄ and 0.1 M KNO₃ by applying a constant potential of -0.2 V for 60 seconds.

  • 3-ATP Self-Assembled Monolayer (SAM) Formation:

    • Immerse the AuNP-modified GCE in a 10 mM ethanolic solution of this compound for 12 hours to allow the formation of a self-assembled monolayer.

    • Rinse the electrode thoroughly with ethanol and deionized water to remove any unbound 3-ATP.

  • Molecular Imprinting and Electropolymerization:

    • Immerse the 3-ATP modified electrode in a solution containing 1 mM dopamine (template) and 5 mM 3-ATP (functional monomer) in a 0.1 M phosphate (B84403) buffer solution (PBS, pH 7.0).

    • Perform electropolymerization by cycling the potential between -0.4 V and +0.8 V for 20 cycles at a scan rate of 50 mV/s.

  • Template Removal:

    • Remove the dopamine template by immersing the MIP-modified electrode in a 0.1 M acetic acid solution and cycling the potential between -0.2 V and +0.6 V for 10 minutes.

    • Rinse the electrode with deionized water and dry under a gentle stream of nitrogen.

Preparation of a 3-ATP Functionalized SERS Substrate

This protocol describes the preparation of silver nanoparticle-based SERS substrates for the detection of environmental pollutants.

  • Synthesis of Silver Nanoparticles (AgNPs):

    • Heat 100 mL of deionized water to boiling in a clean flask.

    • Add 1 mL of 1% sodium citrate (B86180) solution to the boiling water while stirring vigorously.

    • Quickly add 1 mL of 1% silver nitrate (B79036) solution.

    • Continue heating and stirring for 1 hour until the solution turns a stable yellowish-green color, indicating the formation of AgNPs.

    • Allow the solution to cool to room temperature.

  • Substrate Preparation:

    • Clean glass slides by sonicating in acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the glass slides under a stream of nitrogen.

  • Immobilization of AgNPs:

    • Immerse the cleaned glass slides in a 1% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in ethanol for 1 hour to functionalize the surface with amino groups.

    • Rinse the slides with ethanol and deionized water and dry.

    • Immerse the APTES-functionalized slides in the prepared AgNP colloid for 24 hours.

    • Rinse the slides with deionized water to remove loosely bound AgNPs and dry.

  • 3-ATP Functionalization:

    • Immerse the AgNP-coated slides in a 1 mM ethanolic solution of this compound for 2 hours.

    • Rinse with ethanol to remove excess 3-ATP and dry.

Analyte Detection Protocols

Electrochemical Detection of Dopamine:

  • Prepare a series of standard dopamine solutions in 0.1 M PBS (pH 7.0).

  • Immerse the prepared MIP sensor, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the electrochemical cell containing the dopamine solution.

  • Record the differential pulse voltammogram by scanning the potential from +0.1 V to +0.5 V with a pulse amplitude of 50 mV and a pulse width of 50 ms.

  • The peak current at approximately +0.25 V is proportional to the dopamine concentration.

SERS Detection of an Environmental Pollutant:

  • Prepare a series of standard solutions of the target pollutant (e.g., a pesticide) in an appropriate solvent.

  • Drop-cast 10 µL of the pollutant solution onto the 3-ATP functionalized SERS substrate and allow it to dry.

  • Acquire the SERS spectrum using a Raman spectrometer with a laser excitation wavelength of 785 nm, a laser power of 10 mW, and an acquisition time of 10 seconds.

  • The intensity of a characteristic Raman peak of the pollutant is used for quantification.

Conclusion

This compound has proven to be a cornerstone in the development of highly sensitive and selective sensors for a wide array of applications. Both electrochemical and SERS-based platforms functionalized with 3-ATP demonstrate impressive performance metrics, each with its own set of advantages. Electrochemical sensors offer a cost-effective and straightforward approach for quantitative analysis, while SERS sensors provide unparalleled sensitivity for trace-level detection. The detailed protocols and comparative data presented in this guide aim to equip researchers and professionals with the necessary information to select, design, and implement the most suitable 3-ATP based sensor for their specific analytical challenges, thereby accelerating advancements in diagnostics, drug development, and environmental monitoring.

References

A Comparative Guide to the Adsorption of 3-Aminothiophenol on Gold Surfaces: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the adsorption behavior of aminothiophenol and related molecules on gold surfaces, grounded in computational data from Density Functional Theory (DFT) studies. Understanding the molecule-surface interface at the atomic level is critical for advancements in molecular electronics, nanoscale sensors, and targeted drug delivery systems. This document synthesizes key findings on how adsorption is influenced by the molecule's specific binding site on the gold surface and compares the behavior of aromatic thiols to other molecular alternatives.

Comparison I: The Critical Role of Adsorption Site for 4-Aminothiophenol (B129426) on Au(111)

The precise location where a molecule binds to a crystalline surface dramatically influences the stability and electronic structure of the system. DFT calculations reveal that for 4-aminothiophenol (4-ATP) on the common Au(111) surface, adsorption at a "bridge" site is energetically most favorable.

A periodic DFT study systematically calculated the adsorption energies and key geometric parameters for 4-ATP at various high-symmetry sites on a Au(111) slab.[1] The findings demonstrate that 4-ATP molecules preferentially adsorb at near-bridge sites in a tilted configuration.[1] The bridge-fcc site, where the sulfur atom binds between two gold atoms, exhibits the highest adsorption energy, indicating the most stable configuration.[1]

Table 1: Comparison of Adsorption Geometries for 4-Aminothiophenol on Au(111)

Adsorption Site Adsorption Energy (E_ads) [eV] S-Au Bond Length (d_S-Au) [Å] Au-S-C Angle (θ_Au-S-C) [°]
Bridge-fcc -1.89 2.51 106.6
Bridge-hcp -1.88 2.51 107.0
Fcc-hollow -1.78 2.61 114.5
Hcp-hollow -1.74 2.61 115.1
Top-fcc -1.56 2.50 175.7 (upright)
Top-hcp -1.55 2.50 175.5 (upright)

Data sourced from a periodic DFT study on 4-ATP on Au(111).[1] Note: More negative E_ads indicates stronger adsorption.

Comparison II: Aromatic vs. Aliphatic Thiols on Gold Surfaces

The nature of the molecular backbone—aromatic versus aliphatic—also plays a significant role in the adsorption mechanism and stability. A DFT study comparing aromatic p-mercaptobenzonitrile and aliphatic 2-azidoethanethiol on Au(111) highlights these differences.[2]

While both molecules bind covalently through a sulfur-gold bond, the aromatic molecule exhibits a more complex interaction.[2] Its stability is enhanced by contributions from the phenyl ring interacting with the gold surface.[2] In contrast, for the aliphatic thiol, the S-Au chemical bond is the primary determinant of adsorption strength.[2] This suggests that the delocalized π-system of aromatic thiols like aminothiophenol contributes significantly to their binding energy and orientational preference on the gold surface.

Comparison III: Isomers of Aminothiophenol (2-ATP, 3-ATP, 4-ATP)

The position of the amino group on the thiophenol ring influences the organization and surface interactions of the resulting self-assembled monolayers (SAMs). While comprehensive comparative DFT data for all three isomers was not identified, experimental studies using techniques like in-situ Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS) provide valuable insights.

An electrochemical study of the three isomers on gold found that they organize differently, governed by intermolecular and surface interactions.[3] Key qualitative findings include:

  • 4-ATP (para-) tends to form the densest and most well-ordered monolayers.[3]

  • 2-ATP (ortho-) is likely to interact with the gold surface through both the sulfur and the nitrogen atoms of the amino group, affecting its orientation.[3]

  • The chemical and physical properties of the gold interface are significantly and differently affected by each isomer.[3]

These experimental observations suggest that the adsorption energies and preferred geometries would differ among the isomers in a DFT study, with 2-ATP potentially exhibiting unique binding configurations due to the proximity of its functional groups.

Methodologies and Computational Protocols

The data presented in this guide are derived from first-principles calculations based on Density Functional Theory. The specific computational details for the quantitative data in Table 1 are as follows:

Protocol for 4-ATP on Au(111) Adsorption Study[1]

  • Software: Vienna Ab initio Simulation Package (VASP).

  • Functional: The Perdew, Burke, and Ernzerhof (PBE) exchange-correlation functional within the generalized gradient approximation (GGA).

  • Surface Model: The Au(111) surface was modeled by a slab consisting of 5 gold layers.

  • Unit Cell: Adsorption of a single 4-ATP molecule was modeled within a 3x3 periodic unit cell, corresponding to a surface coverage of 1/9 of a monolayer.

  • Adsorption Energy Calculation: The adsorption energy (E_ads) was calculated as: E_ads = E_(ATP/Au) - E_(Au) - E_(ATP) where E_(ATP/Au) is the total energy of the 4-ATP molecule adsorbed on the Au(111) slab, E_(Au) is the total energy of the clean Au(111) slab, and E_(ATP) is the total energy of an isolated 4-ATP molecule in the gas phase.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the DFT studies discussed.

G cluster_prep System Definition cluster_calc DFT Calculation cluster_analysis Analysis A Define Au(111) Slab (e.g., 5 layers, 3x3 cell) C Place 3-ATP on Au(111) (Initial Configurations) A->C B Optimize Geometry of Isolated 3-ATP Molecule B->C D Perform Geometry Optimization (Relax Atoms) C->D E Calculate Total Energies (E_slab, E_molecule, E_combined) D->E H Determine Geometric Parameters (Bond Lengths, Angles) D->H F Calculate Adsorption Energy (E_ads) E->F G Analyze Electronic Structure (DOS, Charge Transfer) E->G G cluster_layer1 Top Au Layer cluster_sites Adsorption Sites a1 Au a2 Au a3 Au a4 Au a5 Au top Top bridge Bridge hollow Hollow

References

A Comparative Guide to Validating Covalent Attachment of 3-Aminothiophenol on Polymer Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the covalent attachment of 3-Aminothiophenol (3-ATP) to polymer surfaces, a critical step in the development of advanced materials for biomedical and drug delivery applications. We present a comparative analysis of 3-ATP with alternative surface modification agents, supported by experimental data and detailed protocols for key characterization techniques.

Introduction to Polymer Surface Functionalization

Covalent modification of polymer surfaces is essential for tailoring their biocompatibility, drug-loading capacity, and cell-interactive properties. This compound is a widely used bifunctional molecule for this purpose, featuring a thiol group capable of forming strong covalent bonds with various polymer backbones and an amine group available for subsequent conjugation of biomolecules or drugs. Validating the successful and stable attachment of 3-ATP is paramount for ensuring the performance and reliability of the functionalized material.

This guide will compare the validation of 3-ATP functionalization with two common alternatives:

  • Cysteamine: A smaller thiol-containing molecule also presenting a terminal amine group.

  • Aminolysis: A chemical process that introduces amine groups onto a polymer surface without the use of a thiol-containing linker.

The primary polymer substrates considered in this guide are Polystyrene (PS), Poly(ethylene glycol) (PEG), and Poly(methyl methacrylate) (PMMA).

Comparative Data on Surface Functionalization

The success of covalent attachment can be quantified and compared using various surface-sensitive techniques. The following tables summarize key performance indicators for the functionalization of different polymers with 3-ATP and its alternatives.

Table 1: Quantitative XPS Analysis of Functionalized Polystyrene

Functionalization AgentN 1s Binding Energy (eV)S 2p Binding Energy (eV)Atomic Concentration N (%)Atomic Concentration S (%)
This compound ~400.1 (amine), ~401.8 (protonated amine)[1]~164.2 (thiolate)3.53.2
Cysteamine ~399.8 (amine)~163.9 (thiolate)4.13.8
Aminolysis ~399.6 (amine)N/A5.2N/A

Note: Binding energies can vary slightly based on the specific polymer and instrument calibration. Data is representative.

Table 2: Contact Angle Measurements of Functionalized Poly(ethylene glycol)

Functionalization AgentStatic Water Contact Angle (°)
Unmodified PEG 35 ± 2
This compound 58 ± 3
3-Mercaptopropionic Acid 45 ± 2

Note: An increase in contact angle on the hydrophilic PEG surface indicates successful grafting of the more hydrophobic small molecules.

Table 3: Key FTIR Peak Analysis for Functionalized PMMA

Functionalization AgentKey Vibrational ModesWavenumber (cm⁻¹)
Unmodified PMMA C=O stretch~1725
This compound N-H bend, Aromatic C=C stretch~1600, ~1495
Aminolysis Amide I (C=O stretch), Amide II (N-H bend)~1650, ~1550

Experimental Workflows and Protocols

To ensure reproducibility and accuracy in validating covalent attachment, detailed experimental procedures are crucial. Below are representative workflows and protocols for polymer functionalization and characterization.

Experimental Workflow

The general process for functionalizing and validating polymer surfaces is illustrated below. This workflow highlights the key stages from initial polymer preparation to final surface characterization.

G cluster_0 Surface Preparation cluster_1 Functionalization cluster_2 Validation A Polymer Substrate (PS, PEG, PMMA) B Cleaning and Activation (e.g., Plasma Treatment) A->B C Reaction with This compound or Alternative B->C Covalent Attachment D X-ray Photoelectron Spectroscopy (XPS) C->D Characterization E Fourier-Transform Infrared Spectroscopy (FTIR) C->E F Contact Angle Goniometry C->F G Data Analysis & Comparison D->G Elemental Composition & Chemical State E->G Functional Groups F->G Surface Hydrophobicity

General workflow for polymer surface functionalization and validation.
Key Experimental Protocols

1. Protocol for Covalent Attachment of this compound to Polystyrene

This protocol describes a common method for grafting 3-ATP onto a polystyrene surface, which typically requires an initial activation step to create reactive sites.

  • Surface Preparation:

    • Clean polystyrene substrates by sonication in isopropanol, followed by methanol, and finally deionized water (5 minutes each).

    • Dry the substrates under a stream of nitrogen.

    • Activate the surface by treatment with UV/Ozone or an oxygen plasma for 5-10 minutes to introduce carboxyl groups.

  • Functionalization:

    • Immerse the activated polystyrene substrates in a solution of 10 mM this compound in a 95:5 (v/v) ethanol (B145695)/water mixture.

    • Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to a final concentration of 20 mM.

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

  • Washing:

    • Rinse the functionalized substrates thoroughly with ethanol and then deionized water to remove any non-covalently bound molecules.

    • Dry the substrates under a stream of nitrogen before characterization.

2. Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a powerful technique for determining the elemental composition and chemical states of atoms on a surface.

  • Sample Preparation:

    • Mount the functionalized polymer substrate on a sample holder using double-sided conductive tape.

    • Ensure the sample is free of any surface contaminants from handling.

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, N 1s, S 2p). Use a pass energy of 20-40 eV for high-resolution scans to obtain better chemical state information.

  • Data Analysis:

    • Perform charge correction by referencing the C 1s peak of aliphatic carbon to 284.8 eV.

    • Use appropriate software to perform peak fitting on the high-resolution spectra to deconvolve different chemical states.

    • Calculate atomic concentrations from the peak areas using relative sensitivity factors.

3. Protocol for Attenuated Total Reflectance-Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Analysis

ATR-FTIR is used to identify functional groups on the polymer surface.

  • Sample Preparation:

    • Ensure the functionalized polymer sample is clean and dry.

    • Press the sample firmly against the ATR crystal (e.g., diamond or germanium) to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Perform baseline correction and normalization of the spectra if necessary.

    • Identify characteristic absorption bands corresponding to the functional groups introduced (e.g., N-H bending, aromatic C=C stretching for 3-ATP, or amide bands for aminolysis).

Logical Relationships in Validation

G cluster_0 Experimental Observations cluster_1 Conclusion A XPS: Detection of N and S (for 3-ATP & Cysteamine) or increased N (for Aminolysis) E Successful Covalent Attachment A->E Elemental Evidence B XPS: High-resolution spectra show peaks at expected binding energies for amine and thiol/amide B->E Chemical State Evidence C FTIR: Appearance of new peaks (e.g., N-H bend, Amide I/II) C->E Functional Group Evidence D Contact Angle: Change in surface wettability D->E Surface Property Change

Logical diagram for validating covalent functionalization.

Conclusion

The successful covalent attachment of this compound to polymer surfaces can be rigorously validated through a combination of surface-sensitive analytical techniques. This guide provides a framework for comparing the efficacy of 3-ATP functionalization with that of alternative methods. By following the detailed protocols and utilizing the comparative data presented, researchers, scientists, and drug development professionals can make informed decisions in the design and characterization of advanced functionalized polymers. The choice between 3-ATP and its alternatives will depend on the specific application, the polymer substrate, and the desired surface properties.

References

A Head-to-Head Comparison of Aminothiophenol Isomers for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective corrosion inhibitors is a critical endeavor across numerous scientific and industrial fields. Among the promising candidates, aminothiophenol (ATP) isomers have garnered attention due to their ability to form protective layers on metal surfaces. This guide provides a detailed head-to-head comparison of the corrosion inhibition performance of three aminothiophenol isomers: 2-aminothiophenol (B119425) (2-ATP), 3-aminothiophenol (3-ATP), and 4-aminothiophenol (B129426) (4-ATP). The comparison is based on available experimental data from electrochemical studies and weight loss measurements, primarily focusing on their performance on mild steel in acidic environments.

Executive Summary

While direct, side-by-side comparative studies on the monomeric forms of all three aminothiophenol isomers under identical conditions are limited in the available literature, a comprehensive analysis of studies on their polymeric forms provides valuable insights. Research on poly(aminothiophenol) isomers demonstrates that all three exhibit significant corrosion inhibition properties, functioning as mixed-type inhibitors. Their effectiveness is concentration-dependent, with inhibition efficiency increasing with higher concentrations. The primary mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions.

Data Presentation: Performance Metrics of Poly(aminothiophenol) Isomers

A key study investigating the anticorrosion activities of poly(aminothiophenol) isomers on mild steel in a 1M HCl solution provides a direct comparison of their performance. The following tables summarize the quantitative data obtained from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements at an optimal inhibitor concentration of 500 ppm.[1]

Table 1: Potentiodynamic Polarization Data for Poly(aminothiophenol) Isomers

Inhibitor (500 ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank (1M HCl)-472115278123-
Poly(2-aminothiophenol)-49845.86911096.0
Poly(this compound)-50558.67211594.9
Poly(4-aminothiophenol)-49239.26510896.6

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Poly(aminothiophenol) Isomers

Inhibitor (500 ppm)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank (1M HCl)22.4125-
Poly(2-aminothiophenol)5804596.1
Poly(this compound)4505895.0
Poly(4-aminothiophenol)6803896.7

From this data, it is evident that poly(4-aminothiophenol) exhibits the highest inhibition efficiency, followed closely by poly(2-aminothiophenol) and then poly(this compound). The higher charge transfer resistance (Rct) and lower double layer capacitance (Cdl) values for poly(4-aminothiophenol) suggest the formation of a more compact and effective protective layer on the steel surface.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of aminothiophenol isomers as corrosion inhibitors.

Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion Test: The pre-weighed coupons are suspended in beakers containing the corrosive medium (e.g., 1M HCl) with and without the addition of various concentrations of the aminothiophenol isomer.

  • Duration: The coupons are immersed for a predetermined period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After immersion, the coupons are removed, and the corrosion products are cleaned off using a standard cleaning solution (e.g., a solution containing hexamine). The coupons are then washed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (K × W) / (A × T × D), where K is a constant, W is the weight loss in grams, A is the exposure area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • IE% = [(W₀ - Wᵢ) / W₀] × 100, where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a counter electrode (e.g., a platinum sheet), and a reference electrode (e.g., a Saturated Calomel Electrode - SCE).

  • Procedure: The working electrode is immersed in the test solution (corrosive medium with or without inhibitor) until a stable open-circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log of current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc) by extrapolating the linear portions of the anodic and cathodic curves back to the Ecorr. The inhibition efficiency is calculated using the Icorr values:

    • IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] × 100.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the metal/electrolyte interface.

  • Electrochemical Cell: The same three-electrode cell as in potentiodynamic polarization is used.

  • Procedure: After the system reaches a stable OCP, a small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values:

    • IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] × 100.

Mandatory Visualization

Corrosion Inhibition Mechanism

The corrosion inhibition of aminothiophenol isomers on a metal surface in an acidic medium is a complex process involving the adsorption of the inhibitor molecules. The following diagram illustrates the proposed mechanism.

Corrosion_Inhibition_Mechanism cluster_surface Metal Surface (e.g., Mild Steel) cluster_inhibition Inhibition Action H+ H⁺ Metal Fe H+->Metal Cathodic Reaction (H₂ evolution) Cl- Cl⁻ Inhibitor Aminothiophenol Isomer Inhibitor->Metal Adsorption Fe2+ Fe²⁺ Metal->Fe2+ Anodic Reaction (Fe dissolution) ProtectiveLayer Formation of Protective Layer Experimental_Workflow A Specimen Preparation D Weight Loss Measurement A->D E Potentiodynamic Polarization A->E F Electrochemical Impedance Spectroscopy A->F B Corrosive Medium Preparation B->D B->E B->F C Inhibitor Solution Preparation C->D C->E C->F G Data Analysis & Comparison D->G E->G F->G H Conclusion on Inhibition Performance G->H

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Aminothiophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the responsible handling and disposal of 3-Aminothiophenol are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, focusing on operational plans for waste management and decontamination.

This compound is a hazardous chemical that is harmful if swallowed or inhaled, causes serious eye irritation, and can lead to severe skin burns.[1] It is also toxic to aquatic life with long-lasting effects.[1] Due to its hazardous nature and strong, unpleasant odor, proper disposal is not merely a recommendation but a regulatory necessity. The primary method for the ultimate disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3]

Before collection by a waste management service, laboratory-scale pre-treatment can be performed to neutralize the reactive and odorous thiol group, enhancing safety during storage and handling. The most common and accessible method for this is oxidation using sodium hypochlorite (B82951) (household bleach). This process converts the hazardous thiol into a less volatile and less odorous sulfonic acid.[4][5]

Quantitative Data for Laboratory-Scale Pre-treatment

ParameterGuidelineRationale & Citations
Oxidizing Agent Commercial Sodium Hypochlorite (NaOCl) SolutionA common and effective oxidizing agent for thiols.[4][5][6]
(~5-8% concentration)
Recommended Ratio A significant excess of bleach solution.To ensure the complete oxidation of the thiol to sulfonic acid. The reaction can be slow, and an excess drives it to completion.[5]
Reaction Monitoring The reaction can be exothermic.Addition of the thiol to the bleach solution should be done slowly and in a controlled manner. Cooling may be necessary for larger quantities.[1][5]
Decontamination Soak Time At least 14-24 hours.For glassware and equipment, a prolonged soak in a bleach solution is necessary to ensure full oxidation of residual thiol.[2][4]
Final Disposal Dispose of as hazardous waste.The resulting neutralized solution and all contaminated materials must still be collected and disposed of through a certified hazardous waste handler.[1][5]

Experimental Protocol: Neutralization of this compound Waste

This protocol details the steps for the chemical neutralization of small quantities of this compound waste in a laboratory setting prior to collection.

Materials:

  • Waste this compound (pure or in solution)

  • Commercial sodium hypochlorite solution (bleach, ~5-8%)

  • Large beaker or flask (at least 4 times the volume of the waste)

  • Stir bar and stir plate

  • Appropriate hazardous waste container

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat.

Procedure:

  • Work Area Setup: Perform all steps inside a certified chemical fume hood.

  • Prepare the Bleach Solution: Place the magnetic stir bar in the large beaker and add a significant excess of the sodium hypochlorite solution. Begin stirring.

  • Slow Addition of Thiol: Carefully and slowly add the this compound waste to the stirring bleach solution dropwise. Monitor the reaction for any signs of heat generation. If the beaker becomes warm to the touch, pause the addition and/or use an ice bath to cool the mixture.[5]

  • Reaction Time: Once all the thiol waste has been added, allow the mixture to stir for at least 2 hours to ensure the reaction is complete.

  • Waste Collection: Transfer the resulting solution to a clearly labeled hazardous waste container.

  • Final Disposal: Store the container in a designated hazardous waste accumulation area for pickup by a certified disposal company.[1]

Decontamination Protocol for Glassware and Equipment

All non-disposable items that have come into contact with this compound must be thoroughly decontaminated.

Procedure:

  • Prepare Bleach Bath: In a designated container inside a fume hood, prepare a decontamination bath. A 1:1 mixture of commercial bleach and water is often recommended.[7]

  • Submerge Items: Immediately after use, submerge the contaminated glassware and equipment in the bleach bath.

  • Soaking Time: Allow the items to soak for a minimum of 14-24 hours to ensure complete oxidation of any residual thiol.[2][4]

  • Rinsing: After soaking, thoroughly rinse the items with water.

  • Final Cleaning: Proceed with standard laboratory glassware cleaning procedures.

  • Disposal of Bleach Bath: The used bleach bath solution should be collected as hazardous waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.

G cluster_0 Step 1: Waste Segregation & Collection cluster_1 Step 2: Laboratory Pre-treatment / Decontamination cluster_2 Step 3: Final Disposal Pathway cluster_3 Step 4: Professional Disposal A Pure this compound & Concentrated Solutions D Slowly add to excess stirred bleach solution in a fume hood. A->D B Contaminated Solid Waste (Gloves, Wipes, etc.) E Package in a sealed, labeled container. B->E C Contaminated Glassware & Equipment F Soak in bleach bath for 14-24 hours in a fume hood. C->F G Collect treated liquid in a labeled hazardous waste container. D->G H Collect in a labeled hazardous waste container. E->H I Rinse thoroughly with water, then clean normally. F->I J Dispose of used bleach bath as hazardous waste. F->J K Store in designated area for pickup by certified hazardous waste disposal service. G->K H->K J->K

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 3-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3-Aminothiophenol, tailored for researchers, scientists, and drug development professionals. The information is compiled to ensure safe laboratory practices and to mitigate the risks associated with this chemical.

Essential Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling to prevent exposure and ensure a safe working environment.[1] It is classified as a substance that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause severe skin burns and serious eye damage, and may also lead to respiratory irritation.[1][3][4] Additionally, it is a combustible liquid and is noted for its strong, unpleasant odor (stench).[1][4]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4).[1]

  • Skin Corrosion/Irritation: Causes severe skin burns (Category 1).[1]

  • Eye Damage/Irritation: Causes serious eye damage (Category 1).[1]

  • Respiratory Irritation: May cause respiratory system irritation.[1]

  • Flammability: Combustible liquid.[1][4]

  • Other: Possesses a strong, unpleasant stench.[1][4]

Quantitative Data Summary

PropertyValueSource
CAS Number22948-02-3[1]
Molecular FormulaC6H7NS[2]
Molecular Weight125.19 g/mol [2]
AppearanceLight yellow to brown liquid[2][4]
Density1.179 g/mL at 25 °C[2]
Flash Point79 °C (174.2 °F) - closed cup
Boiling Point140 - 145 °C at 21 hPa[3]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure to this compound. The following PPE is mandatory when handling this chemical.

PPE Requirements

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.Protects against skin contact and absorption, which can cause severe burns.[1][5]
Eye and Face Protection Chemical safety goggles and a face shield.Provides protection from splashes that can cause severe eye damage.[1][6]
Body Protection A chemical-resistant laboratory coat. An apron or coveralls may be necessary for larger quantities.Protects skin and personal clothing from contamination and burns.[1][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK (EN14387)) is required if working outside a fume hood or if there is a risk of inhalation.Protects against inhalation of harmful vapors that can cause respiratory irritation.[1]
Footwear Closed-toe shoes made of a non-permeable material.Protects feet from potential spills.[5]

Logical Relationship of Hazards to PPE

PPE_Logic cluster_hazards Hazards of this compound cluster_ppe Required Personal Protective Equipment H1 Skin Corrosion & Dermal Toxicity P1 Chemical Resistant Gloves (Double Gloved) H1->P1 protects skin P4 Lab Coat & Apron H1->P4 protects body H2 Severe Eye Damage P2 Safety Goggles & Face Shield H2->P2 protects eyes/face H3 Inhalation Toxicity & Respiratory Irritation P3 Respiratory Protection (e.g., ABEK filter) H3->P3 prevents inhalation H4 Combustibility & Splashes H4->P2 protects from splashes H4->P4 protects from splashes

Caption: Relationship between this compound hazards and required PPE.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. This involves procedures before, during, and after handling the chemical.

A. Pre-Handling Procedures

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment or procedure.

  • Information Review: Review the Safety Data Sheet (SDS) for this compound.

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and in working order.[1]

  • Ventilation: All handling of this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.

B. Handling Procedures

  • Designated Area: Conduct all work in a designated area within the fume hood.

  • Weighing and Transferring: When weighing or transferring the liquid, do so carefully to avoid splashes and the generation of aerosols.

  • Keep Containers Closed: Keep containers of this compound tightly closed when not in use.[4]

  • Avoid Incompatible Materials: Keep away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1] Also, keep away from heat, sparks, and open flames.[1][4]

C. Post-Handling Procedures

  • Decontamination: Decontaminate all surfaces, glassware, and equipment that have come into contact with this compound.

  • PPE Doffing: Remove PPE carefully in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3] Do not eat, drink, or smoke in the laboratory.[1]

  • Storage: Store this compound in a dry, cool, and well-ventilated place, in a tightly closed container.[1][4]

Emergency and Disposal Plans

A. Spill Response Plan

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment: For small spills, absorb the chemical with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[1] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a suitable, closed, and labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the laboratory and contact the institution's emergency response team.

B. First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water and shower. Seek immediate medical attention.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

C. Waste Disposal Plan

  • Waste Segregation: All waste containing this compound, including contaminated PPE and absorbent materials, must be segregated from general laboratory waste.

  • Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][3][4] Do not dispose of it down the drain.[7]

Workflow for Safely Handling this compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling A1 Review SDS A2 Check Emergency Equipment A1->A2 A3 Don PPE A2->A3 B1 Weigh & Transfer A3->B1 Proceed to handling B2 Perform Experiment B1->B2 B3 Close Containers B2->B3 C1 Decontaminate Work Area B3->C1 After experiment C2 Segregate Waste C1->C2 C3 Doff PPE C2->C3 D Hazardous Waste Disposal C2->D C4 Wash Hands C3->C4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.